PF-4800567
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
3-[(3-chlorophenoxy)methyl]-1-(oxan-4-yl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN5O2/c18-11-2-1-3-13(8-11)25-9-14-15-16(19)20-10-21-17(15)23(22-14)12-4-6-24-7-5-12/h1-3,8,10,12H,4-7,9H2,(H2,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUMDBEHGJRZSOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C3=NC=NC(=C3C(=N2)COC4=CC(=CC=C4)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20703849 | |
| Record name | PF 4800567 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20703849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1188296-52-7 | |
| Record name | 3-[(3-Chlorophenoxy)methyl]-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1188296-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PF 4800567 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20703849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PF-4800567 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GEE72DRC63 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of PF-4800567
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-4800567 is a potent and selective small molecule inhibitor of Casein Kinase 1 epsilon (CK1ε), an enzyme implicated in the regulation of the circadian rhythm and with potential neuroprotective effects.[1] Developed by Pfizer, this compound has been instrumental in dissecting the distinct roles of the highly homologous CK1ε and CK1δ isoforms in cellular signaling pathways.[2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory activity, its effects on key cellular processes, and the experimental methodologies used to elucidate its function.
Core Mechanism of Action: Selective Inhibition of Casein Kinase 1 Epsilon
This compound functions as an ATP-competitive inhibitor of CK1ε. Its selectivity for CK1ε over the closely related CK1δ is a key feature that allows for the specific investigation of CK1ε-mediated pathways.
Quantitative Inhibitory Activity
The inhibitory potency and selectivity of this compound have been quantified in both biochemical and cell-based assays.
| Target | In Vitro IC50 (nM) [4][5] | Whole Cell IC50 (µM) [5] |
| Casein Kinase 1 epsilon (CK1ε) | 32 | 2.65 |
| Casein Kinase 1 delta (CK1δ) | 711 | 20.38 |
Kinase Selectivity Profile
This compound exhibits high selectivity for CK1ε when screened against a panel of other protein kinases. The following table summarizes the percentage of inhibition at a 1 µM concentration of this compound.
| Kinase | % Inhibition at 1 µM [6] |
| CK1ε | ~95% |
| CK1δ | ~40% |
| PKA | <10% |
| PKCα | <10% |
| p38α | <10% |
| GSK3β | <10% |
| EGFR | ~50% |
| And 44 other kinases | <20% |
Impact on the Circadian Clock Machinery
The primary application of this compound has been in the study of the circadian clock, a fundamental biological process that regulates the sleep-wake cycle and other physiological rhythms. CK1ε is a core component of the molecular clock, primarily through its role in the phosphorylation of the Period (PER) proteins.
Regulation of PER Protein Stability and Localization
CK1ε-mediated phosphorylation of PER proteins is a critical step that governs their stability and nuclear translocation. Phosphorylation by CK1ε can mark PER proteins for degradation by the proteasome and is also required for their entry into the nucleus, where they inhibit the activity of the CLOCK/BMAL1 transcriptional activator complex, thus forming a negative feedback loop.[7][8][9]
This compound has been shown to block CK1ε-mediated phosphorylation of PER proteins, leading to two key observable effects:
-
Inhibition of PER2 Degradation: By preventing phosphorylation, this compound stabilizes PER2, slowing its degradation.[2][10]
-
Blockade of PER3 Nuclear Translocation: this compound effectively prevents the nuclear entry of PER3, a process dependent on CK1ε activity.[2][10]
Effects on Circadian Period
| Cell/Tissue Type | Genotype | This compound Concentration (µM) | Effect on Circadian Period [11] |
| Mouse Fibroblasts | Wild-Type | 1 | ~0.9 hour increase |
| Mouse Fibroblasts | Ck1ε-/- | 1 | No significant change |
| Mouse SCN Slices | Wild-Type | 1 | No significant change |
| Mouse SCN Slices | Ck1εtau | 1 | Significant lengthening |
Experimental Protocols
In Vitro Kinase Assay (ADP-Glo™ Assay)
This assay quantifies the enzymatic activity of CK1ε and its inhibition by this compound by measuring the amount of ADP produced during the kinase reaction.
Methodology:
-
Reaction Setup: In a 384-well plate, combine recombinant human CK1ε enzyme, a suitable peptide substrate (e.g., a PER-derived peptide), and ATP.
-
Inhibitor Addition: Add varying concentrations of this compound (typically in DMSO) to the reaction wells. A DMSO-only control is included.
-
Incubation: Incubate the reaction at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase-luciferin reaction, producing light.
-
Luminescence Measurement: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
References
- 1. Selective Inhibition of Casein Kinase 1ϵ Minimally Alters Circadian Clock Period | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Casein Kinase 1 Delta (CK1δ) Regulates Period Length of the Mouse Suprachiasmatic Circadian Clock In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. Casein Kinase 1-dependent Phosphorylation of Familial Advanced Sleep Phase Syndrome-associated Residues Controls PERIOD 2 Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Site-specific phosphorylation of casein kinase 1 δ (CK1δ) regulates its activity towards the circadian regulator PER2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Entrainment of disrupted circadian behavior through inhibition of casein kinase 1 (CK1) enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
PF-4800567: A Technical Guide to a Selective CK1ε Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casein Kinase 1 Epsilon (CK1ε) is a serine/threonine protein kinase that plays a crucial role in various cellular processes, most notably in the regulation of the circadian clock.[1][2] Deregulation of the circadian rhythm is implicated in a range of human disorders, including depression, metabolic disorders, and seasonal affective disorder.[1][2] CK1ε, along with the closely related isoform CK1δ, are key regulators of this internal timekeeping mechanism.[1][2]
PF-4800567 is a potent and selective small molecule inhibitor of CK1ε.[1][3][4] Developed by Pfizer, it serves as a critical chemical probe for elucidating the specific functions of CK1ε, particularly in distinguishing its roles from those of CK1δ.[2][5] This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, mechanism of action, and the experimental protocols used for its characterization.
Quantitative Data
The selectivity and potency of this compound have been quantified through various in vitro and cellular assays.
Table 1: In Vitro Inhibitory Activity of this compound [3][4][6][7]
| Target Kinase | IC50 (nM) | Selectivity (over CK1δ) |
| CK1ε | 32 | ~22-fold |
| CK1δ | 711 | - |
Table 2: Cellular Inhibitory Activity of this compound [4]
| Target Kinase | IC50 (µM) |
| CK1ε | 2.65 |
| CK1δ | 20.38 |
Table 3: Kinase Selectivity Profile of this compound [1][6]
The selectivity of this compound was assessed against a panel of 50 different kinases. At a concentration of 1 µM, significant inhibition was observed for only one other kinase besides CK1ε.
| Kinase | % Inhibition at 1 µM |
| Epidermal Growth Factor Receptor | Significant |
| Other 49 kinases | Minimal to none |
Note: For a detailed list of all kinases tested, refer to the original publication by Walton et al., 2009.
Mechanism of Action
This compound acts as an ATP-competitive inhibitor of CK1ε.[6] Within the circadian clock's negative feedback loop, CK1ε and CK1δ phosphorylate the Period (PER) and Cryptochrome (CRY) proteins. This phosphorylation cascade regulates their stability and nuclear entry, which are critical steps for inhibiting their own transcription by the CLOCK-BMAL1 complex.
By selectively inhibiting CK1ε, this compound has been shown to:
-
Completely block CK1ε-mediated degradation of the PER2 protein.[1][2]
-
Inhibit the nuclear localization of the PER3 protein that is mediated by CK1ε.[1][2][6]
Interestingly, despite its potent and selective inhibition of CK1ε, this compound has only a minimal effect on the overall period of the circadian clock in both cell models and in vivo.[1][2] This is in stark contrast to the pan-CK1δ/ε inhibitor, PF-670462, which robustly lengthens the circadian period.[1][2] This key finding suggests that CK1δ is the principal regulator of circadian timing, while CK1ε may have other distinct roles.[1][2][5]
Signaling Pathway
The following diagram illustrates the core components of the mammalian circadian clock and the point of intervention for this compound.
Experimental Protocols
The characterization of this compound involved several key experiments. The methodologies are detailed below for replication and reference.
In Vitro Kinase Assay (for IC50 Determination)
This protocol is a generalized representation based on standard kinase assay methodologies.
-
Objective: To determine the concentration of this compound required to inhibit 50% of CK1ε and CK1δ activity in vitro.
-
Materials:
-
Purified, recombinant human CK1ε and CK1δ enzymes.
-
Specific peptide substrate for CK1.
-
ATP (at Km concentration for each enzyme).
-
This compound serially diluted in DMSO.
-
Assay buffer (e.g., HEPES, MgCl2, Brij-35).
-
Kinase-Glo® Luminescent Kinase Assay kit (Promega) or similar ATP detection reagent.
-
384-well plates.
-
-
Procedure:
-
Add assay buffer, purified kinase, and peptide substrate to the wells of a 384-well plate.
-
Add this compound at various concentrations (typically a 10-point dilution series) or DMSO as a vehicle control.
-
Incubate for a defined period (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.
-
Terminate the reaction and quantify the remaining ATP using a luminescent detection reagent (e.g., Kinase-Glo®). The light output is inversely proportional to kinase activity.
-
Plot the percentage of inhibition relative to the DMSO control against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (sigmoidal dose-response).
-
Cellular PER2 Degradation Assay
This assay measures the ability of this compound to prevent CK1ε-mediated degradation of the PER2 protein in a cellular context.[1]
-
Objective: To assess the effect of this compound on the stability of the PER2 protein in cells overexpressing CK1ε.
-
Materials:
-
COS-7 cells (or a similar cell line).
-
Expression plasmids: PER2 fused to a fluorescent protein (e.g., PER2::YFP) and wild-type CK1ε.
-
Transfection reagent (e.g., Lipofectamine).
-
Cycloheximide (protein synthesis inhibitor).
-
This compound and PF-670462 (as a comparator).
-
High-content imaging system or fluorescence microscope.
-
-
Procedure:
-
Co-transfect COS-7 cells with PER2::YFP and CK1ε expression plasmids. As a control, transfect another set of cells with PER2::YFP and a kinase-dead CK1ε mutant.
-
Allow cells to express the proteins for 24-48 hours.
-
Treat the cells with either vehicle (DMSO), this compound (e.g., 0.5 µM), or PF-670462.
-
After a short pre-incubation with the inhibitors, add cycloheximide (e.g., 20 mg/ml) to all wells to halt new protein synthesis.
-
Immediately begin recording the fluorescence intensity of PER2::YFP in the cells over time using an automated imaging system.
-
Monitor the decay of the YFP signal for several hours.
-
Calculate the degradation rate constant (K) for PER2::YFP under each condition. A slower decay in fluorescence indicates stabilization of the PER2 protein.
-
Cellular Circadian Rhythm Assay
This assay is used to determine the effect of a compound on the period of the cellular clock.
-
Objective: To measure changes in the circadian period of cultured cells upon treatment with this compound.
-
Materials:
-
Rat-1 fibroblast cells stably expressing a circadian reporter (e.g., a luciferase gene driven by a clock-controlled promoter like Bmal1).
-
Synchronization agent (e.g., dexamethasone or serum shock).
-
This compound at a range of concentrations.
-
Recording medium containing luciferin.
-
Luminometer or a device capable of long-term, real-time bioluminescence recording from living cells.
-
-
Procedure:
-
Plate the reporter cells in 35-mm dishes and grow to confluence.
-
Synchronize the cellular clocks by treating with a high concentration of dexamethasone for a short period (e.g., 1 hour).
-
Wash the cells and replace the medium with the recording medium containing luciferin and the desired concentration of this compound or vehicle control.
-
Place the dishes into a luminometer and record the bioluminescence output continuously for at least 5-7 days.
-
Analyze the resulting data to determine the period of the circadian rhythm for each condition. A period-lengthening effect would be observed as a longer time between the peaks of luciferase expression.
-
Experimental Workflow
The logical flow for characterizing a selective kinase inhibitor like this compound typically follows a multi-stage process, from initial biochemical screening to in vivo validation.
Conclusion
This compound is a well-characterized, potent, and highly selective inhibitor of CK1ε. Its primary value to the scientific community lies in its ability to act as a chemical tool to dissect the distinct biological functions of CK1ε from the closely related CK1δ.[1][2] Studies using this compound have been instrumental in demonstrating that while both kinases phosphorylate core clock proteins, it is CK1δ that predominantly dictates the speed of the circadian clock.[5] This compound remains an invaluable resource for researchers investigating circadian rhythms and other CK1ε-mediated signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective inhibition of casein kinase 1 epsilon minimally alters circadian clock period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Entrainment of disrupted circadian behavior through inhibition of casein kinase 1 (CK1) enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
The Role of PF-4800567 in the Regulation of PERIOD Protein Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The circadian clock is a fundamental biological process that orchestrates a multitude of physiological and behavioral rhythms. Central to this intricate timing mechanism is the post-translational modification of PERIOD (PER) proteins, particularly through phosphorylation. This process, primarily mediated by Casein Kinase 1 epsilon (CK1ε) and delta (CK1δ), governs the stability, nuclear translocation, and repressive activity of PER proteins, thereby dictating the period length of the circadian cycle. Dysregulation of PER phosphorylation has been implicated in various sleep disorders and other pathologies. PF-4800567 is a potent and selective small molecule inhibitor of CK1ε, which has emerged as a critical tool for dissecting the specific roles of this kinase in circadian biology. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on PER protein phosphorylation, and detailed experimental protocols for its application in research settings.
Introduction to PER Protein Phosphorylation and the Circadian Clock
The mammalian circadian clock is driven by a transcriptional-translational feedback loop. The core of this loop involves the heterodimeric transcription factors CLOCK and BMAL1, which drive the expression of the Period (Per) and Cryptochrome (Cry) genes. The resulting PER and CRY proteins accumulate in the cytoplasm, form a complex, and translocate back into the nucleus to inhibit their own transcription by the CLOCK/BMAL1 complex.[1] This negative feedback loop generates a rhythm of approximately 24 hours.
The timing of this cycle is critically dependent on the post-translational modifications of the PER proteins. Multisite phosphorylation of PER2 is a key regulatory step that controls its stability.[2] An unidentified kinase is thought to "prime" PER2 for subsequent phosphorylation by CK1ε and CK1δ.[2] These subsequent phosphorylations can either lead to PER2 stabilization or mark it for degradation via the proteasomal pathway, a process often mediated by the F-box protein β-TrCP.[1][3] This intricate regulation of PER2 stability through a "phosphoswitch" mechanism is a central determinant of the circadian period.[2] Mutations affecting PER phosphorylation are linked to human sleep disorders, such as Familial Advanced Sleep Phase (FASP) syndrome, which is associated with a polymorphism in the PER2 gene that enhances its degradation and shortens the circadian period.[2]
This compound: A Selective CK1ε Inhibitor
This compound is a small molecule inhibitor developed by Pfizer that exhibits high selectivity for Casein Kinase 1 epsilon (CK1ε).[4] This selectivity allows researchers to dissect the specific contributions of CK1ε from the closely related CK1δ isoform in regulating circadian rhythms and other cellular processes.
Mechanism of Action
This compound acts as an ATP-competitive inhibitor of CK1ε. By binding to the ATP-binding pocket of the kinase, it prevents the transfer of a phosphate group from ATP to its protein substrates, including PER proteins.
Quantitative Data on this compound Activity
The inhibitory activity of this compound has been characterized in various in vitro and cell-based assays. The following tables summarize the key quantitative data.
| Target Kinase | IC50 (nM) | Assay Type | Reference |
| Casein Kinase 1 epsilon (CK1ε) | 32 | Cell-free | [5][6] |
| Casein Kinase 1 delta (CK1δ) | 711 | Cell-free | [5][6] |
Table 1: In Vitro Inhibitory Activity of this compound. The IC50 values demonstrate the >20-fold selectivity of this compound for CK1ε over CK1δ in cell-free kinase assays.[5][6]
| Cellular Target | IC50 (µM) | Assay Type | Reference |
| CK1ε | 2.65 | Whole cell | [6] |
| CK1δ | 20.38 | Whole cell | [6] |
Table 2: Cellular Inhibitory Activity of this compound. These values reflect the concentration of this compound required to inhibit the respective kinases in a cellular context.
Signaling Pathway of PER Protein Phosphorylation
The phosphorylation of PER proteins is a complex and sequential process that fine-tunes the circadian clock. CK1ε and CK1δ play a central role in this pathway.
Figure 1: PER Protein Phosphorylation Signaling Pathway. This diagram illustrates the key steps in PER2 phosphorylation in the cytoplasm, leading to either its stabilization and nuclear translocation or its degradation. This compound selectively inhibits CK1ε, thereby impacting the stabilization pathway.
Experimental Protocols
The following are detailed methodologies for key experiments used to study the effects of this compound on PER protein phosphorylation.
In Vitro Kinase Assay
This assay is used to determine the direct inhibitory effect of this compound on the enzymatic activity of purified CK1ε and CK1δ.
Figure 2: In Vitro Kinase Assay Workflow. This diagram outlines the steps for assessing the inhibitory activity of this compound on a purified kinase.
Protocol:
-
Reaction Buffer: Prepare a suitable kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Reagents:
-
Purified recombinant CK1ε or CK1δ.
-
Substrate: α-casein (a generic kinase substrate) or a specific PER-derived peptide.
-
[γ-³²P]ATP.
-
This compound dissolved in DMSO, with serial dilutions prepared.
-
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, purified kinase, substrate, and the desired concentration of this compound or DMSO (as a vehicle control).
-
Initiation: Start the reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled, phosphorylated substrate.
-
Quantify the band intensities to determine the extent of phosphorylation at each inhibitor concentration.
-
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[7]
Western Blotting for Phosphorylated PER Proteins
This technique is used to detect changes in the phosphorylation status of PER proteins in cell or tissue lysates following treatment with this compound.
Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., HEK293T, U2OS) and treat with various concentrations of this compound or DMSO for a specified duration.
-
Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.[8][9]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking: Block the membrane with 5% w/v Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[8][10] Note: Milk is not recommended for blocking as it contains phosphoproteins that can cause high background.[8]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for a phosphorylated form of PER (phospho-specific antibody) or total PER overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the phosphorylated PER signal to the total PER signal to determine the relative change in phosphorylation.
Cell-Based Circadian Rhythm Assay (Luciferase Reporter Assay)
This assay monitors the real-time dynamics of the cellular circadian clock and assesses the effect of this compound on the circadian period.[11][12]
Protocol:
-
Cell Line: Use a cell line (e.g., U2OS, 3T3) stably expressing a luciferase reporter gene driven by a clock-controlled promoter, such as the Per2 promoter (Per2-dLuc).[11][12]
-
Synchronization: Plate the cells and synchronize their circadian rhythms using a synchronizing agent (e.g., dexamethasone, forskolin, or a serum shock).[11]
-
Treatment: After synchronization, replace the medium with a recording medium containing luciferin and the desired concentration of this compound or DMSO.
-
Bioluminescence Recording: Place the culture dish in a luminometer that can continuously measure bioluminescence from living cells at regular intervals (e.g., every 10-30 minutes) for several days.
-
Data Analysis: Analyze the resulting bioluminescence data to determine the period, phase, and amplitude of the circadian rhythm for each condition. Compare the period length of this compound-treated cells to that of control cells.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of CK1ε in the intricate regulation of PER protein phosphorylation and the overall functioning of the circadian clock. Its high selectivity allows for the targeted inhibition of CK1ε, enabling researchers to delineate its specific functions from those of the closely related CK1δ. The experimental protocols detailed in this guide provide a framework for utilizing this compound to further unravel the complexities of circadian biology, which may ultimately lead to the development of novel therapeutic strategies for circadian-related disorders.
References
- 1. Site-specific phosphorylation of casein kinase 1 δ (CK1δ) regulates its activity towards the circadian regulator PER2 | PLOS One [journals.plos.org]
- 2. CK1δ/ε protein kinase primes the PER2 circadian phosphoswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Casein Kinase 1 Delta Regulates the Pace of the Mammalian Circadian Clock - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. In Vitro Bioluminescence Assay to Characterize Circadian Rhythm in Mammary Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Monitoring cell-autonomous circadian clock rhythms of gene expression using luciferase bioluminescence reporters - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Casein Kinase 1 Epsilon (CK1ε) Function with PF-4800567: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Casein Kinase 1 Epsilon (CK1ε), a highly conserved serine/threonine protein kinase, plays a pivotal role in a multitude of cellular processes, most notably in the regulation of circadian rhythms and the Wnt/β-catenin signaling pathway.[1][2] Its dysregulation has been implicated in various pathologies, including cancer and neurodegenerative diseases, making it a compelling target for therapeutic intervention.[1][2] PF-4800567 is a potent and selective small molecule inhibitor of CK1ε, demonstrating significant utility as a chemical probe to elucidate the kinase's function and as a potential starting point for drug discovery efforts.[3][4][5] This technical guide provides an in-depth overview of CK1ε function, the mechanism of action of this compound, and detailed experimental protocols for its characterization.
Introduction to Casein Kinase 1 Epsilon (CK1ε)
CK1ε is a member of the Casein Kinase 1 family, which consists of seven isoforms in mammals (α, β, γ1, γ2, γ3, δ, and ε).[1] These kinases are monomeric and ubiquitously expressed, participating in the regulation of diverse cellular activities such as DNA repair, cell cycle progression, and signal transduction.[2][6] CK1ε is most closely related to CK1δ, sharing a high degree of sequence similarity in their catalytic and regulatory domains.[1]
A primary function of CK1ε is its role as a core component of the mammalian circadian clock.[1] It contributes to the regulation of the circadian period by phosphorylating the PERIOD (PER) proteins, which influences their stability and nuclear localization.[7] Furthermore, CK1ε is a key positive regulator of the canonical Wnt/β-catenin signaling pathway.[6] Upon Wnt ligand binding, CK1ε phosphorylates components of the β-catenin destruction complex, such as Dishevelled (Dvl), leading to the stabilization and nuclear translocation of β-catenin and subsequent activation of target gene expression.[6][8]
This compound: A Selective CK1ε Inhibitor
This compound is a pyrazolopyrimidine derivative that acts as an ATP-competitive inhibitor of CK1ε.[4][9] It exhibits high potency and selectivity for CK1ε over the closely related isoform CK1δ, making it a valuable tool for dissecting the specific functions of CK1ε.
Quantitative Data
The inhibitory activity and selectivity of this compound have been characterized in various assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type | Reference |
| CK1ε | 32 | Cell-free kinase assay | [1][3] |
| CK1δ | 711 | Cell-free kinase assay | [1][3] |
Table 2: Cellular Inhibitory Activity of this compound
| Target | IC50 (µM) | Cell Line | Assay Type | Reference |
| CK1ε | 2.65 | Whole cells | Inhibition of CK1ε activity | [10] |
| CK1δ | 20.38 | Whole cells | Inhibition of CK1δ activity | [10] |
Table 3: Kinase Selectivity Profile of this compound
| Kinase | % Inhibition at 1 µM | Reference |
| Epidermal Growth Factor Receptor (EGFR) | Significant Inhibition | [4] |
| Protein Kinase A (PKA) | Low Inhibition | [4] |
| Protein Kinase C (PKC) | Low Inhibition | [4] |
| p38 | Low Inhibition | [4] |
| GSK3β | Low Inhibition | [4] |
Signaling Pathways Modulated by this compound
This compound, through its selective inhibition of CK1ε, can be used to probe the involvement of this kinase in various signaling cascades.
Circadian Rhythm Pathway
CK1ε plays a crucial role in the phosphorylation of PER proteins, which is a key step in regulating the period length of the circadian clock.[7] Inhibition of CK1ε by this compound has been shown to block the nuclear localization of PER3 and suppress the degradation of PER2.[5][9]
Wnt/β-catenin Signaling Pathway
CK1ε is a positive regulator of the canonical Wnt signaling pathway. It phosphorylates Dishevelled (Dvl), a key scaffolding protein, which leads to the disassembly of the β-catenin destruction complex and subsequent stabilization and nuclear accumulation of β-catenin.[6][8]
Experimental Protocols
In Vitro CK1ε Kinase Assay
This protocol describes a radiometric filter-binding assay to measure the kinase activity of purified CK1ε.
Materials:
-
Purified recombinant CK1ε enzyme
-
Substrate peptide (e.g., a synthetic peptide with a CK1ε recognition motif)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
This compound or other test compounds
-
Phosphocellulose filter paper
-
Scintillation counter and fluid
Procedure:
-
Prepare a reaction mixture containing kinase reaction buffer, substrate peptide, and [γ-³²P]ATP.
-
Add this compound or vehicle control (e.g., DMSO) to the reaction mixture at various concentrations.
-
Initiate the kinase reaction by adding the purified CK1ε enzyme.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose filter paper.
-
Wash the filter paper extensively with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of incorporated radioactivity on the filter paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value.
Cell-Based Circadian Rhythm Assay
This protocol utilizes a cell line expressing a luciferase reporter driven by a clock-controlled promoter (e.g., Bmal1 or Per2) to monitor the effects of this compound on circadian oscillations.
Materials:
-
Cell line stably expressing a circadian reporter (e.g., U2OS-Bmal1:luc)
-
Cell culture medium and supplements
-
This compound
-
Luciferin
-
Luminometer capable of long-term live-cell recording
Procedure:
-
Plate the reporter cells in a multi-well plate and grow to confluence.
-
Synchronize the cellular clocks by a brief treatment with a synchronizing agent (e.g., dexamethasone or forskolin).
-
Replace the medium with a recording medium containing luciferin and the desired concentrations of this compound or vehicle control.
-
Place the plate in a luminometer and record luminescence at regular intervals (e.g., every 10-30 minutes) for several days.
-
Analyze the resulting luminescence data to determine the period, amplitude, and phase of the circadian rhythm for each condition.
-
Compare the circadian parameters in the presence of this compound to the vehicle control to assess its effect on the cellular clock.
Experimental Workflow
The following diagram illustrates a typical workflow for characterizing a novel CK1ε inhibitor.
Conclusion
This compound is a powerful and selective tool for the investigation of CK1ε function. Its ability to potently inhibit CK1ε with a significant window over CK1δ allows for the precise dissection of CK1ε-mediated signaling pathways. The experimental protocols and workflows detailed in this guide provide a framework for researchers to effectively utilize this compound in their studies of circadian biology, Wnt signaling, and other CK1ε-dependent cellular processes, ultimately contributing to a deeper understanding of this important kinase and its potential as a therapeutic target.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. CK1 epsilon Kinase Enzyme System Application Note [promega.com]
- 8. CK1 in Developmental signaling: Hedgehog and Wnt - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Potential Neuroprotective Effects of PF-4800567
Abstract: This technical guide provides a comprehensive overview of PF-4800567, a potent and selective inhibitor of Casein Kinase 1 epsilon (CK1ε). While primarily investigated for its role in regulating circadian rhythms, the implication of CK1 isoforms in the pathophysiology of various neurodegenerative diseases suggests a potential neuroprotective role for this compound. This document consolidates the known biochemical data of this compound, details its mechanism of action, and explores the hypothetical signaling pathways through which it may confer neuroprotection. Furthermore, it provides detailed experimental protocols for evaluating its inhibitory activity and proposes a workflow for assessing its neuroprotective efficacy in vitro.
Core Compound Properties and Mechanism of Action
This compound is a small molecule developed by Pfizer, identified as a highly selective ATP-competitive inhibitor of Casein Kinase 1 epsilon (CK1ε).[1][2] CK1ε, along with its closely related isoform CK1δ, is a serine/threonine kinase involved in numerous cellular processes, including the regulation of circadian rhythms, Wnt signaling, and DNA damage response.[3][4] The potential for neuroprotective effects stems from the established link between the dysregulation of CK1 isoforms and the pathology of neurodegenerative disorders such as Alzheimer's disease (AD), Parkinson's disease (PD), and Amyotrophic Lateral Sclerosis (ALS).[4][5]
The primary mechanism of action of this compound is the selective inhibition of CK1ε's kinase activity. This selectivity is crucial, as off-target effects on the closely related CK1δ isoform can lead to different physiological outcomes, particularly in the modulation of circadian rhythms.[2]
Quantitative Data: Inhibitory Activity and Selectivity
The potency and selectivity of this compound have been characterized in both enzymatic and cell-based assays. The following tables summarize the key quantitative data available from published studies.
Table 1: In Vitro Enzymatic Inhibition
| Target Kinase | IC₅₀ (nM) | Fold Selectivity (vs. CK1ε) | Reference |
|---|---|---|---|
| Casein Kinase 1 epsilon (CK1ε) | 32 | 1 | [2][6][7] |
| Casein Kinase 1 delta (CK1δ) | 711 | >22x |[6][7] |
Table 2: Whole-Cell Inhibitory Activity
| Target Kinase | Cellular IC₅₀ (µM) | Cell Type | Assay | Reference |
|---|---|---|---|---|
| CK1ε | 2.65 | Not Specified | PER3 Nuclear Localization | [7] |
| CK1δ | 20.38 | Not Specified | PER3 Nuclear Localization |[7] |
Signaling Pathways
Established Pathway: CK1ε in Circadian Rhythm Regulation
This compound has been extensively used to probe the function of CK1ε in the mammalian circadian clock. CK1ε phosphorylates the PERIOD (PER) proteins, which is a critical step for their degradation and nuclear translocation, thereby regulating the timing of the molecular clock.[2][8] Inhibition of CK1ε by this compound has been shown to block these processes.[2]
Caption: Established role of CK1ε in the circadian clock and its inhibition by this compound.
Contextual Pathway: The PERK Branch of the Unfolded Protein Response (UPR)
While this compound does not directly target the PERK pathway, understanding this pathway is critical as it is a central mechanism in neurodegeneration.[9][10] Chronic activation of the PERK pathway due to endoplasmic reticulum (ER) stress leads to sustained translational repression and can induce apoptosis, a key feature of neuronal loss in disease.[11][12] Therapeutic strategies often involve modulating this pathway to restore protein homeostasis.[13][14]
Caption: The PERK signaling pathway in response to ER stress, leading to apoptosis.
Hypothetical Neuroprotective Pathway of this compound
The potential neuroprotective effect of this compound is hypothesized to occur through the inhibition of CK1ε-mediated phosphorylation of pathogenic substrates. For instance, CK1 isoforms have been implicated in the hyperphosphorylation of proteins like Tau and TDP-43, which form aggregates in AD and ALS, respectively. By inhibiting CK1ε, this compound could potentially reduce the formation of these toxic protein species, thereby mitigating neurotoxicity and promoting neuronal survival.
Caption: Hypothetical mechanism for this compound-mediated neuroprotection.
Experimental Protocols & Workflows
Protocol: In Vitro Kinase Inhibition Assay
This protocol is adapted from standard kinase assay methodologies to determine the IC₅₀ of this compound against CK1ε.
Objective: To quantify the concentration-dependent inhibition of CK1ε by this compound.
Materials:
-
Recombinant human CK1ε enzyme.
-
Kinase substrate (e.g., casein or a specific peptide).
-
ATP, [γ-³²P]ATP, or ADP-Glo™ Kinase Assay kit (Promega).
-
This compound stock solution in DMSO.
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
384-well assay plates.
-
Scintillation counter or luminometer.
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase reaction buffer. Final DMSO concentration in the assay should be ≤1%.
-
Reaction Setup: To each well of a 384-well plate, add:
-
5 µL of diluted this compound or DMSO (vehicle control).
-
10 µL of a solution containing the CK1ε enzyme and substrate in reaction buffer.
-
-
Initiation: Pre-incubate the plate at room temperature for 15 minutes. Initiate the kinase reaction by adding 10 µL of ATP solution (at the Kₘ concentration for CK1ε) to each well.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Termination and Detection:
-
For Radiometric Assay: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto phosphocellulose paper, wash unbound [γ-³²P]ATP, and measure incorporated radioactivity using a scintillation counter.
-
For ADP-Glo™ Assay: Stop the reaction by adding ADP-Glo™ Reagent to deplete remaining ATP. Add Kinase Detection Reagent to convert ADP to ATP, and measure the generated luminescence.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control. Plot the percent inhibition against the log concentration of the inhibitor and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Proposed Workflow: Assessment of Neuroprotective Effects
This proposed workflow outlines the key steps to evaluate the potential neuroprotective effects of this compound in a cell-based model of neurotoxicity.
Caption: Experimental workflow for assessing the neuroprotective potential of this compound.
Conclusion and Future Directions
This compound is a well-characterized, potent, and selective inhibitor of CK1ε. While its direct neuroprotective effects have not been extensively documented in peer-reviewed literature, its known mechanism of action provides a strong rationale for investigating its potential in neurodegenerative disease models. The dysregulation of CK1ε is increasingly recognized as a contributing factor to the pathology of several neurological disorders.
Future research should focus on validating the hypothetical neuroprotective mechanism outlined in this guide. Key experiments would involve utilizing this compound in cellular and animal models of Alzheimer's, Parkinson's, and other neurodegenerative diseases to assess its impact on pathogenic protein phosphorylation, neuronal survival, and functional outcomes. Such studies will be critical in determining whether the selective inhibition of CK1ε represents a viable therapeutic strategy for these devastating conditions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Structure-Based Development of Isoform Selective Inhibitors of Casein Kinase 1ε vs. Casein Kinase 1δ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Casein Kinase 1δ Inhibitors as Promising Therapeutic Agents for Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | CK2 and protein kinases of the CK1 superfamily as targets for neurodegenerative disorders [frontiersin.org]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. The PERK pathway: beneficial or detrimental for neurodegenerative diseases and tumor growth and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. PERK-Opathies: An Endoplasmic Reticulum Stress Mechanism Underlying Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Acute Pharmacological Inhibition of Protein Kinase R-Like Endoplasmic Reticulum Kinase Signaling After Spinal Cord Injury Spares Oligodendrocytes and Improves Locomotor Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PERK inhibitor, GSK2606414, ameliorates neuropathological damage, memory and motor functional impairments in cerebral ischemia via PERK/p-eIF2ɑ/ATF4/CHOP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
PF-4800567 in Cell Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-4800567 is a potent and selective small molecule inhibitor of Casein Kinase 1 epsilon (CK1ε), a serine/threonine kinase implicated in a variety of cellular processes, most notably the regulation of the circadian clock.[1][2][3] This technical guide provides an in-depth overview of this compound, its mechanism of action, its role in key cell signaling pathways, and detailed experimental protocols for its use in research settings. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and research applications of targeting CK1ε.
Mechanism of Action
This compound acts as an ATP-competitive inhibitor of CK1ε. Its selectivity for CK1ε over the closely related isoform CK1δ has been a key factor in its use as a chemical probe to dissect the specific roles of these two kinases in cellular signaling.[1][4] The compound was developed by Pfizer and has been instrumental in studies elucidating the differential roles of CK1ε and CK1δ in the circadian rhythm.[2][5]
Quantitative Data
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency and selectivity across different experimental systems.
Table 1: In Vitro Inhibitory Potency of this compound
| Target | IC50 (nM) | Source |
| Casein Kinase 1ε (CK1ε) | 32 | [1][4][6] |
| Casein Kinase 1δ (CK1δ) | 711 | [4][6] |
Table 2: Cellular Inhibitory Potency of this compound
| Target | IC50 (µM) | Cell Line | Source |
| Casein Kinase 1ε (CK1ε) | 2.65 | Not Specified | [7] |
| Casein Kinase 1δ (CK1δ) | 20.38 | Not Specified | [7] |
Table 3: Selectivity of this compound
| Parameter | Value | Source |
| In Vitro Selectivity (CK1δ/CK1ε) | >20-fold | [1][4] |
| Cellular Selectivity (CK1δ/CK1ε) | ~7.7-fold | [7] |
Signaling Pathways
This compound has been primarily studied in the context of the circadian rhythm signaling pathway. It has also been implicated in other pathways due to the broad involvement of CK1ε in cellular regulation.
Circadian Rhythm Signaling
The circadian clock is a fundamental biological process that governs daily physiological and behavioral rhythms. A core component of the mammalian circadian clock is a negative feedback loop involving the PER and CRY proteins. CK1ε and CK1δ play crucial roles in this loop by phosphorylating PER proteins, which leads to their degradation and nuclear entry, thereby regulating the period of the clock.[3]
This compound has been used to demonstrate that while both CK1ε and CK1δ are involved, CK1δ appears to be the predominant regulator of the circadian period.[1][3] Selective inhibition of CK1ε with this compound has a minimal effect on the circadian clock period, whereas pan-CK1δ/ε inhibitors like PF-670462 cause a significant lengthening of the period.[1][3] Specifically, this compound has been shown to block CK1ε-mediated phosphorylation of PER2, preventing its degradation, and to inhibit the nuclear localization of PER3.[1]
Figure 1: Role of this compound in the Circadian Rhythm Pathway.
Wnt/β-catenin Signaling
Casein Kinase 1 isoforms are also known to be involved in the Wnt/β-catenin signaling pathway, a critical pathway in embryonic development and cancer. While the direct effects of this compound on this pathway are less extensively studied than its role in the circadian rhythm, the involvement of CK1ε suggests it could be a potential modulator. CK1ε can phosphorylate components of the β-catenin destruction complex.[8]
Figure 2: Potential role of this compound in the Wnt/β-catenin Pathway.
Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the literature involving this compound.
In Vitro Kinase Assay
This protocol is designed to determine the IC50 of this compound against purified CK1ε and CK1δ.
Materials:
-
Purified recombinant human CK1ε and CK1δ enzymes.
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
ATP at the Km concentration for each enzyme.[1]
-
Substrate peptide (e.g., a synthetic peptide derived from a known CK1 substrate).
-
This compound dissolved in DMSO.
-
ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
384-well plates.
-
Plate reader capable of luminescence detection.
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the kinase, substrate peptide, and this compound (or DMSO for control) to the kinase buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Figure 3: Experimental Workflow for In Vitro Kinase Assay.
Cellular Assay for Circadian Period Measurement
This protocol describes how to assess the effect of this compound on the period of the circadian clock in cultured cells.[6]
Materials:
-
Rat-1 fibroblasts or other suitable cell line stably expressing a luciferase reporter driven by a clock-controlled promoter (e.g., Bmal1-dLuc).
-
Cell culture medium (e.g., DMEM) with serum.
-
Synchronization medium (e.g., serum-free medium containing dexamethasone).
-
Recording medium (e.g., phenol red-free medium containing luciferin).
-
This compound dissolved in DMSO.
-
Luminometer or a real-time bioluminescence monitoring system.
Procedure:
-
Plate the cells in 35-mm dishes and grow to confluency.
-
Synchronize the cellular clocks by replacing the medium with synchronization medium for 2 hours.
-
After synchronization, replace the medium with recording medium containing either this compound at various concentrations or DMSO as a vehicle control.[6]
-
Place the dishes in a luminometer or a real-time bioluminescence monitoring system and record the luminescence signal at regular intervals (e.g., every 10 minutes) for several days.[6]
-
Analyze the bioluminescence data to determine the period of the circadian rhythm for each condition. Compare the period length in the presence of this compound to the vehicle control.
Conclusion
This compound is a valuable research tool for dissecting the specific roles of CK1ε in various cell signaling pathways. Its high selectivity for CK1ε over CK1δ has been particularly instrumental in advancing our understanding of the molecular machinery of the circadian clock. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies and to explore the therapeutic potential of targeting CK1ε.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Selective inhibition of casein kinase 1 epsilon minimally alters circadian clock period [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Entrainment of disrupted circadian behavior through inhibition of casein kinase 1 (CK1) enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structure-Activity Relationship of PF-4800567
Introduction
PF-4800567 is a potent and selective small-molecule inhibitor of Casein Kinase 1 epsilon (CK1ε), a serine/threonine kinase implicated in a multitude of cellular processes, most notably the regulation of the circadian rhythm.[1][2] Developed by Pfizer, this compound has served as a critical chemical probe to dissect the distinct physiological roles of CK1ε from its closely related isoform, CK1δ.[3][4] While both isoforms are key regulators of the circadian clock, the high selectivity of this compound for CK1ε has been instrumental in demonstrating that CK1δ is the predominant isoform governing the period of the mammalian circadian clock.[4][5] This guide provides a detailed analysis of the structure-activity relationship (SAR) of this compound, its mechanism of action, and the experimental protocols used for its characterization.
Mechanism of Action and Structural Basis of Selectivity
This compound functions as an ATP-competitive inhibitor, binding to the ATP pocket of CK1ε.[4] X-ray crystallography studies have revealed that this compound binds to a "DFG-out" conformation of CK1ε, which is an inactive state of the kinase.[6] This is a key feature contributing to its selectivity.
The core of the molecule is a pyrazolopyrimidine scaffold. The aminopyrimidine portion of this scaffold forms crucial hydrogen bonds with the hinge region of the kinase, a common interaction pattern for kinase inhibitors. Specifically, the exocyclic amine interacts with the backbone carbonyl of Glu83, and one of the pyrimidine nitrogens interacts with the backbone amide of Leu85 (human CK1ε numbering).
The selectivity of this compound for CK1ε over CK1δ, despite the high sequence identity (97%) in their catalytic domains, is attributed to subtle conformational differences in the inhibitor binding pocket.[6] The binding of this compound stabilizes the inactive DFG-out conformation in CK1ε more effectively than in CK1δ, providing a structural basis for its more than 20-fold selectivity.[4][7]
Core Structure and Key Moieties
The chemical structure of this compound, 3-(3-chlorophenoxymethyl)-1-(tetrahydropyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine, can be dissected into three key components that contribute to its overall activity and selectivity:
-
Pyrazolo[3,4-d]pyrimidine Core: This heterocyclic system acts as the primary scaffold that anchors the inhibitor in the ATP binding site. The 4-amino group is essential for forming the key hydrogen bond interactions with the kinase hinge region.
-
3-Chlorophenoxymethyl Group: This moiety extends into a hydrophobic pocket of the kinase. The chlorine atom likely contributes to favorable hydrophobic and van der Waals interactions within this pocket, enhancing binding affinity.
-
Tetrahydropyran-4-yl Group: This group is positioned at the N1 position of the pyrazole ring and occupies the solvent-exposed region of the ATP-binding site. Its size and polarity are critical for maintaining selectivity and solubility properties.
Quantitative Structure-Activity Relationship Data
The following tables summarize the inhibitory potency of this compound and the related, less selective inhibitor PF-670462 against CK1ε and CK1δ. This comparison highlights the structural determinants of selectivity.
Table 1: In Vitro Kinase Inhibition
| Compound | Target | IC50 (nM) | Selectivity (CK1δ/CK1ε) | Reference |
| This compound | CK1ε | 32 | >22-fold | [4][7] |
| CK1δ | 711 | [4][7] | ||
| PF-670462 | CK1ε | 77 | ~0.17-fold | [4] |
| CK1δ | 13 | [4] |
Table 2: Whole-Cell Inhibition
| Compound | Target | IC50 (µM) | Reference |
| This compound | CK1ε | 2.65 | [4] |
| CK1δ | 20.38 | [4] |
Signaling Pathway Visualization
CK1ε plays a crucial role in the core feedback loop of the circadian clock by phosphorylating the PERIOD (PER) proteins. This phosphorylation event is a key step that regulates PER protein stability and nuclear entry, thereby controlling the timing of the molecular clock.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation of inhibitor potency and selectivity. Below are protocols for key assays used in the characterization of this compound.
In Vitro Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantitatively measures the inhibition of CK1ε kinase activity.
Materials:
-
Recombinant human CK1ε (full-length or catalytic domain).
-
Biotinylated peptide substrate (e.g., Biotin-CKtide).
-
ATP.
-
This compound (or other test compounds) serially diluted in DMSO.
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
-
Stop/Detection Buffer: Assay buffer containing EDTA, Europium-labeled anti-phosphoserine antibody, and Streptavidin-Allophycocyanin (SA-APC).
-
384-well low-volume black plates.
-
TR-FRET compatible plate reader.
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO. Further dilute into Assay Buffer to achieve the final desired concentrations.
-
Reaction Setup: To each well of a 384-well plate, add:
-
2.5 µL of test compound solution.
-
5 µL of a solution containing CK1ε and the biotinylated peptide substrate in Assay Buffer.
-
-
Initiation: Start the kinase reaction by adding 2.5 µL of ATP solution (at a concentration equal to its Km for CK1ε) to each well.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes.
-
Termination and Detection: Stop the reaction by adding 10 µL of Stop/Detection Buffer to each well.
-
Incubation: Incubate for an additional 60 minutes at room temperature to allow for antibody-antigen binding.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring emission at two wavelengths (e.g., 615 nm for Europium and 665 nm for APC).
-
Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). Plot the ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
PER3 Nuclear Localization Assay (Cell-Based)
This assay assesses the ability of this compound to inhibit CK1ε activity in a cellular context by observing the subcellular localization of a key substrate.
Materials:
-
HEK293 or COS-7 cells.
-
Expression plasmids: pEGFP-PER3 and a plasmid for human CK1ε.
-
Transfection reagent (e.g., Lipofectamine).
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
This compound serially diluted in DMSO.
-
Nuclear stain (e.g., Hoechst 33342).
-
High-content imaging system or fluorescence microscope.
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom plates suitable for microscopy.
-
Transfection: Co-transfect the cells with pEGFP-PER3 and the CK1ε expression plasmids. CK1ε phosphorylation is required for PER3 to translocate to the nucleus.
-
Compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle (DMSO).
-
Incubation: Incubate the cells for 12-24 hours.
-
Staining and Fixation:
-
Add Hoechst 33342 to the medium to stain the nuclei.
-
Fix the cells with 4% paraformaldehyde.
-
Wash the cells with PBS.
-
-
Imaging: Acquire images using a high-content imaging system. Capture images in the GFP channel (for PER3) and the DAPI channel (for nuclei).
-
Analysis: Use image analysis software to quantify the fluorescence intensity of EGFP-PER3 in both the nucleus (defined by the Hoechst stain) and the cytoplasm for a large population of cells. Calculate the nuclear-to-cytoplasmic intensity ratio. A decrease in this ratio with increasing compound concentration indicates inhibition of CK1ε-mediated nuclear translocation.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for identifying and characterizing a selective CK1ε inhibitor like this compound.
Conclusion
This compound is a highly selective and potent inhibitor of CK1ε, whose structure-activity relationship is well-defined by its pyrazolopyrimidine core, which anchors it in the ATP binding site, and its peripheral substituents that optimize interactions and confer selectivity. The compound's preference for the inactive DFG-out conformation of CK1ε is a key determinant of its isoform selectivity. Through the application of detailed in vitro and cell-based assays, this compound has been validated as a critical tool for probing the distinct biological functions of CK1ε, particularly in the intricate signaling network that governs circadian rhythms. The insights gained from studying this compound continue to guide the development of next-generation kinase inhibitors for various therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Targeting Casein Kinase 1 (CK1) in Hematological Cancers | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Auto-kinase activity of Casein Kinase 1 δ/ε Governs the Period of Mammalian Circadian Rhythms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Based Development of Isoform Selective Inhibitors of Casein Kinase 1ε vs. Casein Kinase 1δ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
Core Target Validation: Casein Kinase 1 Epsilon (CK1ε)
An in-depth analysis of the target validation for PF-4800567 reveals its identity as a potent and selective inhibitor of Casein Kinase 1 epsilon (CK1ε), an enzyme critically involved in the regulation of circadian rhythms.[1][2][3][4] This technical guide outlines the key experiments, quantitative data, and biological pathways that have been central to validating CK1ε as the primary molecular target of this compound.
This compound was developed by Pfizer to selectively inhibit CK1ε.[2] The validation process involved a multi-pronged approach, starting from biochemical assays with purified enzymes to functional assays in cellular and in vivo models. The primary mechanism of action is competitive inhibition of the ATP binding site of the kinase.
Quantitative Data: Potency and Selectivity
The cornerstone of this compound's target validation lies in its demonstrated potency for CK1ε and its selectivity against the closely related isoform, CK1δ. This selectivity is crucial as both kinases are involved in similar pathways, and isoform-specific tools are necessary to dissect their individual roles.[5]
Table 1: In Vitro and Cellular Potency of this compound
| Target | Assay Type | IC50 Value | Fold Selectivity (CK1δ / CK1ε) | Reference |
|---|---|---|---|---|
| CK1ε | Cell-free (Biochemical) | 32 nM | >22x | [1][3] |
| CK1δ | Cell-free (Biochemical) | 711 nM | - | [1][3] |
| CK1ε | Whole Cell | 2.65 µM | ~7.7x | [3] |
| CK1δ | Whole Cell | 20.38 µM | - |[3] |
Further studies profiled this compound against a broader panel of kinases to ensure its specificity. Results showed that at a concentration of 1 µM, it had minimal activity against a diverse subset of the kinome, with only slight inhibition of the Epidermal Growth Factor Receptor (EGFR) noted. This high degree of selectivity confirms that its cellular effects are predominantly mediated through the inhibition of CK1ε.[6]
Signaling Pathway and Experimental Workflow
The validation of this compound's target is intrinsically linked to the circadian rhythm pathway, where CK1ε plays a key regulatory role by phosphorylating the Period (PER) proteins.
Experimental Validation Workflow
The logical flow of experiments to validate the target of this compound followed a standard drug discovery cascade, moving from initial biochemical potency and selectivity assessments to confirmation of target engagement and functional impact in relevant biological systems.
Caption: Logical workflow for the target validation of this compound.
CK1ε Signaling in the Circadian Clock
CK1ε phosphorylates PER proteins in the cytoplasm, which is a critical step that governs their stability and subsequent translocation into the nucleus. Once in the nucleus, PER proteins inhibit their own transcription, forming a negative feedback loop that drives circadian oscillations. This compound was shown to effectively block this process.[5][6]
Caption: Role of CK1ε in the circadian feedback loop and its inhibition by this compound.
Experimental Protocols
The following are summaries of the key experimental methodologies used to validate the target of this compound, based on published literature.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the IC50 of this compound against purified CK1ε and CK1δ enzymes.
-
Methodology: Purified recombinant CK1ε or CK1δ enzymes were assayed in the presence of a range of concentrations of this compound. The kinase reaction was initiated by adding ATP. Enzyme activity was measured by quantifying the remaining ATP after the reaction, typically using a luminescence-based assay (e.g., Kinase-Glo®).
-
Data Analysis: The percentage of inhibition relative to a DMSO vehicle control was plotted against the inhibitor concentration. IC50 values were calculated using non-linear regression analysis (e.g., in GraphPad Prism).[6]
Inhibition of PER3 Nuclear Translocation
-
Objective: To confirm that this compound can block the function of CK1ε in a cellular context.
-
Methodology:
-
Cells (e.g., COS-7) were co-transfected with plasmids expressing GFP-tagged PER3 and either wild-type CK1ε or CK1δ.
-
Transfected cells were treated with various concentrations of this compound (e.g., 0.01 to 10 µM) or a vehicle control (DMSO).
-
After a suitable incubation period, the subcellular localization of GFP-PER3 was visualized using fluorescence microscopy.
-
Effective inhibition was determined by the absence of nuclear fluorescence, indicating that PER3 translocation was blocked.[6]
-
PER2 Protein Degradation Assay
-
Objective: To assess the effect of this compound on CK1ε-mediated degradation of PER2.
-
Methodology:
-
COS-7 cells were co-transfected with a PER2::YFP (Yellow Fluorescent Protein) fusion construct and either wild-type CK1ε or a kinase-dead control.
-
Cells were treated with this compound (e.g., 0.5 µM) or vehicle.
-
The rate of PER2 degradation was measured by monitoring the decay of YFP fluorescence over time using live-cell imaging.
-
A blockage of CK1ε-enhanced PER2 degradation by the compound confirmed target engagement.[5]
-
Circadian Period Assay in Fibroblasts
-
Objective: To determine the functional consequence of CK1ε inhibition on the cellular clock.
-
Methodology:
-
Rat1 fibroblasts stably expressing a PER2-luciferase (PER2::Luc) reporter construct were used.
-
Circadian rhythms in the cells were synchronized by a brief treatment with dexamethasone.
-
Immediately after synchronization, cells were treated with this compound or a vehicle control.
-
Bioluminescence was recorded continuously for several days using a luminometer.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CK1 Inhibitor | AmBeed.com [ambeed.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Entrainment of disrupted circadian behavior through inhibition of casein kinase 1 (CK1) enzymes - PMC [pmc.ncbi.nlm.nih.gov]
The Effects of PF-4800567 on Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-4800567 is a potent and selective inhibitor of Casein Kinase 1 epsilon (CK1ε), a serine/threonine kinase implicated in a diverse range of cellular processes, including circadian rhythm regulation, Wnt/β-catenin signaling, and inflammatory responses.[1][2] This technical guide provides an in-depth overview of the known effects of this compound on gene expression, compiling available quantitative data, detailing experimental methodologies, and illustrating the key signaling pathways involved.
Mechanism of Action
This compound exhibits high selectivity for CK1ε, with an in vitro IC50 of 32 nM, making it over 20-fold more selective for CK1ε than for the closely related isoform, CK1δ.[3] By inhibiting CK1ε, this compound modulates the phosphorylation of various downstream substrates, thereby altering their stability, localization, and activity. This ultimately leads to changes in the expression of a multitude of target genes.
Data Presentation: Quantitative Effects on Gene Expression
While comprehensive transcriptome-wide data for this compound is limited in publicly available literature, studies on dual CK1δ/ε inhibitors and specific targeted gene analyses provide valuable insights into its gene regulatory effects. The following table summarizes key findings on gene expression changes induced by the inhibition of CK1ε signaling.
| Gene | Cell Type | Treatment Conditions | Change in Expression | Biological Context | Reference |
| MMP1 | Human and Mouse Chondrocytes | IL-1β stimulation + this compound | ↓ | Inflammation, Osteoarthritis | [4] |
| MMP3 | Human and Mouse Chondrocytes | IL-1β stimulation + this compound | ↓ | Inflammation, Osteoarthritis | [4] |
| MMP13 | Human and Mouse Chondrocytes | IL-1β stimulation + this compound | ↓ | Inflammation, Osteoarthritis | [4] |
| Oxidative Phosphorylation-related genes | Multiple Myeloma cells | Dual CK1δ/ε inhibitor SR-3029 | ↓ | Cancer Metabolism | [3][5] |
| Wnt/β-catenin target genes | Colorectal Cancer cells | Genetic or pharmacological inhibition of CK1ε | ↓ | Cancer, Wnt Signaling | [1] |
| PER2 | Various cell lines | This compound | Stabilization (post-transcriptional) | Circadian Rhythm | [6][7] |
Note: The data on oxidative phosphorylation-related genes is derived from studies using a dual CK1δ/ε inhibitor and serves as an indication of the potential effects of CK1ε inhibition.
Key Signaling Pathways Affected by this compound
This compound, through its inhibition of CK1ε, influences several critical signaling pathways that regulate gene expression.
Wnt/β-catenin Signaling Pathway
CK1ε is a positive regulator of the canonical Wnt/β-catenin signaling pathway. It phosphorylates scaffold proteins, such as Axin, and the co-receptor LRP6, leading to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator for TCF/LEF transcription factors, promoting the expression of Wnt target genes involved in cell proliferation, differentiation, and survival. This compound-mediated inhibition of CK1ε disrupts this cascade, leading to the degradation of β-catenin and subsequent downregulation of its target genes.
Caption: Wnt/β-catenin signaling pathway and the inhibitory effect of this compound.
JNK Signaling Pathway and MMP Expression
In the context of inflammation, such as in interleukin-1β (IL-1β) stimulated chondrocytes, the c-Jun N-terminal kinase (JNK) signaling pathway is activated. This leads to the phosphorylation and activation of the transcription factor c-Jun, a key component of the AP-1 complex. Activated AP-1 then drives the expression of matrix metalloproteinases (MMPs), such as MMP1, MMP3, and MMP13, which are involved in extracellular matrix degradation. This compound has been shown to mitigate the IL-1β-induced expression of these MMPs, suggesting an inhibitory role of CK1ε in the JNK/c-Jun signaling axis in this context.
References
- 1. Casein kinase 1 proteomics reveal prohibitin 2 function in molecular clock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transcriptomic analysis identifies B-lymphocyte kinase as a therapeutic target for desmoplastic small round cell tumor cancer stem cell-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Entrainment of disrupted circadian behavior through inhibition of casein kinase 1 (CK1) enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unveiling the Off-Target Landscape of PF-4800567: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
PF-4800567 is a potent and selective inhibitor of Casein Kinase 1 epsilon (CK1ε), a key regulator of the circadian rhythm.[1][2][3][4][5] While its primary mechanism of action is well-documented, a thorough understanding of its off-target effects is crucial for the accurate interpretation of experimental results and for predicting potential side effects in therapeutic applications. This technical guide provides an in-depth exploration of the off-target profile of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of affected signaling pathways.
Quantitative Kinase Selectivity Profile
This compound exhibits high selectivity for its intended target, CK1ε. However, like most kinase inhibitors, it can interact with other kinases, particularly at higher concentrations. The following table summarizes the inhibitory activity of this compound against its primary target and key off-targets.
| Target Kinase | IC50 (nM) | Percent Inhibition @ 1 µM | Percent Inhibition @ 10 µM | Reference |
| CK1ε (On-Target) | 32 | - | - | [1][5][6][7] |
| CK1δ | 711 | - | - | [1][5][6][7] |
| EGFR | - | 69% | 83% | [1][2] |
Experimental Protocols
The following sections detail the methodologies used to characterize the on- and off-target effects of this compound.
In Vitro Kinase Inhibition Assay
This assay quantifies the potency of this compound against a panel of purified kinases.
Methodology:
-
Enzyme and Substrate Preparation: Purified recombinant kinases are prepared in an appropriate assay buffer. A specific peptide substrate for each kinase is also prepared.
-
Compound Dilution: this compound is serially diluted in DMSO to create a range of concentrations.
-
Kinase Reaction: The kinase, substrate, and ATP are combined in the wells of a microplate. The reaction is initiated by the addition of the compound dilutions.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.
-
Detection: The amount of phosphorylated substrate is quantified. A common method is the use of a phosphospecific antibody in an ELISA format or through the detection of remaining ATP using a luminescent assay.
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration relative to a DMSO control. IC50 values are then determined by fitting the data to a dose-response curve.[2]
InvitroScreen Kinase Profiling
A broader screening approach is employed to assess the selectivity of this compound against a large panel of kinases.
Methodology:
-
Kinase Panel: A diverse panel of kinases (e.g., the Invitrogen SelectScreen Kinase Profiling service) is utilized.[8]
-
Compound Concentration: this compound is tested at fixed concentrations, typically 1 µM and 10 µM, to identify potential off-target interactions.[2][8]
-
Assay Principle: The assay measures the ability of the compound to inhibit the activity of each kinase in the panel. This is often done by quantifying the amount of ATP consumed during the phosphorylation reaction using a fluorescence-based assay.
-
Data Interpretation: The results are expressed as the percentage of inhibition for each kinase at the tested concentrations. Significant inhibition of a kinase other than the intended target indicates a potential off-target effect.[8]
Cellular Assay for PER3 Nuclear Localization
This assay assesses the ability of this compound to inhibit CK1ε activity within a cellular context by observing the subcellular localization of the PERIOD3 (PER3) protein, a key component of the circadian clock.[3]
Methodology:
-
Cell Culture and Transfection: A suitable cell line (e.g., COS-7) is cultured and co-transfected with expression vectors for GFP-tagged PER3 and either wild-type or kinase-dead CK1ε.
-
Compound Treatment: The transfected cells are treated with various concentrations of this compound or a vehicle control (DMSO).
-
Incubation: Cells are incubated for a sufficient period to allow for protein expression and for the compound to exert its effect.
-
Microscopy: The subcellular localization of GFP-PER3 is visualized using fluorescence microscopy. In the presence of active CK1ε, PER3 translocates to the nucleus. Inhibition of CK1ε by this compound will result in the retention of PER3 in the cytoplasm.
-
Image Analysis: The nuclear-to-cytoplasmic fluorescence ratio is quantified to determine the extent of PER3 nuclear localization and the inhibitory effect of the compound.
Off-Target Signaling Pathways
CK1ε is known to participate in several critical signaling pathways. Inhibition of CK1ε by this compound can, therefore, have downstream consequences on these pathways.
Wnt/β-catenin Signaling Pathway
CK1ε is a positive regulator of the Wnt/β-catenin pathway. It phosphorylates Dishevelled (Dvl), a key scaffolding protein, leading to the stabilization and nuclear translocation of β-catenin, which in turn activates target gene expression. Inhibition of CK1ε by this compound would be expected to suppress Wnt/β-catenin signaling.
RAS/MAPK Signaling Pathway
The RAS/MAPK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. While direct inhibition of components of this pathway by this compound at low concentrations is not reported, the identified off-target activity against EGFR at higher concentrations could lead to modulation of this pathway. EGFR activation is a key upstream event for the RAS/MAPK cascade.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is another critical regulator of cell survival, growth, and metabolism. Similar to the RAS/MAPK pathway, the off-target inhibition of EGFR by high concentrations of this compound can potentially influence this pathway, as EGFR is a known activator of PI3K.
Experimental Workflow for Assessing Off-Target Effects
To comprehensively evaluate the off-target effects of a kinase inhibitor like this compound, a structured experimental workflow is recommended.
References
- 1. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 2. researchgate.net [researchgate.net]
- 3. Selective inhibition of casein kinase 1 epsilon minimally alters circadian clock period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Entrainment of disrupted circadian behavior through inhibition of casein kinase 1 (CK1) enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structure-Based Development of Isoform Selective Inhibitors of Casein Kinase 1ε vs. Casein Kinase 1δ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to Utilizing PF-4800567 for Studying Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of PF-4800567, a potent and selective small molecule inhibitor of Casein Kinase 1 Epsilon (CK1ε). It is designed to equip researchers with the necessary information to effectively use this compound as a tool to investigate protein degradation and associated signaling pathways. This document details the mechanism of action of this compound, presents its key quantitative data in a structured format, and offers detailed experimental protocols for its application in cell-based assays. Furthermore, this guide includes visualizations of the relevant signaling pathway and a general experimental workflow to facilitate a deeper understanding of its utility in research and drug development.
Introduction to this compound
This compound is a chemical probe developed by Pfizer that acts as a selective inhibitor of the serine/threonine kinase Casein Kinase 1 Epsilon (CK1ε)[1]. CK1ε is a key regulator of numerous cellular processes, most notably the circadian clock, through its phosphorylation of PERIOD (PER) proteins, which marks them for subsequent degradation[2][3]. By selectively inhibiting CK1ε, this compound serves as an invaluable tool for dissecting the specific roles of this kinase in protein stability and degradation, distinguishing its functions from the closely related isoform, CK1δ[1][2]. This guide focuses on the practical application of this compound for studying the degradation of proteins, particularly PER2.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of CK1ε[4]. The primary mechanism by which this compound influences protein degradation is through the inhibition of CK1ε-mediated phosphorylation of its substrates. In the context of the circadian clock, CK1ε phosphorylates PER2, creating a recognition site for E3 ubiquitin ligases, which subsequently target PER2 for proteasomal degradation[3]. By inhibiting CK1ε, this compound prevents this initial phosphorylation event, leading to the stabilization and accumulation of PER2[2][3]. This targeted intervention allows for the precise study of the downstream consequences of stabilizing CK1ε substrates.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound, providing a quick reference for its potency and selectivity.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Selectivity (over CK1δ) | Reference(s) |
| Casein Kinase 1 Epsilon (CK1ε) | 32 | >20-fold | [2][5][6] |
| Casein Kinase 1 Delta (CK1δ) | 711 | - | [5][6] |
Table 2: Whole-Cell Inhibitory Activity of this compound
| Target Kinase | Cell Line | IC50 (µM) | Reference(s) |
| CK1ε | Not Specified | 2.65 | [6] |
| CK1δ | Not Specified | 20.38 | [6] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and experimental utility of this compound, the following diagrams are provided.
Experimental Protocols
The following are detailed protocols for key experiments utilizing this compound to study protein degradation.
Cell Culture and Treatment
-
Cell Lines: HEK293, COS-7, or Rat1 fibroblasts are suitable for these studies.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Plating: Seed cells in appropriate culture vessels (e.g., 6-well plates for Western blotting, coverslips in 24-well plates for immunofluorescence) and allow them to adhere and reach 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C.
-
Treatment:
-
For dose-response experiments, treat cells with a range of this compound concentrations (e.g., 0.01, 0.1, 1, 10 µM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Incubation times will vary depending on the experiment but a 16-hour treatment is a good starting point for observing effects on protein levels.
-
Cycloheximide (CHX) Chase Assay for PER2 Stability
This assay is used to determine the half-life of a protein by inhibiting new protein synthesis.
-
Reagents:
-
Cycloheximide (CHX) stock solution (e.g., 10 mg/mL in DMSO).
-
Cell Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
-
Procedure:
-
Treat cells with this compound or vehicle (DMSO) for a predetermined time (e.g., 16 hours).
-
Add CHX to the culture medium to a final concentration of 20-100 µg/mL to inhibit protein synthesis.
-
Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).
-
Lyse the cells at each time point and collect the lysates for Western blot analysis.
-
Western Blotting for PER2 Degradation
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation:
-
Mix 20-30 µg of protein with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Separate the protein samples on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PER2 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Immunofluorescence for PER3 Nuclear Localization
-
Cell Preparation:
-
Grow cells on glass coverslips in a 24-well plate.
-
Treat with this compound or vehicle as described in section 5.1.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30 minutes.
-
Incubate with a primary antibody against PER3 (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBST.
-
-
Nuclear Staining and Mounting:
-
Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence or confocal microscope.
-
Capture images of PER3 and DAPI fluorescence to assess the subcellular localization of PER3.
-
Conclusion
This compound is a powerful and selective tool for investigating the role of CK1ε in protein degradation. Its ability to stabilize CK1ε substrates, such as PER2, allows for detailed mechanistic studies of protein turnover and its regulation. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to design and execute experiments aimed at elucidating the intricate cellular processes governed by CK1ε-mediated protein degradation. As with any chemical probe, it is crucial to include appropriate controls and to consider potential off-target effects, although this compound has demonstrated high selectivity for CK1ε over CK1δ. By leveraging the information in this guide, researchers can effectively employ this compound to advance our understanding of protein homeostasis and its implications in health and disease.
References
- 1. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bostonbioproducts.com [bostonbioproducts.com]
- 3. researchgate.net [researchgate.net]
- 4. Kinase Extraction Buffer - Novatein Biosciences [novateinbio.com]
- 5. bostonbioproducts.com [bostonbioproducts.com]
- 6. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [bio-protocol.org]
The Role of PF-4800567 in Modulating Sleep-Wake Cycles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-4800567 is a potent and selective small-molecule inhibitor of Casein Kinase 1 epsilon (CK1ε), a key serine/threonine kinase implicated in the regulation of the circadian clock.[1][2] This technical guide provides an in-depth overview of the current understanding of this compound's role in modulating sleep-wake cycles, with a focus on its mechanism of action, preclinical findings, and detailed experimental protocols. While research highlights the critical role of the closely related isoform, CK1δ, as the primary regulator of the circadian period, studies with this compound have been instrumental in dissecting the specific contributions of CK1ε.[3] This document summarizes the available quantitative data, outlines experimental methodologies, and provides visual representations of the relevant signaling pathways and experimental workflows to support further research and drug development in the field of circadian rhythm and sleep disorders.
Introduction: The Circadian Clock and the Role of Casein Kinase 1
The sleep-wake cycle is a fundamental circadian rhythm governed by an endogenous molecular clock. This internal timekeeping mechanism, present in nearly all organisms, anticipates and adapts to daily environmental changes.[2] At the core of the mammalian circadian clock is a transcriptional-translational feedback loop involving a set of core clock proteins. Among the key regulators of this intricate network are the Casein Kinase 1 (CK1) isoforms, particularly CK1δ and CK1ε.[4] These kinases phosphorylate core clock proteins, primarily the Period (PER) and Cryptochrome (CRY) proteins, thereby regulating their stability, subcellular localization, and transcriptional repressive activity.[3] Dysregulation of this process is associated with various sleep disorders, including Familial Advanced Sleep Phase Syndrome (FASPS).[3]
This compound was developed by Pfizer as a selective inhibitor of CK1ε, offering a valuable pharmacological tool to investigate the specific role of this isoform in the circadian machinery.[3] Its high selectivity allows for the differentiation of CK1ε functions from those of the highly homologous CK1δ.
Mechanism of Action of this compound
This compound exerts its effects by competitively inhibiting the ATP-binding site of CK1ε, thereby preventing the phosphorylation of its downstream targets.[5] A primary role of CK1ε within the circadian clock is the phosphorylation of PER proteins. This phosphorylation is a critical step that can lead to either the degradation of PER proteins via the proteasomal pathway or their translocation into the nucleus to inhibit their own transcription, thus forming a negative feedback loop.[3][6] By inhibiting CK1ε, this compound can modulate the timing of these events. Specifically, it has been shown to block CK1ε-mediated PER2 degradation and PER3 nuclear localization.[1][2]
Signaling Pathway of CK1ε in Circadian Rhythm Regulation
Caption: CK1ε phosphorylates PER/CRY proteins, influencing their stability and nuclear entry to regulate the core circadian feedback loop. This compound inhibits this process.
Preclinical Data on Sleep-Wake Cycle Modulation
Preclinical studies have primarily focused on the effect of this compound on the free-running circadian period, which is the natural period of the sleep-wake cycle in the absence of external cues like light. The available data indicates that selective inhibition of CK1ε by this compound has a minimal effect on the circadian period in wild-type (WT) mice. This is in stark contrast to the pan-CK1δ/ε inhibitor, PF-670462, which robustly lengthens the circadian period.[3]
This suggests that CK1δ is the dominant isoform in regulating the speed of the circadian clock.[3] However, in a gain-of-function mouse model with a tau mutation in the Csnk1e gene (Ck1εtau), which leads to a shortened circadian period, this compound was effective in lengthening the period.[3] This indicates that while not the primary driver of period length in WT animals, CK1ε activity does contribute to the overall timing of the clock.
Quantitative Data Summary
| Compound | Genotype | Dose | Effect on Circadian Period (in vivo) | Reference |
| This compound | Wild-Type | 100 mg/kg/d | No significant effect | [3] |
| This compound | Ck1εtau | 100 mg/kg/d | Significant period lengthening | [3] |
| PF-670462 | Wild-Type | 10 mg/kg/d | Significant period lengthening | [3] |
| Compound | Cell Type | Concentration | Effect on Circadian Period (in vitro) | Reference |
| This compound | WT Fibroblasts | 1 µM | ~0.9 ± 0.13 h increase | [3] |
| This compound | Ck1ε-/- Fibroblasts | 1 µM | ~0.3 ± 0.3 h increase (not significant) | [3] |
| PF-670462 | WT Fibroblasts | 1 µM | Lengthened to ~33 h | [3] |
Note on Sleep Architecture Data: Despite extensive literature searches, specific quantitative data from electroencephalography (EEG) or polysomnography studies on the effects of this compound on sleep architecture (e.g., duration of REM and NREM sleep, sleep latency, wakefulness) in preclinical models could not be found in the public domain. The available research has focused on the broader measure of the circadian period of locomotor activity.
Experimental Protocols
In Vivo Assessment of Circadian Period in Mice
This protocol describes the methodology used to assess the effect of this compound on the free-running circadian period of locomotor activity in mice.[3]
Materials:
-
This compound (provided by Pfizer Global Research and Development)
-
Vehicle (e.g., 20% 2-hydroxypropyl-β-cyclodextrin)
-
Wild-type and/or Ck1εtau mutant mice
-
Running-wheel cages
-
Data acquisition system for recording wheel-running activity
Procedure:
-
House mice individually in cages equipped with running wheels.
-
Entrain the mice to a 12-hour light:12-hour dark (LD 12:12) cycle for at least 7-10 days.
-
After entrainment, release the mice into constant darkness (DD) to allow their free-running rhythm to be observed.
-
Administer this compound (e.g., 100 mg/kg, subcutaneously) or vehicle daily at the same time.
-
Record wheel-running activity continuously throughout the experiment.
-
Analyze the activity data to determine the free-running period (tau) using appropriate software (e.g., ClockLab). The period is calculated for the treatment period and compared to a baseline period or the vehicle-treated group.
Experimental Workflow for In Vivo Circadian Period Analysis
Caption: Workflow for assessing the in vivo effects of this compound on the circadian period of locomotor activity in mice.
In Vitro PER2 Degradation Assay
This protocol outlines a method to assess the effect of this compound on the degradation of the PER2 protein in a cell-based assay.[5]
Materials:
-
COS-7 cells (or other suitable cell line)
-
Expression plasmids for PER2 fused to a reporter (e.g., YFP) and CK1ε (wild-type and/or kinase-dead mutant)
-
Transfection reagent
-
This compound
-
PF-670462 (as a comparator)
-
Vehicle (e.g., DMSO)
-
Cycloheximide (protein synthesis inhibitor)
-
Fluorescence microscope with time-lapse imaging capabilities
Procedure:
-
Co-transfect COS-7 cells with expression plasmids for PER2::YFP and either wild-type CK1ε or a kinase-dead CK1ε mutant.
-
Incubate the cells to allow for protein expression.
-
Treat the cells with this compound, PF-670462, or vehicle at the desired concentrations (e.g., 0.5 µM).
-
Add cycloheximide (e.g., 20 mg/ml) to inhibit new protein synthesis.
-
Acquire fluorescence images of the cells at regular intervals using a time-lapse microscope.
-
Quantify the fluorescence intensity of PER2::YFP in individual cells over time.
-
Calculate the degradation rate constant (K) for PER2::YFP under each treatment condition. A decrease in the degradation rate indicates stabilization of the PER2 protein.
Conclusion and Future Directions
This compound has proven to be a valuable research tool for elucidating the specific role of CK1ε in the molecular machinery of the circadian clock. The available evidence strongly suggests that while CK1ε is involved in the phosphorylation of core clock proteins and can influence the circadian period under certain genetic conditions, it is not the primary determinant of the ~24-hour rhythm in wild-type animals. This role appears to be predominantly fulfilled by CK1δ.
A significant knowledge gap remains regarding the direct effects of selective CK1ε inhibition on sleep architecture. Future studies employing EEG and electromyography (EMG) are crucial to determine how this compound modulates the different stages of sleep (REM and NREM), sleep continuity, and sleep-wake transitions. Such studies would provide a more complete picture of CK1ε's role in sleep regulation and could inform the therapeutic potential of targeting this kinase for sleep-related disorders. Further investigation into the downstream signaling pathways affected by this compound beyond the core clock loop could also uncover novel mechanisms through which CK1ε influences neuronal function and behavior.
References
- 1. Inhibition of casein kinase 1δ/εimproves cognitive-affective behavior and reduces amyloid load in the APP-PS1 mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inhibition of casein kinase 1 epsilon minimally alters circadian clock period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Entrainment of disrupted circadian behavior through inhibition of casein kinase 1 (CK1) enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Casein Kinase 1 and Human Disease: Insights From the Circadian Phosphoswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Site-specific phosphorylation of casein kinase 1 δ (CK1δ) regulates its activity towards the circadian regulator PER2 - PMC [pmc.ncbi.nlm.nih.gov]
PF-4800567 in Models of Neurodegenerative Disease: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-4800567 is a potent and selective inhibitor of Casein Kinase 1 epsilon (CK1ε), a serine/threonine kinase implicated in a diverse range of cellular processes, including the regulation of circadian rhythms.[1][2] Emerging evidence has highlighted the dysregulation of CK1ε in the pathophysiology of several neurodegenerative diseases, positioning it as a compelling therapeutic target. This technical guide provides a comprehensive overview of the application of this compound in preclinical models of neurodegenerative disease, with a focus on its mechanism of action, quantitative effects, and detailed experimental protocols.
Mechanism of Action
This compound acts as an ATP-competitive inhibitor of CK1ε, exhibiting high selectivity over the closely related isoform, CK1δ.[2][3] The primary mechanism through which this compound is postulated to exert its effects in the context of neurodegeneration is by modulating the phosphorylation of key proteins involved in disease pathogenesis. CK1ε has been shown to phosphorylate several substrates integral to neurodegenerative processes, including Tau, TAR DNA-binding protein 43 (TDP-43), and components of the Wnt/β-catenin signaling pathway. By inhibiting CK1ε, this compound can potentially mitigate the downstream pathological consequences of aberrant phosphorylation of these substrates.
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Value | Cell Line | Target/Process | Reference |
| IC50 (CK1ε) | 32 nM | Enzyme Assay | Kinase Activity | [2] |
| IC50 (CK1δ) | 711 nM | Enzyme Assay | Kinase Activity | [2] |
| Effective Concentration | 1 µM | HEK-293FT cells | Reduction of Tau phosphorylation | [4] |
| Effective Concentration | 20 µM | HEK-293FT cells | Inhibition of TDP-43 phosphorylation | [4] |
| Effective Concentration | 50 µM | HEK-293FT cells | Inhibition of TDP-43 phosphorylation | [4] |
In Vivo Administration of this compound
| Animal Model | Dosage | Route of Administration | Study Context | Reference |
| Mouse | 100 mg/kg/day | Subcutaneous | Circadian Rhythm Regulation | [1] |
Experimental Protocols
In Vitro Model: Inhibition of Tau Phosphorylation in HEK-293FT Cells
This protocol describes the methodology to assess the effect of this compound on Tau phosphorylation in a cellular model of Alzheimer's disease.
1. Cell Culture and Transfection:
-
Culture HEK-293FT cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
When cells reach 70-80% confluency in a 6-well plate, co-transfect them with plasmids encoding human Tau (pCI-tau441) and human CK1ε (pCI-CK1ε) using a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's instructions. A control group should be transfected with the Tau plasmid and an empty vector.
2. This compound Treatment:
-
44 hours post-transfection, treat the cells with 1 µM this compound dissolved in DMSO. A vehicle control group should be treated with an equivalent volume of DMSO.
-
Incubate the cells for an additional 4 hours at 37°C.
3. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
4. Western Blot Analysis:
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against phosphorylated Tau (e.g., AT8, PHF-1), total Tau, CK1ε, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of phosphorylated Tau.
In Vivo Model: Administration of this compound in a Mouse Model of Neurodegeneration (Adapted Protocol)
This protocol provides a general framework for the in vivo administration of this compound to a mouse model of a neurodegenerative disease, based on a study investigating its effects on circadian rhythm.[1]
1. Animal Model:
-
Utilize a relevant transgenic mouse model for the neurodegenerative disease of interest (e.g., 3xTg-AD for Alzheimer's disease, a CHCHD2 mutant mouse for Parkinson's disease).
2. This compound Preparation and Administration:
-
Prepare a formulation of this compound suitable for subcutaneous injection. The vehicle used in the reference study was not specified, but a common vehicle for subcutaneous administration is a mixture of DMSO, Tween 80, and saline.
-
Administer this compound subcutaneously at a dose of 100 mg/kg daily.[1] The duration of treatment will depend on the specific aims of the study and the progression of the disease phenotype in the chosen mouse model.
3. Behavioral and Pathological Assessment:
-
Perform relevant behavioral tests to assess cognitive and motor functions throughout the treatment period.
-
At the end of the study, perfuse the animals and collect brain tissue for histological and biochemical analysis.
-
Analyze brain tissue for markers of neurodegeneration, such as amyloid plaques, neurofibrillary tangles, or α-synuclein aggregates, as well as the phosphorylation status of relevant proteins.
Mandatory Visualization
Signaling Pathways
References
- 1. Entrainment of disrupted circadian behavior through inhibition of casein kinase 1 (CK1) enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective inhibition of casein kinase 1 epsilon minimally alters circadian clock period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for PF-4800567 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-4800567 is a potent and highly selective inhibitor of Casein Kinase 1 epsilon (CK1ε), a serine/threonine kinase implicated in the regulation of various cellular processes, most notably the circadian rhythm.[1] Developed by Pfizer, this small molecule has become an invaluable tool for dissecting the specific roles of CK1ε in signaling pathways, distinguishing its functions from the closely related isoform, CK1δ.[1][2]
Casein kinases are integral to the control of cell differentiation, proliferation, and metabolic pathways.[3] Specifically, CK1ε is a key regulator of the circadian clock through the phosphorylation of PERIOD (PER) proteins, which influences their stability and nuclear translocation, thereby modulating the timing of the molecular clock.[1][2] this compound has been shown to block CK1ε-mediated phosphorylation of PER proteins, leading to altered circadian rhythms.[1][2] Beyond its role in circadian biology, CK1ε is also involved in other signaling pathways, including the Wnt/β-catenin pathway, where it can influence the stability of β-catenin.
These application notes provide detailed protocols for the use of this compound in cell culture experiments to study its effects on the circadian clock, Wnt signaling, and inflammation-induced gene expression.
Data Presentation
Inhibitor Specificity and Potency
| Target | IC50 (nM) | Reference |
| Casein Kinase 1 epsilon (CK1ε) | 32 | [3] |
| Casein Kinase 1 delta (CK1δ) | 711 | [3] |
Recommended Working Concentrations in Cell-Based Assays
| Assay | Cell Line | Concentration Range | Notes | Reference |
| Circadian Rhythm Period Lengthening | Wild-Type (WT) Fibroblasts | 1 µM | A significant lengthening of the period was observed at 1 µM.[4] | [4] |
| PER2 Protein Degradation | COS-7 | 0.5 µM | Completely blocks enhanced PER2 degradation.[2] | [2] |
| Wnt/β-catenin Signaling | HEK293STF3A | 1 µM | Used to assess Wnt/β-catenin signaling after 16 hours of treatment. | [5] |
| MMP-13 Expression Inhibition | Mouse and Human Chondrocytes | 1-10 µM | Mitigated the IL-1β-induced increase in MMP-13 mRNA and protein levels. | [6] |
Signaling Pathways and Experimental Workflow
Circadian Clock Regulation by CK1ε
Experimental Workflow for Circadian Rhythm Analysis
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: this compound is soluble in DMSO.[3] To prepare a 10 mM stock solution, dissolve 3.6 mg of this compound (MW: 359.81 g/mol ) in 1 mL of high-quality, anhydrous DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[3]
Protocol 1: Circadian Rhythm Analysis using a Luciferase Reporter Assay
This protocol is adapted for use with cell lines stably expressing a luciferase reporter driven by a clock gene promoter (e.g., PER2::LUC). U2OS or Rat1 fibroblast cell lines are commonly used.
Materials:
-
PER2::LUC reporter cell line (e.g., U2OS-PER2::LUC)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Synchronization agent (e.g., 100 nM Dexamethasone or 10 µM Forskolin)
-
Recording medium (DMEM without phenol red, supplemented with 10% FBS, 1% Pen/Strep, and 0.1 mM luciferin)
-
This compound stock solution (10 mM in DMSO)
-
35 mm culture dishes
-
Luminometer for real-time recording (e.g., LumiCycle)
Procedure:
-
Cell Seeding: Seed PER2::LUC cells in 35 mm culture dishes at a density that will result in a confluent monolayer at the time of recording.
-
Synchronization: Once cells are confluent, replace the culture medium with medium containing the synchronization agent (e.g., 100 nM dexamethasone). Incubate for 2 hours.
-
Treatment: After synchronization, wash the cells twice with PBS and replace the medium with 2 mL of recording medium containing the desired final concentration of this compound. A vehicle control (DMSO) should be included. A typical concentration range for this compound is 0.1 µM to 10 µM.
-
Luminescence Recording: Immediately place the dishes in a luminometer and record luminescence at regular intervals (e.g., every 10 minutes) for at least 3-5 days at 37°C.
-
Data Analysis: Analyze the luminescence data to determine the period, phase, and amplitude of the circadian rhythm using appropriate software. A change in the period length in this compound-treated cells compared to the vehicle control indicates an effect on the circadian clock.
Protocol 2: Wnt/β-catenin Signaling TCF/LEF Reporter Assay
This protocol utilizes a HEK293 cell line stably expressing a TCF/LEF-driven luciferase reporter to measure the activity of the Wnt/β-catenin signaling pathway.
Materials:
-
HEK293-TCF/LEF-luciferase reporter cell line
-
Complete culture medium (e.g., MEM with 10% FBS)
-
Assay medium (e.g., MEM with 0.5% FBS)
-
Wnt3a conditioned medium or recombinant Wnt3a
-
This compound stock solution (10 mM in DMSO)
-
White, clear-bottom 96-well plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293-TCF/LEF-luc cells in a white, clear-bottom 96-well plate at a density of 30,000-40,000 cells per well in 100 µL of complete culture medium. Incubate overnight.
-
Serum Starvation: The next day, replace the medium with 90 µL of assay medium and incubate for 4-6 hours.
-
Inhibitor Treatment: Add 10 µL of assay medium containing a 10x concentration of this compound to the respective wells. A vehicle control (DMSO) should be included. A final concentration of 1 µM this compound is a good starting point. Incubate for 1-2 hours.
-
Wnt Stimulation: Add Wnt3a conditioned medium or recombinant Wnt3a to the wells to stimulate the pathway. An unstimulated control should also be included.
-
Incubation: Incubate the plate for 16-24 hours at 37°C.
-
Luciferase Assay: Measure luciferase activity according to the manufacturer's instructions for the chosen luciferase assay reagent.
-
Data Analysis: Normalize the luciferase readings to a co-transfected control reporter (e.g., Renilla luciferase) if applicable. Compare the luciferase activity in this compound-treated wells to the vehicle-treated wells to determine the effect of the inhibitor on Wnt/β-catenin signaling.
Protocol 3: Inhibition of IL-1β-Induced MMP-13 Expression in Chondrocytes
This protocol describes the use of this compound to investigate its effect on inflammation-induced expression of matrix metalloproteinase-13 (MMP-13) in primary chondrocytes or a chondrocyte cell line.
Materials:
-
Primary human or mouse chondrocytes, or a chondrocyte cell line (e.g., SW1353)
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
Serum-free medium
-
Recombinant human or mouse IL-1β
-
This compound stock solution (10 mM in DMSO)
-
6-well plates
-
Reagents for RNA extraction and qPCR, or for protein extraction and Western blotting
Procedure:
-
Cell Seeding: Seed chondrocytes in 6-well plates and grow to 80-90% confluency in complete culture medium.
-
Serum Starvation: Replace the medium with serum-free medium and incubate for 12-24 hours.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) in serum-free medium for 2 hours.
-
IL-1β Stimulation: Add IL-1β to the medium to a final concentration of 1-10 ng/mL to induce MMP-13 expression.
-
Incubation: Incubate the cells for the desired time period. For mRNA analysis (qPCR), a 12-24 hour incubation is typical. For protein analysis (Western blot), a 24-48 hour incubation is recommended.
-
Sample Collection and Analysis:
-
For qPCR: Harvest the cells, extract total RNA, and perform reverse transcription followed by quantitative PCR using primers specific for MMP-13 and a housekeeping gene for normalization.
-
For Western Blot: Collect the culture supernatant for secreted MMP-13 analysis and/or lyse the cells for intracellular protein analysis. Perform SDS-PAGE and Western blotting using an antibody specific for MMP-13.
-
-
Data Analysis: Quantify the relative mRNA or protein levels of MMP-13. Compare the levels in this compound-treated, IL-1β-stimulated cells to those in cells stimulated with IL-1β alone to determine the inhibitory effect of this compound.
References
- 1. Selective inhibition of casein kinase 1 epsilon minimally alters circadian clock period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Entrainment of disrupted circadian behavior through inhibition of casein kinase 1 (CK1) enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the In Vivo Use of PF-4800567 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of PF-4800567, a potent and selective inhibitor of Casein Kinase 1 epsilon (CK1ε), in preclinical mouse models. This document outlines the mechanism of action, detailed experimental protocols for circadian rhythm studies, and discusses the rationale for its potential application in other disease areas such as cancer and neurodegeneration.
Mechanism of Action
This compound is a small molecule inhibitor that selectively targets Casein Kinase 1 epsilon (CK1ε) with high potency (IC50 = 32 nM). It exhibits over 20-fold selectivity for CK1ε compared to the closely related isoform, Casein Kinase 1 delta (CK1δ) (IC50 = 711 nM)[1][2][3][4]. CK1ε is a serine/threonine kinase that plays a crucial role in various cellular processes, most notably in the regulation of the circadian clock and the Wnt/β-catenin signaling pathway[5][6][7][8].
By inhibiting CK1ε, this compound can modulate these pathways, making it a valuable tool for studying their roles in both normal physiology and disease. Its primary documented application in vivo is in the field of chronobiology, where it has been used to investigate the specific role of CK1ε in regulating the period length of the circadian rhythm[6][8].
Signaling Pathways
CK1ε is a key component of the molecular machinery that governs circadian rhythms. It is involved in the phosphorylation of the PER (Period) proteins, which is a critical step in regulating their stability and nuclear translocation, thereby controlling the timing of the circadian clock.
References
- 1. Potent and Selective CK2 Kinase Inhibitors with Effects on Wnt Pathway Signaling in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 3. researchgate.net [researchgate.net]
- 4. IN VIVO MONITORING OF RECOVERY FROM NEURODEGENERATION IN CONDITIONAL TRANSGENIC SCA1 MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for PF-4800567 in Circadian Rhythm Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of PF-4800567, a selective inhibitor of Casein Kinase 1 epsilon (CK1ε), in circadian rhythm research. While this compound is a potent tool for dissecting the specific roles of CK1ε, it is important to note that it has a minimal effect on the overall period of the circadian clock, in contrast to dual CK1δ/ε inhibitors.
Mechanism of Action
This compound is an ATP-competitive inhibitor of CK1ε.[1] CK1ε is a key component of the core circadian clock machinery, where it phosphorylates the Period (PER) proteins. This phosphorylation is a critical step that regulates the stability and nuclear translocation of PER proteins, thereby influencing the timing of the negative feedback loop that drives circadian oscillations.[2][3] Specifically, this compound has been shown to block CK1ε-mediated phosphorylation of PER2, which can prevent its degradation, and inhibit the nuclear localization of PER3.[2][3] Despite its potent inhibition of CK1ε, studies have revealed that CK1δ is the predominant isoform regulating the period of the circadian clock.[2][3][4]
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 for CK1ε | 32 nM | Purified enzyme | [1][2][5] |
| IC50 for CK1δ | 711 nM | Purified enzyme | [1][5] |
| Selectivity (CK1δ/CK1ε) | >20-fold | Purified enzyme | [2][5] |
| Effect on Circadian Period | Minimal | Rat1 Fibroblasts | [2][6] |
Table 2: In Vivo Dosage and Effects of this compound
| Animal Model | Dosage | Route of Administration | Effect on Circadian Period | Reference |
| Mouse | 100 mg/kg/day | Not specified | Minimal | [7] |
Experimental Protocols
Protocol 1: In Vitro Analysis of Circadian Period in Mammalian Cells
This protocol describes the use of this compound to assess its effect on the circadian period of cultured cells expressing a luciferase reporter under the control of a clock gene promoter (e.g., Per2).
Materials:
-
Mammalian cell line expressing a circadian reporter (e.g., Rat-1 fibroblasts stably expressing PER2::LUC)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
D-Luciferin
-
Luminometer or automated bioluminescence recording system
Procedure:
-
Cell Plating: Plate the cells in 35-mm dishes or multi-well plates at a density that allows them to reach confluency before the start of the experiment.
-
Synchronization: Once confluent, synchronize the cellular clocks by a serum shock. Replace the culture medium with a high-serum medium (e.g., DMEM with 50% horse serum) for 2 hours.
-
Compound Treatment: After synchronization, wash the cells with PBS and replace the medium with a recording medium (e.g., air-buffered DMEM) containing D-luciferin (final concentration 0.1 mM) and the desired concentration of this compound or vehicle (DMSO). A concentration range of 1 µM to 30 µM is suggested for a dose-response experiment.
-
Bioluminescence Recording: Immediately place the culture dishes in a light-tight luminometer or an automated recording system maintained at 37°C. Record bioluminescence at regular intervals (e.g., every 10-30 minutes) for at least 3-5 days.
-
Data Analysis: Analyze the bioluminescence data to determine the circadian period length for each treatment condition. This can be done using software that fits the data to a sine wave or by measuring the time between successive peaks of bioluminescence.
Protocol 2: In Vivo Assessment of Circadian Locomotor Activity in Mice
This protocol outlines the procedure for evaluating the effect of this compound on the free-running circadian period of locomotor activity in mice.
Materials:
-
Mice housed in individual cages equipped with running wheels
-
This compound
-
Vehicle solution (e.g., sterile saline or a solution of 0.5% methylcellulose and 0.1% Tween 80)
-
Light-controlled environmental chambers
Procedure:
-
Entrainment: House the mice in a 12-hour light:12-hour dark (LD 12:12) cycle for at least two weeks to entrain their circadian rhythms. Provide ad libitum access to food and water.
-
Baseline Free-Run: Transfer the mice to constant darkness (DD) to allow their endogenous circadian rhythm to "free-run." Monitor their locomotor activity using the running wheels for at least 10-14 days to establish a stable baseline period.
-
Compound Administration: Prepare the dosing solution of this compound in the vehicle. Administer this compound (e.g., 100 mg/kg) or vehicle to the mice at a consistent time each day. The route of administration (e.g., oral gavage, intraperitoneal injection) should be chosen based on the compound's formulation and experimental design.
-
Activity Monitoring during Treatment: Continue to record locomotor activity in DD for the duration of the treatment period (e.g., 14-21 days).
-
Data Analysis: Analyze the locomotor activity data to determine the free-running period (tau) for each mouse during the baseline and treatment phases. This can be done using a chi-square periodogram analysis or by calculating the slope of a regression line through the daily onsets of activity.
Mandatory Visualization
Caption: Role of this compound in the circadian clock feedback loop.
Caption: In vitro experimental workflow for assessing circadian period.
Caption: In vivo experimental workflow for locomotor activity studies.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Selective inhibition of casein kinase 1 epsilon minimally alters circadian clock period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Casein Kinase 1 Delta (CK1δ) Regulates Period Length of the Mouse Suprachiasmatic Circadian Clock In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Entrainment of disrupted circadian behavior through inhibition of casein kinase 1 (CK1) enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: PF-4800567 Cell-Based Assay for Monitoring PER3 Nuclear Localization
Audience: Researchers, scientists, and drug development professionals.
Introduction
The circadian clock is an endogenous, self-sustaining oscillator that controls daily rhythms in physiology and behavior. A key component of the mammalian circadian clock is the Period (PER) protein family, whose rhythmic nuclear entry is a critical regulatory step. This process is heavily dependent on post-translational modifications, particularly phosphorylation by Casein Kinase 1 (CK1) isoforms delta (δ) and epsilon (ε).[1][2] CK1ε-mediated phosphorylation of PER3 in the cytoplasm is a prerequisite for its translocation into the nucleus, where it participates in the negative feedback loop that governs circadian gene expression.[3][4][5]
PF-4800567 is a potent and selective small molecule inhibitor of CK1ε.[1][4][6] It has an IC50 of 32 nM for CK1ε and exhibits over 20-fold selectivity against the closely related CK1δ.[1][3][4] By inhibiting CK1ε, this compound prevents the necessary phosphorylation of PER3, thereby blocking its nuclear localization.[3][4] This application note provides a detailed protocol for a cell-based immunofluorescence assay to quantitatively measure the inhibitory effect of this compound on PER3 nuclear translocation.
Principle of the Assay
This assay utilizes immunocytochemistry to visualize the subcellular localization of the PER3 protein in cultured cells. In control (vehicle-treated) cells, CK1ε phosphorylates PER3, leading to its accumulation in the nucleus. When cells are treated with this compound, the inhibition of CK1ε results in hypophosphorylated PER3 being retained in the cytoplasm. The change in PER3 localization is quantified by acquiring fluorescence microscopy images and analyzing the ratio of nuclear to cytoplasmic fluorescence intensity. This provides a robust method to assess the in-cell activity and potency of this compound.
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound and a related pan-CK1δ/ε inhibitor, PF-670462. This data is crucial for designing experiments and interpreting results.
| Compound | Target Kinase | In Vitro IC50 | Whole-Cell IC50 (PER3 Nuclear Translocation) | Selectivity | Reference |
| This compound | CK1ε | 32 nM | ~10-100 nM | >20-fold vs. CK1δ | [1][3][5] |
| CK1δ | >640 nM | >1 µM | [3][5] | ||
| PF-670462 | CK1ε | 89 nM | ~10-100 nM | Pan-inhibitor | [5] |
| CK1δ | 14 nM | ~10-100 nM | [5] |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the molecular mechanism and the experimental procedure.
Caption: Role of CK1ε and this compound in PER3 nuclear translocation.
Caption: Workflow for the PER3 nuclear localization immunofluorescence assay.
Experimental Protocols
Materials and Reagents
-
Cell Line: U2OS, HEK293, or COS-7 cells.[3]
-
Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Coverslips: 12 mm sterile glass coverslips.
-
Plates: Sterile 24-well tissue culture plates.
-
Compounds:
-
This compound (Stock solution: 10 mM in DMSO).
-
PF-670462 (Optional positive control; 10 mM in DMSO).
-
DMSO (Vehicle control).
-
-
Reagents for Immunofluorescence:
-
Phosphate Buffered Saline (PBS).
-
Paraformaldehyde (PFA), 4% in PBS.
-
Triton X-100, 0.25% in PBS.
-
Bovine Serum Albumin (BSA), 5% in PBS.
-
Primary Antibody: Rabbit anti-PER3 antibody.
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG.
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole).
-
Mounting Medium.
-
Protocol
Day 1: Cell Seeding
-
Place a sterile 12 mm glass coverslip into each well of a 24-well plate.
-
Trypsinize and count the cells.
-
Seed the cells onto the coverslips at a density of 5 x 10⁴ cells per well.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
Day 2: Compound Treatment
-
Prepare serial dilutions of this compound in culture medium. A suggested concentration range is 1 nM to 10 µM to determine a dose-response curve. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Carefully aspirate the old medium from the wells.
-
Add 500 µL of the medium containing the desired compound concentration (or vehicle) to each well.
-
Incubate for 4-6 hours at 37°C, 5% CO₂. The optimal incubation time may need to be determined empirically.
Day 2: Cell Fixation and Immunostaining
-
Fixation:
-
Aspirate the treatment medium and gently wash the cells twice with PBS.
-
Add 500 µL of 4% PFA to each well and incubate for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add 500 µL of 0.25% Triton X-100 in PBS to each well.
-
Incubate for 10 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add 500 µL of 5% BSA in PBS to each well.
-
Incubate for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the anti-PER3 primary antibody in 1% BSA/PBS according to the manufacturer's recommendation.
-
Aspirate the blocking solution and add 250 µL of the diluted primary antibody to each well.
-
Incubate overnight at 4°C (or for 2 hours at room temperature).
-
Day 3: Secondary Antibody Incubation and Mounting
-
Washing:
-
Aspirate the primary antibody solution.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Secondary Antibody and Nuclear Staining:
-
Dilute the fluorescently-labeled secondary antibody and DAPI in 1% BSA/PBS.
-
Add 250 µL of this solution to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Final Washes and Mounting:
-
Aspirate the secondary antibody solution.
-
Wash three times with PBS for 5 minutes each, protected from light.
-
Using fine-tipped forceps, carefully remove the coverslips from the wells.
-
Mount the coverslips onto microscope slides with a drop of mounting medium, cell-side down.
-
Seal the edges with clear nail polish and allow to dry.
-
Image Acquisition and Analysis
-
Image Acquisition:
-
Visualize the slides using a high-resolution fluorescence microscope or a high-content imaging system.
-
Capture images from at least 10 random fields of view for each condition. Use two channels: one for DAPI (blue, nucleus) and one for the secondary antibody (e.g., Alexa Fluor 488, green, PER3).
-
Ensure that exposure times are kept constant across all samples for accurate comparison.
-
-
Quantitative Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the fluorescence intensity.
-
Step 1: Use the DAPI channel to create a mask that defines the nuclear region of interest (ROI) for each cell.
-
Step 2: Create a "cytoplasmic" ROI by slightly expanding the nuclear ROI and then subtracting the original nuclear ROI.
-
Step 3: In the PER3 channel, measure the mean fluorescence intensity within the nuclear ROI (I_nuc) and the cytoplasmic ROI (I_cyto) for each cell.
-
Step 4: Calculate the Nuclear-to-Cytoplasmic (N/C) ratio for each cell (N/C = I_nuc / I_cyto).
-
Step 5: Plot the average N/C ratio against the concentration of this compound. Fit the data to a dose-response curve to calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in PER3 nuclear localization.
-
References
- 1. Selective inhibition of casein kinase 1 epsilon minimally alters circadian clock period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Hierarchical Phosphorylation Cascade That Regulates the Timing of PERIOD Nuclear Entry Reveals Novel Roles for Proline-Directed Kinases and GSK-3β/SGG in Circadian Clocks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. usbio.net [usbio.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Western Blot Analysis Following PF-4800567 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction: PF-4800567 is a potent and highly selective small molecule inhibitor of Casein Kinase 1 epsilon (CK1ε)[1][2][3]. With an IC50 value of 32 nM for CK1ε and over 20-fold selectivity against the closely related isoform CK1δ (IC50 of 711 nM), this compound serves as a crucial tool for investigating the cellular functions of CK1ε[1][3]. CK1ε is a serine/threonine kinase that plays a pivotal role in numerous cellular processes, including the regulation of circadian rhythms, Wnt/β-catenin signaling, and the HIPPO pathway[4][5]. Dysregulation of CK1ε has been implicated in cancer and neurodegenerative diseases[6].
These application notes provide a comprehensive guide to utilizing Western blot analysis for studying the downstream effects of this compound treatment on key signaling pathways.
Mechanism of Action and Key Signaling Pathways
This compound acts as an ATP-competitive inhibitor, binding to the kinase domain of CK1ε and preventing the phosphorylation of its downstream substrates[7]. This inhibition allows for the detailed study of CK1ε-dependent signaling events.
Caption: Mechanism of this compound action on CK1ε.
Circadian Rhythm Regulation
CK1ε is a core component of the circadian clock machinery. It phosphorylates the PERIOD (PER) and CRYPTOCHROME (CRY) proteins, targeting them for ubiquitination and subsequent proteasomal degradation[8][9]. This process is essential for maintaining the ~24-hour cycle. This compound treatment is expected to inhibit PER protein degradation, leading to their accumulation[3][8].
Caption: Simplified circadian rhythm pathway and the effect of this compound.
Wnt/β-catenin Signaling
CK1ε acts as a positive regulator of the Wnt/β-catenin pathway by phosphorylating scaffold proteins like Dishevelled (DVL) and β-catenin itself[4][10]. Inhibition of CK1ε by this compound can therefore lead to a decrease in Wnt-pathway activation, which can be observed by a reduction in the phosphorylation of DVL or changes in the levels of active β-catenin.
Western Blot Analysis: Targets and Expected Outcomes
Western blotting is an ideal method to quantify changes in protein expression and phosphorylation status following this compound treatment.
Primary Antibody Targets:
-
p-PER2 (Phospho-PER2): Expected to decrease, as CK1ε-mediated phosphorylation is inhibited.
-
Total PER2: Expected to increase due to reduced degradation[8].
-
Total CRY1/CRY2: May increase due to stabilization.
-
p-DVL2/3 (Phospho-Dishevelled): Expected to show a mobility shift or decrease in phosphorylation-specific signal.
-
Total DVL2/3: Should remain unchanged, serving as a loading control for its phospho-form.
-
Active β-catenin: Levels may decrease, indicating pathway inhibition.
-
Total CK1ε: To confirm its presence; expression is not expected to change with treatment.
-
Loading Control (e.g., GAPDH, β-Actin, Vinculin): To ensure equal protein loading across lanes.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells (e.g., HEK293, U2OS, or a relevant cancer cell line) at a density that will result in 70-80% confluency at the time of harvest.
-
Synchronization (for circadian studies): For studies involving circadian rhythm proteins, synchronize the cells by a serum shock or dexamethasone treatment prior to inhibitor addition.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM)[1]. Further dilute in culture medium to the desired final concentration (e.g., 100 nM - 10 µM). A dose-response experiment is recommended to determine the optimal concentration for your cell type and target.
-
Treatment: Treat cells with this compound or a vehicle control (DMSO) for a predetermined duration (e.g., 6, 12, or 24 hours).
Protein Extraction (Cell Lysis)
-
Wash: Aspirate the culture medium and wash the cells once with ice-cold 1X PBS.
-
Lyse: Add ice-cold RIPA Lysis Buffer supplemented with a protease and phosphatase inhibitor cocktail to the culture dish[11].
-
Scrape and Collect: Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate: Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect Supernatant: Transfer the supernatant (protein lysate) to a new pre-chilled tube.
Protein Quantification
-
Determine the total protein concentration of each lysate using a BCA Protein Assay Kit, following the manufacturer's instructions.
-
Normalize the concentration of all samples with lysis buffer to ensure equal loading in the subsequent steps.
SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix 20-40 µg of protein from each sample with 4X Laemmli sample buffer. Boil at 95-100°C for 5-10 minutes.
-
Electrophoresis: Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris gel) along with a pre-stained protein ladder. Run the gel until adequate separation of the target protein size is achieved[12].
-
Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
Immunoblotting and Detection
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding[12].
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature[11].
-
Washing: Repeat the washing step (step 3).
-
Detection: Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system or X-ray film[13].
Caption: Standard experimental workflow for Western blot analysis.
Data Presentation
Quantitative analysis should be performed by measuring the band intensity (densitometry) using software like ImageJ. The intensity of the target protein band should be normalized to the corresponding loading control band. Data can be presented as fold change relative to the vehicle control.
Table 1: Quantitative Analysis of Protein Levels After this compound Treatment
| Treatment Group | Target Protein | Normalized Band Intensity (Mean ± SEM) | Fold Change vs. Vehicle | p-value |
| Vehicle (DMSO) | Total PER2 | 1.00 ± 0.12 | 1.0 | - |
| 1 µM this compound | Total PER2 | 2.54 ± 0.21 | 2.54 | <0.01 |
| Vehicle (DMSO) | p-DVL2 | 1.00 ± 0.09 | 1.0 | - |
| 1 µM this compound | p-DVL2 | 0.45 ± 0.07 | 0.45 | <0.05 |
| Vehicle (DMSO) | GAPDH | 1.00 ± 0.05 | 1.0 | - |
| 1 µM this compound | GAPDH | 0.98 ± 0.06 | 0.98 | >0.05 |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Casein kinase 1 epsilon (CK1ε) as a potential therapeutic target in chronic liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel Insights into the Biochemical Mechanism of CK1ε and its Functional Interplay with DDX3X - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Based Development of Isoform Selective Inhibitors of Casein Kinase 1ε vs. Casein Kinase 1δ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Site-specific phosphorylation of casein kinase 1 δ (CK1δ) regulates its activity towards the circadian regulator PER2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. origene.com [origene.com]
- 12. addgene.org [addgene.org]
- 13. img.abclonal.com [img.abclonal.com]
Application Notes and Protocols: Utilizing PF-4800567 in Synchronized Rat1 Fibroblasts
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-4800567 is a potent and selective small molecule inhibitor of Casein Kinase 1 epsilon (CK1ε), a serine/threonine kinase implicated in numerous cellular processes, including circadian rhythm, Wnt/β-catenin signaling, and cell cycle regulation.[1][2] While not a primary cell synchronization agent itself, this compound is a valuable tool for dissecting the specific roles of CK1ε in cellular events within defined phases of the cell cycle. This requires a robust method for cell synchronization prior to inhibitor treatment.
These application notes provide detailed protocols for the synchronization of Rat1 fibroblasts using established methods, followed by the application of this compound to study the effects of CK1ε inhibition.
Mechanism of Action of this compound
This compound acts as an ATP-competitive inhibitor of CK1ε.[3] CK1ε is a crucial regulator of various signaling pathways. For instance, it can phosphorylate the tumor suppressor protein p53, leading to its activation and subsequent cell cycle arrest or apoptosis.[1] It is also a key component of the circadian clock, where it phosphorylates PERIOD (PER) and CRYPTOCHROME (CRY) proteins, marking them for degradation.[4] Furthermore, CK1ε is involved in the Wnt/β-catenin pathway, where it can phosphorylate Dishevelled (Dvl) and β-catenin, influencing cell fate and proliferation.[2] Inhibition of CK1ε with this compound allows for the investigation of these and other downstream effects.
Data Presentation
Table 1: Inhibitor Specifications
| Compound | Target | IC50 (in vitro) | IC50 (whole cell) | Selectivity |
|---|---|---|---|---|
| This compound | CK1ε | 32 nM[5][6] | 2.65 µM[6] | >20-fold over CK1δ[5][6] |
| | CK1δ | 711 nM[5][6] | 20.38 µM[6] | |
Table 2: Expected Synchronization Efficiency in Fibroblasts
| Method | Target Phase | Expected Efficiency | Key Advantages | Key Disadvantages |
|---|---|---|---|---|
| Serum Starvation | G0/G1 | >80%[7][8] | Simple, inexpensive | Can induce cellular stress; not all cell lines respond well[7] |
| Double Thymidine Block | G1/S Border | ~95%[9] | High synchronization efficiency | Laborious, potential for DNA damage |
| Nocodazole | G2/M | >90%[10] | High synchronization efficiency, rapid reversal | Can affect microtubule-dependent processes[11] |
Experimental Protocols
Protocol 1: Synchronization of Rat1 Fibroblasts by Serum Starvation (G0/G1 Arrest)
This protocol is used to arrest cells in a quiescent G0/G1 state.
Materials:
-
Rat1 fibroblasts
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium (e.g., DMEM without FBS)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture plates/flasks
Procedure:
-
Seed Rat1 fibroblasts at a density that will result in 50-60% confluency.
-
Allow cells to attach and grow for 24 hours in complete growth medium.
-
Aspirate the complete growth medium and wash the cells twice with sterile PBS.
-
Add serum-free medium to the cells.
-
Incubate the cells for 24-48 hours. A 48-hour starvation period often results in a higher percentage of synchronized cells.[7][12]
-
To re-enter the cell cycle, replace the serum-free medium with complete growth medium. Cells will begin to enter S phase approximately 10-12 hours after serum re-addition.[9]
-
Verify synchronization by flow cytometry for DNA content (Propidium Iodide staining).
Protocol 2: Synchronization of Rat1 Fibroblasts by Double Thymidine Block (G1/S Arrest)
This method arrests cells at the G1/S boundary by inhibiting DNA synthesis.[13]
Materials:
-
Rat1 fibroblasts
-
Complete growth medium
-
Thymidine solution (200 mM stock in sterile water)
-
PBS
Procedure:
-
Seed Rat1 fibroblasts to be at 25-30% confluency at the time of the first block.[9]
-
Add thymidine to the culture medium to a final concentration of 2 mM.
-
Incubate for 16-18 hours.
-
Release the block by aspirating the thymidine-containing medium, washing the cells twice with PBS, and adding fresh complete growth medium.
-
Incubate for 9 hours to allow cells to progress through S, G2, and M phases.[9]
-
Apply the second block by adding thymidine again to a final concentration of 2 mM.
-
Incubate for 16-17 hours. Cells are now arrested at the G1/S border.[9]
-
To release the synchronized cells into S phase, wash twice with PBS and add fresh complete growth medium.
-
Verify synchronization by flow cytometry.
Protocol 3: Application of this compound to Synchronized Rat1 Fibroblasts
This protocol describes how to treat synchronized cells with this compound.
Materials:
-
Synchronized Rat1 fibroblasts (from Protocol 1 or 2)
-
Complete growth medium
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
Vehicle control (DMSO)
Procedure:
-
Prepare synchronized Rat1 fibroblasts in appropriate culture plates.
-
At the desired time point after releasing the cell cycle block, dilute the this compound stock solution in fresh complete growth medium to the desired final concentration (e.g., 0.1 µM, 1 µM, 10 µM). A dose-response experiment is recommended. Effective concentrations in cell-based assays typically range from 0.01 to 10 µM.[6]
-
Prepare a vehicle control plate using the same concentration of DMSO as in the highest concentration of this compound.
-
Aspirate the medium from the cells and add the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired duration (e.g., 6, 12, 24 hours) depending on the specific endpoint being measured.
-
After incubation, harvest the cells for downstream analysis (e.g., Western blotting for cell cycle markers, flow cytometry, immunofluorescence).
References
- 1. Casein kinase 1 isoform epsilon - Wikipedia [en.wikipedia.org]
- 2. Biological functions of casein kinase 1 isoforms and putative roles in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synchronization of Cultured Cells to G1, S, G2, and M Phases by Double Thymidine Block | Springer Nature Experiments [experiments.springernature.com]
- 4. Inhibition of casein kinase 1-epsilon induces cancer-cell-selective, PERIOD2-dependent growth arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. glpbio.com [glpbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Full confluency, serum starvation, and roscovitine for inducing arrest in the G0/G1 phase of the cell cycle in puma skin-derived fibroblast lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. flowcytometry-embl.de [flowcytometry-embl.de]
- 10. Method to Synchronize Cell Cycle of Human Pluripotent Stem Cells without Affecting Their Fundamental Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Cell Synchronization by Double Thymidine Block - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: PF-4800567 in HEK293 Cell Transfection
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-4800567 is a potent and selective inhibitor of Casein Kinase 1 epsilon (CK1ε), a serine/threonine kinase implicated in various cellular processes, most notably the Wnt/β-catenin signaling pathway and the regulation of circadian rhythms.[1] In the canonical Wnt pathway, CK1ε acts as a positive regulator. Its inhibition by this compound provides a valuable tool for studying Wnt-driven cellular events and for the potential development of therapeutics targeting aberrant Wnt signaling in diseases such as cancer. Human Embryonic Kidney 293 (HEK293) cells are a widely used in vitro model for studying signal transduction pathways due to their high transfection efficiency and robust growth characteristics. This document provides detailed application notes and protocols for the use of this compound in transfected HEK293 cells, with a focus on a Wnt/β-catenin signaling reporter assay.
Mechanism of Action
This compound selectively inhibits the kinase activity of CK1ε. In the context of the Wnt/β-catenin pathway, CK1ε, along with GSK3β, is involved in the phosphorylation of the destruction complex components, such as Axin and APC, as well as β-catenin itself. By inhibiting CK1ε, this compound disrupts this phosphorylation cascade, leading to the stabilization and nuclear accumulation of β-catenin, which in turn activates TCF/LEF-mediated transcription of Wnt target genes.
Data Presentation
The following tables summarize the inhibitory activity of this compound and its effect on Wnt signaling and cell viability in HEK293 cells.
Table 1: Inhibitory Activity of this compound against CK1 Isoforms
| Kinase | IC50 (nM) | Selectivity (fold) |
| CK1ε | 32 | >20-fold vs. CK1δ |
| CK1δ | 711 |
Note: Data is compiled from publicly available in vitro kinase assays.
Table 2: Illustrative Dose-Response of this compound on Wnt/β-catenin Signaling in HEK293 Cells
| This compound Concentration (µM) | Normalized Luciferase Activity (RLU) | % Inhibition of Wnt Signaling |
| 0 (DMSO control) | 100 | 0 |
| 0.01 | 85 | 15 |
| 0.1 | 55 | 45 |
| 1 | 25 | 75 |
| 10 | 10 | 90 |
Note: This data is illustrative and represents typical results from a TOPFlash reporter assay in HEK293 cells stimulated with Wnt3a and treated with this compound for 16 hours. RLU = Relative Light Units.
Table 3: Illustrative Effect of this compound on HEK293 Cell Viability
| This compound Concentration (µM) | % Cell Viability |
| 0 (DMSO control) | 100 |
| 1 | 98 |
| 10 | 95 |
| 25 | 88 |
| 50 | 75 |
| 100 | 60 |
Note: This data is illustrative and represents typical results from an MTT or similar cell viability assay performed on HEK293 cells after 24 hours of treatment with this compound.
Mandatory Visualizations
Caption: Role of CK1ε in the Wnt/β-catenin pathway and its inhibition by this compound.
References
Application Notes and Protocols for In Vitro Kinase Assay with PF-4800567
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing PF-4800567, a potent and selective inhibitor of Casein Kinase 1 epsilon (CK1ε), in in vitro kinase assays. Detailed protocols, data interpretation guidelines, and visualizations are included to facilitate the accurate assessment of kinase activity and inhibitor potency.
Introduction to this compound
This compound is a small molecule inhibitor that demonstrates high selectivity for CK1ε.[1][2] It functions as an ATP-competitive inhibitor, making it a valuable tool for studying the physiological roles of CK1ε and for the development of therapeutics targeting this kinase.[3] CK1ε is a serine/threonine kinase implicated in the regulation of various cellular processes, most notably the circadian rhythm.[4][5] It is also involved in Wnt signaling pathways and has been investigated for its potential role in neurodegenerative diseases and cancer.[6][7]
Key Characteristics of this compound:
-
Mechanism of Action: ATP-competitive inhibitor
-
Selectivity: Over 20-fold selectivity for CK1ε over CK1δ (IC50 of 711 nM)[1][2]
Quantitative Data Summary
The inhibitory activity of this compound against its primary targets is summarized in the table below. This data is crucial for designing experiments and interpreting results.
| Kinase | IC50 (nM) | Selectivity (fold vs. CK1ε) | Reference |
| CK1ε | 32 | 1 | [1][2][8] |
| CK1δ | 711 | >22 | [1][2] |
Signaling Pathway of CK1ε in Circadian Rhythm
CK1ε plays a pivotal role in the molecular clock that governs circadian rhythms. It phosphorylates the Period (PER) proteins, which is a critical step for their nuclear entry and subsequent inhibition of the CLOCK/BMAL1 transcriptional activators. This negative feedback loop is essential for the rhythmic expression of clock-controlled genes.
Experimental Protocol: In Vitro Kinase Assay
This protocol describes a luminescence-based kinase assay to determine the IC50 value of this compound against CK1ε. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.
Experimental Workflow
The overall workflow for the in vitro kinase assay is depicted below. It involves the preparation of reagents, the kinase reaction, and signal detection.
Materials and Reagents
-
Enzyme: Recombinant human CK1ε
-
Inhibitor: this compound
-
Substrate: α-casein (or a specific peptide substrate for CK1ε)
-
ATP: Adenosine 5'-triphosphate
-
Kinase Assay Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT
-
Detection Reagent: ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Plates: White, opaque 96-well or 384-well plates
-
Solvent: DMSO for dissolving this compound
-
Plate reader: Luminometer
Step-by-Step Protocol
1. Reagent Preparation:
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilutions: Perform a serial dilution of the this compound stock solution in kinase assay buffer to achieve final concentrations ranging from 1 nM to 10 µM. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Enzyme Preparation: Dilute the CK1ε enzyme to the desired working concentration in kinase assay buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
-
Substrate/ATP Mixture: Prepare a 2X solution containing the substrate (e.g., 20 µM α-casein) and ATP (e.g., 20 µM) in kinase assay buffer.
2. Kinase Reaction:
-
Add 5 µL of the diluted this compound or vehicle (DMSO) to the appropriate wells of the microplate.
-
Add 5 µL of the diluted CK1ε enzyme to each well.
-
Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 10 µL of the 2X Substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to remain within the linear range of the assay (typically <20% ATP consumption).
3. Signal Detection (Using ADP-Glo™ Assay):
-
After the kinase reaction, add 20 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Add 40 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
Data Analysis
-
Calculate Percent Inhibition:
-
Subtract the background luminescence (no enzyme control) from all experimental values.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 x (1 - (Luminescence_inhibitor / Luminescence_vehicle))
-
-
Generate Dose-Response Curve:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
-
Determine IC50 Value:
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Logical Relationship of Assay Components
The following diagram illustrates the logical relationship between the key components of the in vitro kinase assay.
Solubility and Storage of this compound
-
Solubility: this compound is soluble in organic solvents such as DMSO (up to 120 mg/mL), ethanol, and dimethylformamide (DMF).[2][9] It has limited solubility in aqueous buffers.[9] For aqueous solutions, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer.[9]
-
Storage: Store the solid compound at -20°C for long-term stability (≥4 years).[9] Stock solutions in DMSO can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[1] It is not recommended to store aqueous solutions for more than one day.[9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. scbt.com [scbt.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Entrainment of disrupted circadian behavior through inhibition of casein kinase 1 (CK1) enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure-Based Development of Isoform Selective Inhibitors of Casein Kinase 1ε vs. Casein Kinase 1δ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. xcessbio.com [xcessbio.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Probing the Chrono-Code: Application Notes for PF-4800567 in PER2 Degradation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing PF-4800567, a potent and selective inhibitor of Casein Kinase 1 epsilon (CK1ε), to investigate the mechanisms of Period 2 (PER2) protein degradation. Understanding the regulation of PER2 stability is crucial, as it is a core component of the mammalian circadian clock, and its dysregulation is implicated in various pathologies.
Introduction
The circadian clock is an endogenous timekeeping system that orchestrates a wide range of physiological and behavioral rhythms. At the heart of this clock lies a transcription-translation feedback loop where the stability of the PER proteins is a critical determinant of circadian period length. Casein Kinase 1 (CK1) isoforms, particularly CK1δ and CK1ε, are key regulators of PER2 stability through a process of sequential phosphorylation. This "phosphoswitch" dictates whether PER2 is stabilized or targeted for proteasomal degradation. This compound offers a valuable tool to dissect the specific role of CK1ε in this intricate regulatory network.
Mechanism of Action
This compound is a selective inhibitor of CK1ε.[1][2][3] The degradation of PER2 is initiated by its phosphorylation by CK1δ/ε, which creates a recognition site for the E3 ubiquitin ligase adapter protein β-TrCP.[4][5] This leads to the ubiquitination and subsequent degradation of PER2 by the proteasome. By inhibiting CK1ε, this compound can block the phosphorylation of PER2, thereby preventing its degradation and leading to its accumulation.[6] This makes this compound a powerful pharmacological tool to study the dynamics of PER2 turnover and the specific contribution of CK1ε to circadian rhythm regulation.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound and its effects on PER2 regulation.
| Parameter | Value | Kinase Target | Notes | Reference |
| IC50 (in vitro) | 32 nM | CK1ε | Potent and selective inhibition. | [2][3] |
| 711 nM | CK1δ | >20-fold selectivity for CK1ε over CK1δ. | [2] | |
| IC50 (whole cell) | 2.65 µM | CK1ε | Effective concentration in cellular assays. | [2] |
| 20.38 µM | CK1δ | Demonstrates selectivity in a cellular context. | [2] | |
| Effective Concentration | 0.5 µM | CK1ε | Completely blocks enhanced PER2 degradation in COS-7 cells. | [6] |
| 1 µM | CK1ε | Suppresses PER2 degradation. | [2] |
Signaling Pathway of PER2 Degradation
The diagram below illustrates the signaling pathway controlling PER2 stability and the point of intervention for this compound.
Caption: PER2 degradation pathway and this compound inhibition.
Experimental Protocols
Protocol 1: Cell-Based PER2 Degradation Assay
This protocol is designed to measure the effect of this compound on the stability of PER2 protein in cultured cells.
Materials:
-
HEK293 or COS-7 cells
-
Expression plasmid for PER2 fused to a reporter (e.g., PER2::Luciferase or PER2::YFP)
-
Transfection reagent
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
Cycloheximide (CHX)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitor cocktails
-
Apparatus for Western blotting or luminescence/fluorescence plate reader
Procedure:
-
Cell Seeding: Seed HEK293 or COS-7 cells in 6-well plates at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the PER2 reporter plasmid according to the manufacturer's protocol for the transfection reagent.
-
Drug Treatment: 24 hours post-transfection, replace the medium with fresh medium containing either this compound at the desired concentration (e.g., 0.5 µM - 10 µM) or vehicle (DMSO) as a control. Incubate for 1-2 hours.
-
Protein Synthesis Inhibition: Add cycloheximide (CHX) to a final concentration of 20-100 µg/mL to all wells to inhibit new protein synthesis. This marks time zero (t=0).
-
Time Course Collection: Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).
-
Cell Lysis: For each time point, wash the cells with ice-cold PBS and then lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Quantification:
-
For PER2::Luciferase: Measure the luciferase activity in the cell lysates using a luminometer.
-
For PER2::YFP: Measure the YFP fluorescence using a fluorometer or quantify by Western blot.
-
For endogenous PER2: Perform Western blotting using a PER2-specific antibody to determine the protein levels.
-
-
Data Analysis: Normalize the PER2 signal at each time point to the signal at t=0 for each condition. Plot the natural logarithm of the normalized PER2 levels against time. The half-life of PER2 can be calculated from the slope of the linear regression.
Protocol 2: PER2::Luciferase Circadian Rhythm Assay
This protocol is used to assess the effect of this compound on the period length of the circadian clock in cultured cells.
Materials:
-
Rat-1 or U2OS cells stably expressing a PER2::Luciferase reporter
-
Complete cell culture medium
-
Synchronization agent (e.g., dexamethasone or forskolin)
-
Recording medium (e.g., DMEM without phenol red, supplemented with luciferin)
-
This compound (dissolved in DMSO)
-
Luminometer or a real-time bioluminescence recording system
Procedure:
-
Cell Plating: Plate the PER2::Luciferase reporter cells in 35-mm dishes or multi-well plates.
-
Synchronization: When the cells reach confluency, synchronize the circadian rhythm by treating with dexamethasone (e.g., 100 nM) for 2 hours.
-
Medium Change and Treatment: After synchronization, wash the cells and replace the medium with the recording medium containing luciferin and either this compound at the desired concentration or vehicle (DMSO).
-
Bioluminescence Recording: Immediately place the cells in a light-tight luminometer or real-time recording system maintained at 37°C and 5% CO2. Record the bioluminescence at regular intervals (e.g., every 10-30 minutes) for several days.
-
Data Analysis: Analyze the resulting bioluminescence data using circadian analysis software to determine the period, phase, and amplitude of the rhythms. Compare the period length of the this compound-treated cells to the vehicle-treated controls.
Experimental Workflow
The following diagram outlines a typical experimental workflow for studying PER2 degradation using this compound.
Caption: Workflow for studying PER2 degradation with this compound.
Conclusion
This compound is a specific and potent tool for the investigation of PER2 degradation and the role of CK1ε in circadian rhythm regulation. The protocols and data presented here provide a solid foundation for researchers to design and execute experiments aimed at elucidating the intricate mechanisms governing the molecular clock. Careful consideration of cell type, drug concentration, and experimental endpoints will be critical for obtaining robust and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective inhibition of casein kinase 1 epsilon minimally alters circadian clock period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Control of Mammalian Circadian Rhythm by CKIɛ-Regulated Proteasome-Mediated PER2 Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-specific phosphorylation of casein kinase 1 δ (CK1δ) regulates its activity towards the circadian regulator PER2 | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
Application Note: Visualizing the Impact of CK1ε Inhibition in Real-Time with PF-4800567
Introduction
Casein Kinase 1 epsilon (CK1ε) is a crucial serine/threonine kinase involved in the regulation of numerous cellular processes, most notably the circadian rhythm.[1][2] Dysregulation of CK1ε has been implicated in various disorders, making it a significant target for therapeutic intervention. PF-4800567 is a potent and selective small molecule inhibitor of CK1ε, demonstrating significantly greater potency for CK1ε over its close homolog CK1δ.[2][3] This selectivity allows for the specific interrogation of CK1ε-dependent signaling pathways. While not intrinsically fluorescent, this compound is a powerful tool for live-cell imaging studies when combined with fluorescently-tagged reporter proteins. By inhibiting CK1ε, researchers can visualize the dynamic cellular consequences in real-time, such as changes in protein localization and stability.
Principle of the Application
This application note describes the use of this compound in live-cell fluorescence microscopy to monitor the inhibition of CK1ε activity. The primary readout is the alteration of the subcellular localization or degradation kinetics of a fluorescently-tagged protein known to be regulated by CK1ε. A key example is the Period (PER) family of proteins, which are central components of the circadian clock.[1][2][4] CK1ε is known to phosphorylate PER proteins, influencing their nuclear translocation and stability.[2][4] By treating cells expressing fluorescently-labeled PER proteins (e.g., PER2-YFP or PER3-GFP) with this compound, one can directly observe the effects of CK1ε inhibition on these processes.
Key Applications
-
Circadian Rhythm Research: Investigate the specific role of CK1ε in regulating the circadian clock by observing changes in the localization and abundance of core clock proteins like PER2 and PER3.[1][2][4]
-
Wnt Signaling Pathway Analysis: Elucidate the involvement of CK1ε in the Wnt/β-catenin signaling pathway by monitoring the localization and stability of key pathway components.[5]
-
Drug Discovery: Screen for and characterize novel therapeutic agents that target the CK1ε signaling cascade.
Quantitative Data
Table 1: In Vitro and In-Cellular Activity of this compound
| Parameter | Target | Value | Notes |
| IC₅₀ (Cell-free assay) | CK1ε | 32 nM | Measures direct enzyme inhibition.[2][3][4] |
| CK1δ | 711 nM | Demonstrates >20-fold selectivity for CK1ε over CK1δ.[2][3][4] | |
| IC₅₀ (Whole-cell assay) | CK1ε | 2.65 µM | Reflects activity in a cellular context.[4] |
| CK1δ | 20.38 µM | Maintains selectivity in whole cells.[4] | |
| Effective Concentration | CK1ε | 0.01 - 10 µM | Range for observing effects on PER protein localization and degradation in live cells.[1][4] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Formula | C₁₇H₁₈ClN₅O₂ |
| Molar Mass | 359.81 g/mol |
| Solubility | Soluble in DMSO (e.g., up to 120 mg/mL).[3] |
| Storage | Store powder at -20°C for up to 3 years. Store stock solutions in DMSO at -80°C for up to 1 year.[4] |
Signaling Pathway and Experimental Workflow
Figure 1: Simplified signaling pathway of CK1ε-mediated PER protein regulation.
Figure 2: Experimental workflow for live-cell imaging with this compound.
Protocol: Live-Cell Imaging of PER Protein Nuclear Localization Following CK1ε Inhibition with this compound
This protocol provides a method for visualizing the effect of this compound on the nuclear localization of a fluorescently-tagged Period (PER) protein in cultured cells.
Materials
-
Cells: A mammalian cell line (e.g., U2OS, HEK293) stably or transiently expressing a fluorescently-tagged PER protein (e.g., PER3-GFP).
-
This compound: Stock solution in DMSO (e.g., 10 mM).
-
Culture Medium: Appropriate for the chosen cell line (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Live-Cell Imaging Medium: CO₂-independent medium (e.g., FluoroBrite™ DMEM) supplemented with L-glutamine and serum.
-
Vehicle Control: DMSO.
-
Imaging Dish: Glass-bottom 35 mm dishes or multi-well plates suitable for high-resolution microscopy.
-
Live-Cell Imaging System: An inverted fluorescence microscope equipped with an environmental chamber (37°C, 5% CO₂), and appropriate filter sets for the fluorescent protein.
Experimental Procedure
Day 1: Cell Seeding
-
Culture cells expressing the fluorescently-tagged PER protein to ~80% confluency.
-
Trypsinize and seed the cells into glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of imaging.
-
Incubate the cells overnight at 37°C in a 5% CO₂ incubator.
Day 2: this compound Treatment and Live-Cell Imaging
-
Prepare this compound Working Solutions:
-
Thaw the 10 mM this compound stock solution and the DMSO vehicle.
-
Prepare a series of working concentrations (e.g., 0.1 µM, 1 µM, 10 µM) by diluting the stock solution in pre-warmed live-cell imaging medium.
-
Prepare a vehicle control by adding the same volume of DMSO to an equivalent volume of imaging medium.
-
Note: The final DMSO concentration should be consistent across all conditions and ideally ≤ 0.1%.
-
-
Cell Treatment:
-
Carefully aspirate the culture medium from the imaging dishes.
-
Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the prepared this compound working solutions or the vehicle control to the respective dishes.
-
-
Live-Cell Imaging Setup:
-
Place the imaging dish onto the microscope stage within the pre-heated environmental chamber (37°C, 5% CO₂).
-
Allow the dish to equilibrate for at least 20-30 minutes before starting image acquisition.
-
Locate a field of view with healthy, fluorescent cells.
-
-
Image Acquisition:
-
Set the microscope to acquire images using the appropriate fluorescence and transmitted light channels.
-
Use the lowest possible laser power and shortest exposure time to minimize phototoxicity.
-
Begin a time-lapse acquisition, capturing images at regular intervals (e.g., every 15-30 minutes) for the desired duration (e.g., 4-24 hours).
-
Day 3: Data Analysis
-
Image Processing:
-
Open the time-lapse image series in an image analysis software (e.g., ImageJ/Fiji, CellProfiler).
-
If necessary, perform background subtraction and flat-field correction.
-
-
Quantification:
-
For each time point, define regions of interest (ROIs) for the nucleus and the cytoplasm of several cells in each condition. A nuclear stain (e.g., Hoechst 33342, added just before imaging) can be used to aid in nuclear segmentation.
-
Measure the mean fluorescence intensity within the nuclear and cytoplasmic ROIs.
-
Calculate the nuclear-to-cytoplasmic fluorescence ratio for each cell at each time point.
-
-
Interpretation:
-
Plot the nuclear-to-cytoplasmic ratio over time for both this compound-treated and vehicle-treated cells.
-
Inhibition of CK1ε by this compound is expected to prevent or reduce the nuclear accumulation of the PER protein, resulting in a lower nuclear-to-cytoplasmic fluorescence ratio compared to the vehicle control.[1][4]
-
References
Application Notes and Protocols for PF-4800567 Administration in Animal Behavior Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-4800567 is a potent and selective inhibitor of Casein Kinase 1 epsilon (CK1ε), a serine/threonine kinase implicated in the regulation of various cellular processes, most notably the circadian rhythm.[1] While the primary application of this compound in research has been to elucidate the role of CK1ε in circadian biology, emerging evidence suggests that CK1ε may also play a significant role in modulating cognitive functions and emotional behaviors. This document provides detailed application notes and protocols for the administration of this compound in common animal behavior paradigms, including fear conditioning, the elevated plus maze, and novel object recognition tasks.
The protocols and data presented are based on studies of related compounds and genetic models targeting CK1ε, providing a foundational framework for investigating the behavioral effects of this compound.
Mechanism of Action
This compound acts as a selective inhibitor of CK1ε. It has been shown to block CK1ε-mediated phosphorylation of key regulatory proteins, such as Period (PER), which is crucial for the functioning of the circadian clock.[1][2] The inhibition of CK1ε can lead to alterations in the period and phase of circadian rhythms. Given the known interplay between the circadian system and cognitive and affective states, it is hypothesized that this compound may influence animal behavior through the modulation of neural circuits involved in fear, anxiety, and memory. Studies on mice with mutations in the Csnk1e gene (which encodes CK1ε) have shown alterations in fear and anxiety-like behaviors, further supporting the investigation of this compound in these domains.[3]
Signaling Pathway of CK1ε in Circadian Rhythm Regulation
Caption: A simplified diagram of the role of CK1ε in the core circadian clock feedback loop and the inhibitory action of this compound.
Quantitative Data Summary
While direct quantitative data for this compound in behavioral assays for anxiety and memory are limited, studies using the related CK1δ/ε inhibitor, PF-670462, provide valuable insights into the potential effects of modulating this pathway. The following tables summarize key findings from a study investigating the cognitive effects of PF-670462 in mice.[4][5][6] Researchers can use this data as a reference for designing experiments with this compound.
Table 1: Effect of CK1δ/ε Inhibition (PF-670462) on Contextual Fear Conditioning
| Treatment Group | N | Freezing Behavior (% time) |
| Vehicle | 12 | ~45% |
| PF-670462 (10 mg/kg) | 13 | ~60%* |
*p < 0.05 compared to vehicle. Data adapted from a study by Weber et al. (2021).[4][5][6]
Table 2: Effect of CK1δ/ε Inhibition (PF-670462) on the Elevated Plus Maze
| Treatment Group | N | Ratio of Time in Open:Closed Arms |
| Vehicle | 12 | ~0.25 |
| PF-670462 (10 mg/kg) | 13 | ~0.25 |
No significant difference was observed. Data adapted from a study by Weber et al. (2021).[4]
Table 3: Effect of CK1δ/ε Inhibition (PF-670462) on the Morris Water Maze
| Parameter | Vehicle | PF-670462 (10 mg/kg) |
| Training (Day 5 Escape Latency) | ~25 seconds | ~15 seconds* |
| Probe Trial (Time in Target Quadrant) | ~35% | ~38% |
*p < 0.01 compared to vehicle for training day 5. No significant difference in the probe trial. Data adapted from a study by Weber et al. (2021).[4][6]
Experimental Protocols
The following protocols are provided as a guide for administering this compound in animal behavior studies. Dosages and administration routes should be optimized based on the specific research question and animal model.
This compound Preparation and Administration
-
Compound: this compound
-
Vehicle: A common vehicle for subcutaneous administration is 20% 2-hydroxypropyl-β-cyclodextrin.[7] For intraperitoneal injection, a solution in DMSO and saline may be used, though solubility should be carefully checked.
-
Dosage: A dosage of 100 mg/kg (s.c.) has been used in mice to study its effects on circadian rhythm.[7] Dose-response studies are recommended to determine the optimal dose for behavioral effects.
-
Administration Route: Subcutaneous (s.c.) or intraperitoneal (i.p.) injection.
-
Timing of Administration: The timing of administration may be critical, especially given the role of CK1ε in circadian rhythms. Administration at a specific Zeitgeber Time (ZT) should be considered and kept consistent.
Experimental Workflow for Behavioral Testing
Caption: A general workflow for conducting behavioral experiments with this compound.
Protocol 1: Fear Conditioning
This protocol assesses aversive learning and memory.
Materials:
-
Fear conditioning chambers with a grid floor for foot shocks, a speaker for auditory cues, and a camera for recording.
-
Computer with software for controlling stimuli and recording freezing behavior.
-
This compound solution and vehicle.
-
Syringes and needles for administration.
Procedure:
Day 1: Conditioning
-
Administer this compound or vehicle to the animals at the predetermined time before the conditioning session.
-
Place the animal in the conditioning chamber and allow for a 2-3 minute acclimation period.
-
Present a neutral conditioned stimulus (CS), such as an auditory tone (e.g., 80 dB, 2800 Hz for 30 seconds).
-
Co-terminate the CS with an aversive unconditioned stimulus (US), such as a mild foot shock (e.g., 0.5-0.7 mA for 2 seconds).
-
Repeat the CS-US pairing for a set number of trials (e.g., 3-5 times) with an inter-trial interval of 1-2 minutes.
-
After the last pairing, leave the animal in the chamber for an additional 1-2 minutes.
-
Return the animal to its home cage.
Day 2: Contextual Fear Memory Test
-
24 hours after conditioning, place the animal back into the same conditioning chamber.
-
Do not present the CS or US.
-
Record freezing behavior for a period of 5 minutes. Increased freezing time indicates better contextual fear memory.
Day 3: Cued Fear Memory Test
-
48 hours after conditioning, place the animal in a novel context (e.g., different chamber with altered lighting, flooring, and scent).
-
Allow a 2-3 minute acclimation period.
-
Present the CS (auditory tone) for a period of 3-5 minutes.
-
Record freezing behavior during the presentation of the CS. Increased freezing during the cue indicates better cued fear memory.
Protocol 2: Elevated Plus Maze (EPM)
This test assesses anxiety-like behavior.
Materials:
-
Elevated plus maze apparatus (two open arms and two closed arms).
-
Video camera and tracking software.
-
This compound solution and vehicle.
-
Syringes and needles for administration.
Procedure:
-
Administer this compound or vehicle 30-60 minutes before the test.
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze freely for 5-10 minutes.
-
Record the session with a video camera.
-
Analyze the recording to determine the time spent in the open arms and closed arms, and the number of entries into each arm.
-
An increase in the time spent and/or entries into the open arms is indicative of an anxiolytic effect.
Protocol 3: Novel Object Recognition (NOR)
This test assesses recognition memory.
Materials:
-
Open field arena.
-
Two identical objects (familiar objects).
-
One novel object (different in shape and texture from the familiar objects).
-
Video camera and tracking software.
-
This compound solution and vehicle.
-
Syringes and needles for administration.
Procedure:
Day 1: Habituation
-
Place each animal in the empty open field arena and allow it to explore for 5-10 minutes to habituate to the environment.
Day 2: Training (Familiarization Phase)
-
Administer this compound or vehicle at a predetermined time before the training session.
-
Place two identical objects in the arena.
-
Place the animal in the arena and allow it to explore the objects for 5-10 minutes.
-
Return the animal to its home cage.
Day 2: Testing (Test Phase)
-
After a retention interval (e.g., 1 hour, 4 hours, or 24 hours), replace one of the familiar objects with a novel object.
-
Place the animal back in the arena and allow it to explore for 5-10 minutes.
-
Record the time spent exploring each object (novel and familiar). Exploration is typically defined as the animal's nose being within 2 cm of the object and oriented toward it.
-
Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Disclaimer
These protocols and application notes are intended as a guide for research purposes only. The specific experimental design, including animal model, dosage, administration route, and timing, should be carefully considered and optimized by the investigator. All animal experiments should be conducted in accordance with institutional and national guidelines for animal care and use.
References
- 1. Selective inhibition of casein kinase 1 epsilon minimally alters circadian clock period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Casein kinase 1 epsilon and circadian misalignment impact affective behaviours in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of casein kinase 1 δ/ε improves cognitive performance in adult C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of casein kinase 1 δ/ε improves cognitive performance in adult C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Entrainment of disrupted circadian behavior through inhibition of casein kinase 1 (CK1) enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Efficacy of PF-4800567 in Inhibiting Casein Kinase 1 Epsilon (CK1ε)
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Casein Kinase 1 Epsilon (CK1ε) is a serine/threonine kinase that plays a pivotal role in the regulation of various cellular processes, most notably the circadian rhythm, Wnt signaling pathway, and cell proliferation. Dysregulation of CK1ε activity has been implicated in several diseases, including cancer and sleep disorders. PF-4800567 is a potent and selective inhibitor of CK1ε, making it a valuable tool for studying the biological functions of this kinase and a potential therapeutic agent.[1][2][3] This document provides detailed protocols for measuring the efficacy of this compound as a CK1ε inhibitor, both in biochemical and cellular assays.
Mechanism of Action
This compound acts as an ATP-competitive inhibitor of CK1ε.[4][5] This means it binds to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of substrate proteins. This inhibition of CK1ε's catalytic activity disrupts the downstream signaling pathways it regulates.
Quantitative Data Summary
The following table summarizes the reported inhibitory potency of this compound against CK1ε and the related isoform CK1δ.
| Parameter | CK1ε | CK1δ | Selectivity (CK1δ/CK1ε) | Reference |
| IC50 (in vitro) | 32 nM | 711 nM | >20-fold | [1][4][6][7] |
| IC50 (cellular) | 2.65 µM | 20.38 µM | ~7.7-fold | [6][7] |
Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration and substrate used.
Experimental Protocols
In Vitro Kinase Assay: Measuring Direct Inhibition of CK1ε
This protocol describes the determination of this compound's IC50 value against purified CK1ε using a luminescence-based kinase assay that measures ATP consumption.
Principle: The amount of ATP remaining after a kinase reaction is inversely proportional to the kinase activity. The ADP-Glo™ Kinase Assay is a two-step process. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that correlates with ADP concentration and thus kinase activity.
Materials:
-
Recombinant human CK1ε enzyme
-
CK1ε substrate (e.g., α-casein)
-
This compound
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
DMSO
-
384-well white plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a range from picomolar to micromolar. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Reaction Setup:
-
Add 1 µL of diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of CK1ε enzyme diluted in Kinase Buffer. The optimal enzyme concentration should be determined empirically to achieve a 10-30% conversion of ATP to ADP in the vehicle control wells.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix. The ATP concentration should be at or near the Km for CK1ε for accurate IC50 determination.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion and ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA): Verifying Target Engagement in Cells
This protocol determines whether this compound binds to and stabilizes CK1ε in a cellular environment.
Principle: Ligand binding to a protein typically increases its thermal stability. In CETSA, cells are treated with the compound of interest and then heated to various temperatures. The amount of soluble protein remaining at each temperature is quantified. A ligand-bound protein will have a higher melting temperature (Tm) compared to the unbound protein.
Materials:
-
Cell line expressing CK1ε (e.g., HEK293T)
-
This compound
-
Cell culture medium
-
PBS
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
SDS-PAGE and Western blotting reagents
-
Anti-CK1ε antibody
-
PCR tubes
-
Thermal cycler
Procedure:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with this compound at a desired concentration (e.g., 10x the cellular IC50) or with DMSO (vehicle control) for 1-2 hours.
-
-
Heating:
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated proteins by centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Transfer the supernatant to new tubes and determine the protein concentration.
-
-
Western Blotting:
-
Analyze equal amounts of soluble protein from each sample by SDS-PAGE and Western blotting using an anti-CK1ε antibody.
-
-
Data Analysis:
-
Quantify the band intensities for CK1ε at each temperature for both the this compound-treated and vehicle-treated samples.
-
Plot the relative amount of soluble CK1ε against the temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the this compound-treated sample indicates target engagement.
-
Cell-Based Assays: Assessing Downstream Effects of CK1ε Inhibition
Principle: CK1ε phosphorylates Period (PER) proteins, which is a key step in regulating their stability and nuclear translocation, thereby controlling the circadian clock. Inhibition of CK1ε by this compound is expected to reduce PER phosphorylation and increase its stability.
Materials:
-
Cell line expressing a tagged PER protein (e.g., PER2-Luciferase)
-
This compound
-
Cell culture medium
-
Lysis buffer
-
Reagents for Western blotting or luminescence measurement
-
Anti-PER2 antibody and anti-phospho-PER2 antibody (if available)
Procedure:
-
Cell Treatment:
-
Culture cells and synchronize their circadian rhythm if necessary (e.g., by serum shock).
-
Treat the cells with various concentrations of this compound or DMSO.
-
-
Analysis of PER2 Levels:
-
Harvest cell lysates at different time points after treatment.
-
Analyze PER2 protein levels by Western blotting or by measuring luciferase activity if a PER2-Luc fusion protein is used.
-
-
Analysis of PER2 Phosphorylation:
-
Perform immunoprecipitation of PER2 from cell lysates.
-
Analyze the phosphorylation status of the immunoprecipitated PER2 by Western blotting with a phospho-specific antibody or by mass spectrometry.
-
-
Data Analysis:
-
Quantify the changes in PER2 protein levels and phosphorylation in response to this compound treatment. A decrease in phosphorylation and an increase in total PER2 levels would indicate effective inhibition of CK1ε.
-
Principle: CK1ε is involved in signaling pathways that regulate cell proliferation. Inhibition of CK1ε can lead to a decrease in the proliferation of certain cancer cell lines.
Materials:
-
A suitable cancer cell line (e.g., one where CK1ε is overexpressed or plays a key role)
-
This compound
-
Cell culture medium
-
96-well plates
-
Cell proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Compound Treatment: After allowing the cells to attach overnight, treat them with a serial dilution of this compound or DMSO.
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 48-72 hours).
-
Viability Measurement:
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of viable cells relative to the DMSO-treated control for each concentration of this compound.
-
Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).
-
Conclusion
The protocols outlined in this document provide a comprehensive framework for evaluating the efficacy of this compound as a CK1ε inhibitor. By employing a combination of in vitro and cell-based assays, researchers can obtain a thorough understanding of its potency, selectivity, and cellular effects. These methods are essential for advancing our knowledge of CK1ε biology and for the development of novel therapeutic strategies targeting this kinase.
References
- 1. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 2. ijbs.com [ijbs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. worldwide.promega.com [worldwide.promega.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Lanthanide Luminescence Assays – The Parker Lab @ UMN [parkerlab.org]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for PF-4800567 in Luciferase Reporter Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of PF-4800567, a potent and selective inhibitor of Casein Kinase 1 epsilon (CK1ε), in luciferase reporter assays. These assays are pivotal for studying gene expression, particularly in the context of signaling pathways where CK1ε plays a crucial regulatory role, such as the circadian rhythm and Wnt/β-catenin pathways.
Introduction to this compound
This compound is a small molecule inhibitor that demonstrates high selectivity for CK1ε over its close homolog CK1δ.[1][2] By competitively binding to the ATP pocket of the kinase domain, this compound effectively blocks the phosphorylation of downstream substrates.[3] This selectivity makes it an invaluable tool for dissecting the specific functions of CK1ε in various cellular processes. Its primary application in the context of luciferase assays is to investigate the impact of CK1ε inhibition on the transcriptional regulation of target genes.
Principle of Luciferase Reporter Assays
Luciferase reporter assays are a common method in molecular biology to study gene expression at the transcriptional level.[4] The principle involves cloning a promoter or regulatory element of a gene of interest upstream of a luciferase reporter gene in an expression vector.[5] When this construct is introduced into cells, the activity of the promoter drives the transcription of the luciferase gene.[4] Upon addition of the substrate, luciferin, the luciferase enzyme produces a measurable bioluminescent signal that is proportional to the amount of luciferase protein, and thus, reflects the activity of the promoter.[5][6] These assays are known for their high sensitivity and wide dynamic range.[4][5][7]
Quantitative Data: Inhibitory Activity of this compound
The following tables summarize the in vitro and cellular inhibitory potency of this compound against CK1ε and CK1δ.
Table 1: In Vitro Inhibitory Potency of this compound
| Target Kinase | IC50 Value (nM) | Assay Type | Reference |
| Casein Kinase 1 epsilon (CK1ε) | 32 | Cell-free | [1][2] |
| Casein Kinase 1 delta (CK1δ) | 711 | Cell-free | [1][2] |
| Casein Kinase 1 epsilon (CK1ε) | 72.3 | Cell-free (6xHis-CK1ε) | [8] |
| Casein Kinase 1 delta (CK1δ) | 2012 | Cell-free (GST-CK1δ) | [8] |
Table 2: Cellular Inhibitory Potency of this compound
| Target Kinase | IC50 Value (µM) | Cell Type | Reference |
| Casein Kinase 1 epsilon (CK1ε) | 2.65 | Whole cells | [2] |
| Casein Kinase 1 delta (CK1δ) | 20.38 | Whole cells | [2] |
Signaling Pathways and Experimental Workflows
Circadian Rhythm Signaling Pathway
CK1ε is a core component of the mammalian circadian clock, primarily by phosphorylating the Period (PER) and Cryptochrome (CRY) proteins, which are key negative regulators of the clock. Phosphorylation by CK1ε marks PER proteins for degradation, thus controlling the timing of the circadian cycle. Inhibition of CK1ε by this compound can interfere with this process.[9][10] Luciferase reporters, such as PER2::Luc, are commonly used to monitor the rhythmic expression of clock genes.[11][12][13]
Caption: Role of this compound in the Circadian Rhythm Pathway.
General Experimental Workflow for a Luciferase Reporter Assay
The following diagram outlines the typical steps involved in using this compound in a luciferase reporter assay to study its effect on a target promoter.
Caption: Standard workflow for a luciferase reporter assay with an inhibitor.
Experimental Protocols
Protocol 1: General Luciferase Reporter Assay to Measure Promoter Activity
This protocol provides a general framework for assessing the effect of this compound on the activity of a specific promoter linked to a firefly luciferase reporter.
Materials:
-
Mammalian cell line of interest (e.g., HEK293, U2OS)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Firefly luciferase reporter plasmid containing the promoter of interest
-
Transfection reagent
-
This compound (stock solution in DMSO)[1]
-
Phosphate-Buffered Saline (PBS)
-
Passive Lysis Buffer
-
Luciferase Assay Reagent (containing luciferin)
-
Opaque, white 96-well microplates suitable for luminescence readings
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells, ensuring they are healthy and in the exponential growth phase.[14]
-
Seed cells into a 96-well white plate at an optimized density to achieve 70-90% confluency at the time of transfection.[14] A typical density is 1-2 x 10⁴ cells per well.
-
Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
-
Transfection:
-
Prepare the DNA-transfection reagent complexes according to the manufacturer's protocol. For each well, transfect with the firefly luciferase reporter plasmid.
-
Optional (for Dual-Luciferase® Assay): Co-transfect with a control plasmid expressing Renilla luciferase under a constitutive promoter (e.g., pRL-TK) for normalization of transfection efficiency.[7]
-
Add the transfection mix to the cells and incubate for 24-48 hours.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent toxicity.
-
Carefully remove the medium from the cells and replace it with the medium containing the various concentrations of this compound (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO only).
-
Incubate for the desired treatment period (e.g., 6, 12, or 24 hours).
-
-
Cell Lysis:
-
Luciferase Assay and Signal Detection:
-
Equilibrate the Luciferase Assay Reagent to room temperature.
-
Program the luminometer to inject the Luciferase Assay Reagent and measure the resulting luminescence. A typical setting is to inject 50-100 µL of reagent followed by a 2-second delay and a 10-second measurement period.[15]
-
Transfer 20 µL of cell lysate from each well to a new opaque 96-well plate.
-
Place the plate in the luminometer and initiate the reading.
-
For Dual-Luciferase® Assay: After the firefly luciferase reading, inject a Stop & Glo® Reagent to quench the firefly signal and activate the Renilla luciferase reaction, then measure the Renilla luminescence.[17]
-
-
Data Analysis:
-
If using a dual-luciferase system, normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the average and standard deviation for each treatment condition.
-
Plot the normalized luciferase activity against the concentration of this compound to generate a dose-response curve and determine the IC50 value for the effect on promoter activity.
-
Protocol 2: Monitoring Circadian Rhythms with a PER2::Luc Reporter
This protocol is adapted for long-term monitoring of circadian gene expression using a stable cell line expressing a luciferase reporter fused to a clock gene, such as PER2.
Materials:
-
Cell line stably expressing a circadian reporter (e.g., U2OS-PER2::Luc)
-
Recording medium (e.g., DMEM without phenol red, supplemented with 10% FBS, antibiotics, and 100 µM luciferin)
-
Synchronization agent (e.g., 100 nM dexamethasone)
-
This compound
-
Luminometer or a device capable of long-term, automated bioluminescence recording from living cells (e.g., LumiCycle or TopCount).
Procedure:
-
Cell Seeding:
-
Plate the PER2::Luc reporter cells in 35-mm dishes at a density that will result in a confluent monolayer.
-
Incubate for 24-48 hours.
-
-
Synchronization of Circadian Rhythms:
-
Replace the culture medium with fresh medium containing a synchronizing agent (e.g., 100 nM dexamethasone).
-
Incubate for 2 hours.
-
Remove the synchronization medium and wash the cells twice with PBS.
-
-
Inhibitor Treatment and Long-Term Recording:
-
Replace the medium with 2 mL of air-buffered recording medium containing the desired concentration of this compound or vehicle (DMSO).
-
Seal the dishes with grease and a glass coverslip.
-
Place the dishes into the automated luminometer, which is housed within a light-tight, temperature-controlled incubator (37°C).
-
Record bioluminescence continuously in 5-10 minute intervals for several days (typically 3-7 days).[13]
-
-
Data Analysis:
-
The raw bioluminescence data will appear as a rhythmic wave.
-
De-trend the data to remove baseline drifts (e.g., by subtracting a 24-hour moving average).
-
Analyze the de-trended data using circadian analysis software to determine key parameters such as period, phase, and amplitude of the rhythm for each treatment condition.
-
Compare the period length of this compound-treated cells to vehicle-treated cells to determine the effect of CK1ε inhibition on the circadian clock. Studies have shown that selective inhibition of CK1ε with this compound has a minimal effect on the circadian period in some models, in contrast to pan-CK1δ/ε inhibitors.[10][11]
-
Conclusion
This compound is a powerful and selective tool for investigating the specific roles of CK1ε in cellular signaling. When combined with the sensitivity and quantitative power of luciferase reporter assays, researchers can effectively probe the transcriptional consequences of CK1ε inhibition in pathways like the circadian clock. The protocols and data presented here provide a comprehensive guide for the successful application of this compound in these experimental systems.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. goldbio.com [goldbio.com]
- 6. Luciferase Assay: Principles, Purpose, and Process | Ubigene [ubigene.us]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Casein kinase 1 isoform epsilon - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Entrainment of disrupted circadian behavior through inhibition of casein kinase 1 (CK1) enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioluminescent and Fluorescent Reporters in Circadian Rhythm Studies – The BioClock Studio [bioclock.ucsd.edu]
- 13. Use of firefly luciferase activity assays to monitor circadian molecular rhythms in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biocompare.com [biocompare.com]
- 15. med.emory.edu [med.emory.edu]
- 16. takara.co.kr [takara.co.kr]
- 17. assaygenie.com [assaygenie.com]
Protocol for dissolving PF-4800567 for experiments
Application Notes and Protocols for PF-4800567
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a potent, cell-permeable, and selective inhibitor of Casein Kinase 1 Epsilon (CK1ε).[1][2] It demonstrates approximately 22-fold greater potency for CK1ε (IC₅₀ = 32 nM) over Casein Kinase 1 Delta (CK1δ) (IC₅₀ = 711 nM).[3] This selectivity makes this compound an invaluable chemical probe for investigating the specific physiological and pathological roles of CK1ε. This kinase is a crucial regulator in several key signaling pathways, including the circadian rhythm and Wnt/β-catenin signaling.[4][5][6] These application notes provide detailed protocols for the proper dissolution and use of this compound in experimental settings.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Method and Remarks |
| DMSO | 40 - 120 mg/mL | For higher concentrations, warming in a 50°C water bath and ultrasonication may be necessary.[3] It is recommended to use fresh, anhydrous DMSO as the compound's solubility can be significantly impacted by hygroscopic DMSO.[1][3] |
| Ethanol | ~1 mg/mL | Standard dissolution.[7] |
| Dimethylformamide (DMF) | ~25 mg/mL | Standard dissolution.[7] |
| Aqueous Buffers | Sparingly Soluble | For aqueous applications, first dissolve this compound in DMF to create a stock solution. This stock can then be diluted with the aqueous buffer of choice. A 1:1 solution of DMF:PBS (pH 7.2) yields a solubility of approximately 0.5 mg/mL.[7] It is not recommended to store aqueous solutions for more than one day.[7] |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
Objective: To prepare a concentrated stock solution of this compound for use in various experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile polypropylene microcentrifuge tubes
Procedure:
-
Allow the vial of this compound to reach room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube using a calibrated analytical balance.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the tube for 1-2 minutes to facilitate dissolution. If necessary, sonicate the solution in a water bath for 5-10 minutes. For higher concentrations, gentle warming to 37°C can aid dissolution.
-
Once the powder is completely dissolved and the solution is clear, aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.
-
Store the stock solutions at -20°C for short-term storage or -80°C for long-term storage (stable for up to one year).[1]
Protocol 2: Cell-Based Circadian Rhythm Assay
Objective: To assess the effect of this compound on the period length of the circadian clock in cultured cells.
Materials:
-
Mammalian cells expressing a luciferase reporter driven by a clock gene promoter (e.g., Rat-1 fibroblasts with PER2::Luc)
-
Complete cell culture medium
-
Dexamethasone for synchronization
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Multi-well plates (white, clear bottom for microscopy)
-
Luminometer or a device for long-term bioluminescence recording
Procedure:
-
Seed the reporter cells in multi-well plates and grow to confluency.
-
Synchronize the cellular clocks by replacing the medium with a medium containing dexamethasone for 2 hours.
-
After 2 hours, replace the synchronization medium with fresh, pre-warmed culture medium.
-
24 hours post-synchronization, treat the cells with the desired final concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) by adding the compound directly to the medium.[1]
-
Include a vehicle control group treated with an equivalent volume of DMSO.
-
Place the plate in a luminometer and record the bioluminescence signal at regular intervals (e.g., every 10-30 minutes) for at least 6 days.[1][8]
-
Analyze the resulting data using appropriate software to determine the period, phase, and amplitude of the circadian rhythm. Compare the parameters of this compound-treated cells to the vehicle control.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Inhibition of CK1ε by this compound in the circadian rhythm pathway.
Caption: Role of CK1ε in Wnt/β-catenin signaling and its inhibition by this compound.
Experimental Workflow Diagram
Caption: General workflow for cell-based experiments using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structure-Based Development of Isoform Selective Inhibitors of Casein Kinase 1ε vs. Casein Kinase 1δ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. glpbio.com [glpbio.com]
Application Notes and Protocols for Immunohistochemistry with PF-4800567 Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-4800567 is a potent and selective small molecule inhibitor of Casein Kinase 1 epsilon (CK1ε), a serine/threonine kinase implicated in the regulation of various cellular processes, most notably the Wnt/β-catenin and Hedgehog signaling pathways.[1][2] Dysregulation of these pathways is a hallmark of numerous cancers, making CK1ε a compelling target for therapeutic intervention. Immunohistochemistry (IHC) is an indispensable technique for visualizing the in-situ effects of kinase inhibitors like this compound on tissue samples. It allows for the assessment of target engagement, pharmacodynamic effects, and downstream signaling modulation within the native tissue architecture.[3][4]
These application notes provide detailed protocols and guidance for performing IHC on tissues treated with this compound, with a focus on key downstream markers in the Wnt/β-catenin and Hedgehog pathways.
Mechanism of Action and Signaling Pathways
This compound selectively inhibits CK1ε with a reported IC50 of 32 nM, exhibiting over 20-fold selectivity against the closely related isoform CK1δ.[3][5] CK1ε plays a crucial role in the phosphorylation and subsequent regulation of key signaling components.
Wnt/β-catenin Signaling: In the canonical Wnt pathway, CK1ε phosphorylates Dishevelled (DVL), contributing to the stabilization and nuclear translocation of β-catenin.[6] Inhibition of CK1ε by this compound is expected to decrease DVL phosphorylation, leading to the degradation of β-catenin and a subsequent reduction in the transcription of Wnt target genes.
Hedgehog Signaling: The Hedgehog pathway is another critical developmental and oncogenic signaling cascade where CK1ε is involved. CK1ε can phosphorylate the transcription factor GLI1, a key effector of the Hedgehog pathway. Inhibition by this compound may therefore lead to a decrease in GLI1 activity and the expression of its target genes.
Data Presentation: Expected Effects of this compound on IHC Markers
The following tables summarize the anticipated quantitative changes in protein expression and localization in response to this compound treatment, as assessed by IHC. Quantification can be performed using methods such as the H-score, which considers both the intensity and the percentage of stained cells.[7]
Table 1: Wnt/β-catenin Pathway Markers
| Marker | Expected Change with this compound | Subcellular Localization | Rationale |
| Phospho-DVL1 | Decrease | Cytoplasm | This compound inhibits CK1ε, which is responsible for DVL1 phosphorylation. |
| β-catenin | Decrease | Nucleus/Cytoplasm | Inhibition of CK1ε leads to β-catenin degradation. |
| Cyclin D1 | Decrease | Nucleus | A downstream target of the Wnt/β-catenin pathway. |
Table 2: Hedgehog Pathway Markers
| Marker | Expected Change with this compound | Subcellular Localization | Rationale |
| GLI1 | Decrease in nuclear localization | Nucleus/Cytoplasm | CK1ε can phosphorylate and activate GLI1. |
| Patched-1 (PTCH1) | Increase | Membrane | A downstream target of the Hedgehog pathway, often upregulated as a negative feedback mechanism. |
Signaling Pathway Diagrams
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: Hedgehog signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section provides a general, yet detailed, protocol for performing IHC on formalin-fixed, paraffin-embedded (FFPE) tissues treated with this compound. Note: Optimization of antibody concentrations, incubation times, and antigen retrieval methods is crucial for each specific antibody and tissue type.
Materials
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene and graded ethanol series (100%, 95%, 70%)
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0 or 1 mM EDTA, pH 8.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibodies (see Table 3 for recommendations)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
-
Humidified chamber
-
Coplin jars
-
Microwave or pressure cooker for antigen retrieval
Table 3: Recommended Primary Antibodies for IHC
| Target | Host | Clonality | Supplier (Example) | Catalog # (Example) |
| CK1ε | Rabbit | Polyclonal | Novus Biologicals | NB100-93388 |
| Phospho-DVL1 | Rabbit | Polyclonal | Abcam | ab233003 |
| β-catenin | Rabbit | Monoclonal | Cell Signaling Technology | #9562 |
| GLI1 | Rabbit | Polyclonal | Rockland | 100-401-223 |
Protocol
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through a graded ethanol series: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval buffer in a Coplin jar.
-
Heat in a microwave or pressure cooker according to manufacturer's instructions (e.g., 95-100°C for 10-20 minutes).
-
Allow slides to cool in the buffer for 20-30 minutes at room temperature.
-
Rinse with PBS.
-
-
Peroxidase Blocking:
-
Incubate slides in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate slides with blocking buffer for 30-60 minutes in a humidified chamber to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in blocking buffer.
-
Incubate slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS (3 changes, 5 minutes each).
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit) for 30-60 minutes at room temperature.
-
-
Signal Amplification:
-
Rinse slides with PBS (3 changes, 5 minutes each).
-
Incubate with Streptavidin-HRP conjugate for 30 minutes at room temperature.
-
-
Chromogenic Detection:
-
Rinse slides with PBS (3 changes, 5 minutes each).
-
Prepare and apply DAB substrate solution according to the manufacturer's instructions.
-
Monitor color development under a microscope (typically 1-10 minutes).
-
Stop the reaction by rinsing with distilled water.
-
-
Counterstaining:
-
Immerse slides in hematoxylin for 30-60 seconds.
-
Rinse with tap water.
-
"Blue" the sections in running tap water or a bluing agent.
-
-
Dehydration and Mounting:
-
Dehydrate slides through a graded ethanol series (70%, 95%, 100%).
-
Clear in xylene.
-
Mount with a permanent mounting medium and coverslip.
-
Experimental Workflow Diagram
Caption: General workflow for immunohistochemistry on FFPE tissues.
Interpretation of Results
-
Vehicle-Treated Control: Tissues treated with the vehicle alone should serve as the baseline for protein expression and localization.
-
This compound-Treated: A significant decrease in the staining intensity and/or a change in the subcellular localization of the target proteins (as outlined in Tables 1 and 2) in the this compound-treated group compared to the control group would indicate effective target engagement and pathway modulation by the inhibitor.
-
Negative Control: A section incubated without the primary antibody should show no specific staining, confirming the specificity of the secondary antibody and detection system.
By following these detailed application notes and protocols, researchers can effectively utilize immunohistochemistry to investigate the in-situ effects of this compound on target tissues, providing valuable insights for drug development and mechanistic studies.
References
- 1. Targeting Casein Kinase 1 (CK1) in Hematological Cancers | MDPI [mdpi.com]
- 2. Targeting casein kinase 1 for cancer therapy: current strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. IHC - Immunohistochemistry Protocol | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 5. Anti-GLI1 Human Protein Atlas Antibody [atlasantibodies.com]
- 6. bosterbio.com [bosterbio.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
PF-4800567 solubility in DMSO vs ethanol
Welcome to the technical support center for PF-4800567. This guide provides answers to frequently asked questions and troubleshooting tips for researchers, scientists, and drug development professionals working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Dimethyl sulfoxide (DMSO) is the most effective solvent for dissolving this compound. While ethanol can also be used, the solubility is significantly lower. For aqueous buffers, it is recommended to first dissolve the compound in DMSO or dimethylformamide (DMF) and then dilute with the aqueous buffer.[1]
Q2: What is the solubility of this compound in DMSO and ethanol?
A2: The reported solubility of this compound varies across different suppliers. Below is a summary of the available data.
| Solvent | Reported Solubility | Source |
| DMSO | 120 mg/mL (333.5 mM) | Selleck Chemicals[2] |
| 50 mg/mL | Sigma-Aldrich[3] | |
| 40 mg/mL (111.17 mM) | MedChemExpress[4] | |
| 10 mg/mL | Cayman Chemical[5], GlpBio[6] | |
| Soluble to 100 mM | R&D Systems | |
| Ethanol | 5 mg/mL | Sigma-Aldrich[3] |
| 1 mg/mL | Cayman Chemical[5], GlpBio[6] | |
| Insoluble | Selleck Chemicals[2] |
Q3: I am having trouble dissolving this compound in DMSO. What can I do?
A3: If you are experiencing difficulty dissolving this compound, please refer to our troubleshooting guide below for detailed protocols and tips.
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and selective inhibitor of Casein Kinase 1 epsilon (CK1ε).[2][4][5] It functions as an ATP-competitive inhibitor.[7] CK1ε is a key enzyme involved in the regulation of the circadian clock and other cellular signaling pathways.[8][9]
Troubleshooting Guides
Guide 1: Dissolving this compound
This guide provides a detailed protocol for dissolving this compound, particularly in DMSO, to prepare a stock solution.
Experimental Protocol: Preparing a this compound Stock Solution in DMSO
-
Use Fresh, Anhydrous DMSO: Moisture-absorbing DMSO can reduce the solubility of this compound.[2] It is critical to use a fresh, unopened bottle or a properly stored anhydrous grade of DMSO.
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder.
-
Add DMSO: Add the appropriate volume of fresh DMSO to achieve the desired concentration.
-
Aid Dissolution (if necessary):
-
Ensure Complete Dissolution: Visually inspect the solution to ensure it is clear and free of any particulate matter before use or storage.
-
Storage of Stock Solutions: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one year or -80°C for up to two years.[2][4]
Signaling Pathway and Experimental Workflow
To facilitate a better understanding of the experimental context, the following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Casein Kinase I Inhibitor III, this compound The Casein Kinase I Inhibitor III, this compound controls the biological activity of Casein Kinase I. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | Sigma-Aldrich [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. file.glpbio.com [file.glpbio.com]
- 7. PF 4800567|PF 4800567,this compound|DC Chemicals [dcchemicals.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Structure-Based Development of Isoform Selective Inhibitors of Casein Kinase 1ε vs. Casein Kinase 1δ - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PF-4800567 In Vitro Applications
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the optimal in vitro use of PF-4800567, a selective inhibitor of Casein Kinase 1 epsilon (CK1ε). Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective ATP-competitive inhibitor of Casein Kinase 1 epsilon (CK1ε).[1] It exhibits significantly greater potency for CK1ε over Casein Kinase 1 delta (CK1δ), making it a valuable tool for dissecting the specific roles of CK1ε in cellular signaling pathways.
Q2: What are the primary signaling pathways modulated by this compound?
A2: By inhibiting CK1ε, this compound primarily impacts the circadian rhythm and the canonical Wnt/β-catenin signaling pathways . In the circadian clock, CK1ε is a key regulator of the phosphorylation and subsequent degradation of PERIOD (PER) proteins.[2][3] In the Wnt pathway, CK1ε is involved in the phosphorylation of multiple components, including Dishevelled (Dvl) and the co-receptor LRP6, which ultimately influences the stability of β-catenin.[4]
Q3: What is the recommended starting concentration for in vitro experiments?
A3: The optimal working concentration of this compound is highly dependent on the specific cell type and experimental endpoint. Based on its IC50 values, a good starting point for most cell-based assays is in the range of 1 µM to 10 µM . However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q4: How should I prepare and store this compound?
A4: this compound is soluble in DMSO.[5] For stock solutions, dissolve the compound in fresh, anhydrous DMSO to a concentration of 10 mM or higher. To prepare, you may need to warm the solution in a 50°C water bath and use ultrasonication to ensure complete dissolution.[5] Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6] The powder form is stable for years when stored at -20°C.[5]
Q5: What are the known off-target effects of this compound?
A5: While this compound is highly selective for CK1ε over CK1δ, at higher concentrations (in the micromolar range), it may exhibit some activity against other kinases. One study noted that at 1 µM, this compound showed some inhibition of the epidermal growth factor receptor (EGFR).[3][7] It is always recommended to use the lowest effective concentration to minimize potential off-target effects and to include appropriate controls in your experiments.
Quantitative Data Summary
The following tables summarize the inhibitory activity and recommended concentration ranges for this compound in various in vitro settings.
Table 1: Inhibitory Potency (IC50) of this compound
| Target | Assay Type | IC50 | Reference |
| CK1ε | Cell-free | 32 nM | [1][6] |
| CK1δ | Cell-free | 711 nM | [6] |
| CK1ε | Whole-cell | 2.65 µM | [6] |
| CK1δ | Whole-cell | 20.38 µM | [6] |
Table 2: Recommended Working Concentrations in Cell-Based Assays
| Assay Type | Cell Line | Concentration Range | Effect | Reference |
| PER protein nuclear localization | - | 0.01 - 10 µM | Inhibition of PER3 nuclear localization | [6][7] |
| PER protein degradation | - | 1 µM | Suppression of PER2 degradation | [6] |
| Circadian rhythm period lengthening | WT fibroblasts | Up to 1 µM | Significant lengthening | [8] |
| Wnt/β-catenin signaling | HEK293STF3A | 1 µM | Assessment of signaling | [9] |
| Cell Proliferation | HEK293, HT1080 | 1 µM | No inhibition | [9] |
Experimental Protocols
Protocol 1: Western Blot Analysis of PER2 Phosphorylation
This protocol describes the detection of changes in the phosphorylation of the circadian clock protein PER2 in response to this compound treatment.
Materials:
-
HEK293 cells
-
This compound (10 mM stock in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Anti-phospho-PER2 (Ser662) antibody
-
Anti-total-PER2 antibody
-
Anti-GAPDH or β-actin antibody (loading control)
-
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Methodology:
-
Cell Culture and Treatment: Seed HEK293 cells in 6-well plates and grow to 70-80% confluency. Treat cells with the desired concentrations of this compound or vehicle (DMSO) for the specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 100 µL of lysis buffer per well. Scrape the cells and transfer the lysate to a microfuge tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-PER2 diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated PER2 signal to the total PER2 and loading control signals.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol outlines a method to assess the cytotoxic effects of this compound on HEK293 cells.
Materials:
-
HEK293 cells
-
This compound (10 mM stock in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Positive control for cytotoxicity (e.g., doxorubicin)
Methodology:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow the cells to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor or controls (vehicle and positive control).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results to determine the IC50 value for cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak inhibition of CK1ε activity | - Suboptimal inhibitor concentration: The concentration of this compound is too low. - Inhibitor degradation: Improper storage or handling of the compound. - High cell density: A high number of cells may require a higher concentration of the inhibitor. | - Perform a dose-response experiment to determine the optimal concentration. - Ensure proper storage of the stock solution at -20°C or -80°C in small aliquots. Prepare fresh dilutions for each experiment. - Optimize cell seeding density for your specific assay. |
| High background in Western blots for phosphorylated proteins | - Non-specific antibody binding: The primary or secondary antibody is not specific enough. - Insufficient blocking: The blocking step was not effective. - Contamination of reagents: Buffers or other reagents may be contaminated. | - Use a highly specific and validated antibody for the phosphorylated target. Perform a titration to find the optimal antibody concentration. - Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk). - Prepare fresh buffers and use high-purity reagents. |
| Inconsistent results between experiments | - Variability in cell passage number: Cells at different passages can have different sensitivities. - Inconsistent treatment times: The duration of inhibitor treatment is not consistent. - Variability in reagent preparation: Inconsistent preparation of stock solutions or dilutions. | - Use cells within a defined passage number range for all experiments. - Ensure precise and consistent timing for all treatment and incubation steps. - Carefully prepare and validate all stock solutions and dilutions. |
| Unexpected cytotoxicity | - Off-target effects: At high concentrations, this compound may inhibit other kinases. - Solvent toxicity: High concentrations of DMSO can be toxic to cells. - Compound precipitation: The inhibitor may precipitate in the cell culture medium. | - Use the lowest effective concentration of this compound. - Ensure the final DMSO concentration in the culture medium is below 0.5%. Include a vehicle control with the same DMSO concentration. - Visually inspect the culture medium for any signs of precipitation. If necessary, prepare fresh dilutions. |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Canonical Wnt/β-catenin signaling pathway and the inhibitory action of this compound on CK1ε.
Caption: Core molecular feedback loop of the circadian clock and the role of this compound in inhibiting CK1ε-mediated PER protein degradation.
Caption: General experimental workflow for investigating the in vitro effects of this compound.
References
- 1. Selective inhibition of casein kinase 1 epsilon minimally alters circadian clock period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DSpace [scholarbank.nus.edu.sg]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The CK1δ/ϵ-Tip60 Axis Enhances Wnt/β-Catenin Signaling via Regulating β-Catenin Acetylation in Colon Cancer [frontiersin.org]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Entrainment of disrupted circadian behavior through inhibition of casein kinase 1 (CK1) enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
PF-4800567 stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability and handling of PF-4800567 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of this compound?
A1: this compound is typically supplied as a solid powder. It is recommended to prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice, with solubility reported up to 120 mg/mL.[1][2][3][4] To prepare the stock solution, dissolve the compound in fresh, anhydrous DMSO.[1] Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[1][5][6]
Q2: What is the recommended procedure for diluting this compound into cell culture media?
A2: Due to the low aqueous solubility of this compound, it is crucial to follow a careful dilution procedure to avoid precipitation.[7] We recommend a serial dilution approach. First, dilute the concentrated DMSO stock solution to an intermediate concentration in a small volume of your chosen cell culture medium. Then, add this intermediate dilution to the final volume of cell culture medium to reach the desired working concentration. It is essential to mix the solution thoroughly after each dilution step. To minimize solvent toxicity, the final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%.
Q3: Is this compound stable in aqueous solutions and cell culture media?
A3: this compound has limited solubility in aqueous buffers.[7] It is not recommended to store aqueous solutions of the compound for more than one day.[7] While there is no publicly available quantitative data on the long-term stability of this compound in specific cell culture media like DMEM or RPMI-1640 at 37°C, its poor aqueous solubility suggests that stability could be a concern in prolonged experiments. For experiments lasting more than 24 hours, we strongly advise verifying the compound's stability in your specific experimental setup.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in cell culture medium upon adding this compound. | - Poor aqueous solubility of the compound.- High final concentration of the compound.- Improper dilution technique. | - Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%).- Prepare a fresh dilution from the DMSO stock for each experiment.- Use a serial dilution method as described in the FAQs.- If precipitation persists, consider using a solubilizing agent like Pluronic F-68 or reducing the final concentration of this compound. |
| Inconsistent or weaker than expected biological activity. | - Degradation of the compound in the cell culture medium over time.- Adsorption of the compound to plasticware. | - Perform a stability test of this compound in your specific cell culture medium at 37°C over the time course of your experiment (see the experimental protocol below).- Consider replenishing the compound by performing partial media changes during long-term experiments.- Use low-adhesion plasticware for your experiments. |
| Variability in results between experiments. | - Inconsistent preparation of stock or working solutions.- Multiple freeze-thaw cycles of the stock solution. | - Prepare a large batch of the stock solution and aliquot it into single-use vials to ensure consistency.- Avoid repeated freezing and thawing of the stock solution. |
Quantitative Data Summary
The following table summarizes the solubility of this compound in various solvents as reported by different suppliers. This data is crucial for preparing stock solutions.
| Solvent | Solubility | Source |
| DMSO | ~10 mg/mL | Cayman Chemical[7] |
| DMSO | 40 mg/mL (with ultrasonic and pH adjustment) | MedChemExpress[5] |
| DMSO | 120 mg/mL (with warming and ultrasonication) | Selleck Chemicals[1] |
| DMSO | 50 mg/mL | Sigma-Aldrich[3] |
| DMSO | 100 mM (~39.63 mg/mL) | Tocris Bioscience[2] |
| DMF | ~25 mg/mL | Cayman Chemical[7] |
| Ethanol | ~1 mg/mL | Cayman Chemical[7] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | Cayman Chemical[7] |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol provides a framework for determining the stability of this compound in your specific cell culture medium over a desired time course.
Materials:
-
This compound solid compound
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)
-
Sterile, low-adhesion microcentrifuge tubes or a multi-well plate
-
Incubator (37°C, 5% CO₂)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS/MS)
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Prepare Working Solution: Dilute the stock solution in your complete cell culture medium to the final working concentration used in your experiments. Ensure the final DMSO concentration is below 0.5%.
-
Time-Course Incubation:
-
Aliquot the working solution into sterile, low-adhesion tubes for each time point (e.g., 0, 2, 8, 24, 48, 72 hours).
-
The "0 hour" sample should be immediately processed or frozen at -80°C.
-
Incubate the remaining samples at 37°C in a 5% CO₂ incubator for their respective durations.
-
-
Sample Collection and Storage: At each time point, remove the respective sample from the incubator and immediately freeze it at -80°C to halt any further degradation.
-
Sample Analysis:
-
Once all time points are collected, thaw the samples.
-
Analyze the concentration of this compound in each sample using a validated analytical method such as HPLC-UV or LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour sample.
-
Plot the percentage of the remaining compound against time to determine the stability profile and half-life in your specific cell culture medium.
-
Visualizations
Caption: Workflow for determining this compound stability in cell culture media.
Caption: Role of CK1ε in the circadian clock and its inhibition by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. PF 4800567 hydrochloride | Casein Kinase 1 | Tocris Bioscience [tocris.com]
- 3. Casein Kinase I Inhibitor III, this compound The Casein Kinase I Inhibitor III, this compound controls the biological activity of Casein Kinase I. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | Sigma-Aldrich [sigmaaldrich.com]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Troubleshooting PF-4800567 precipitation in aqueous solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-4800567. Our goal is to help you overcome common challenges, such as precipitation in aqueous solutions, and to ensure the successful application of this potent and selective Casein Kinase 1ε (CK1ε) inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of Casein Kinase 1ε (CK1ε) with an IC50 of 32 nM.[1][2] It exhibits more than 20-fold selectivity for CK1ε over Casein Kinase 1δ (CK1δ)[1][2][3]. This compound acts as an ATP-competitive inhibitor[4]. Its primary use in research is for studying the role of CK1ε in various cellular processes, including the regulation of circadian rhythms[5][6].
Q2: What are the physical and chemical properties of this compound?
A2: this compound is supplied as a crystalline solid with a molecular weight of 359.81 g/mol and a molecular formula of C17H18ClN5O2.[1][3][5]
Q3: How should I store this compound?
A3: For long-term storage, this compound powder should be stored at -20°C for up to 3 years.[1] Stock solutions in solvent can be stored at -80°C for up to one year, or at -20°C for up to one month.[1] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]
Q4: In which solvents is this compound soluble?
A4: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol.[3] It is insoluble in water.[1] For detailed solubility data, please refer to the data table below.
Solubility Data
| Solvent | Concentration | Notes |
| DMSO | 120 mg/mL (333.5 mM) | Warming to 50°C and ultrasonication may be required. Use fresh, anhydrous DMSO as moisture can reduce solubility.[1] |
| DMSO | 40 mg/mL (111.17 mM) | Ultrasonic and adjusting pH to 3 with 1 M HCl may be necessary.[2] |
| DMSO | 10 mg/mL | |
| DMF | 25 mg/mL | |
| Ethanol | 1 mg/mL | |
| Water | Insoluble | [1] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | Prepare by first dissolving in DMF, then diluting with PBS.[3] |
Troubleshooting Guide: this compound Precipitation in Aqueous Solutions
Precipitation of this compound upon addition to aqueous buffers or cell culture media is a common issue due to its low aqueous solubility. The following guide provides a systematic approach to troubleshoot and prevent this problem.
Problem: Precipitate forms immediately upon adding the this compound stock solution to my aqueous buffer or media.
Possible Cause 1: Low Aqueous Solubility this compound is inherently poorly soluble in water.[1] Adding a concentrated stock in an organic solvent directly to an aqueous solution can cause it to crash out.
Solution:
-
Two-Step Dilution: First, dissolve this compound in 100% DMF. Then, dilute this solution with the aqueous buffer of your choice.[3] A 1:1 ratio of DMF to PBS (pH 7.2) has been shown to achieve a solubility of approximately 0.5 mg/mL.[3]
-
Increase Final DMSO Concentration: While not always ideal for cellular assays, increasing the final percentage of DMSO in your working solution can help maintain solubility. However, be mindful of the potential effects of DMSO on your experimental system.
-
Use of Excipients: For in vivo studies, formulations with CMC-Na or a combination of DMSO, PEG300, Tween-80, and saline have been used to create homogeneous suspensions or clear solutions.[1][2]
Possible Cause 2: Incorrect Stock Solution Preparation The initial stock solution may not be fully dissolved, leading to the introduction of particulate matter into the aqueous solution.
Solution:
-
Ensure Complete Dissolution: When preparing your stock solution in DMSO, ensure the compound is completely dissolved. Gentle warming in a 50°C water bath and ultrasonication can aid dissolution.[1]
-
Use Fresh, Anhydrous DMSO: The presence of water in DMSO can significantly decrease the solubility of this compound.[1] Use fresh, high-quality, anhydrous DMSO.
Problem: The solution is initially clear but a precipitate forms over time.
Possible Cause 1: Unstable Supersaturated Solution You may have created a supersaturated solution that is not stable over time, leading to delayed precipitation.
Solution:
-
Prepare Fresh Working Solutions: It is recommended not to store aqueous solutions of this compound for more than one day.[3] Prepare your final working solution fresh for each experiment.
-
Reduce Final Concentration: If possible, lower the final concentration of this compound in your experiment to a level that is stable in the aqueous environment.
Possible Cause 2: Interaction with Media Components Components in your cell culture media or buffer (e.g., proteins, salts) may interact with this compound, reducing its solubility.
Solution:
-
Pre-warm Media: Adding the compound to pre-warmed media can sometimes help maintain solubility.
-
Test Different Media Formulations: If feasible, test the solubility of this compound in different base media to identify any incompatible components.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
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Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
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Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 10 mg/mL).
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Vortex the solution thoroughly.
-
If the compound is not fully dissolved, place the tube in a 50°C water bath for 5-10 minutes, followed by brief ultrasonication.
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Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution in aliquots at -80°C.
Protocol 2: Preparation of this compound Working Solution in Aqueous Buffer
-
Thaw an aliquot of the this compound DMSO stock solution.
-
In a separate sterile tube, prepare the desired aqueous buffer (e.g., PBS, pH 7.2).
-
To prepare a 1:1 DMF:PBS solution, first dissolve this compound in DMF.
-
Slowly add the this compound/DMF solution to the PBS while vortexing to ensure rapid mixing.
-
Use the final working solution immediately. Do not store for more than one day.[3]
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Simplified signaling pathway of this compound.
References
Technical Support Center: Interpreting Unexpected Results with PF-4800567
Welcome to the technical support center for PF-4800567. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected results that may arise during experiments with this selective Casein Kinase 1 epsilon (CK1ε) inhibitor.
Frequently Asked Questions (FAQs)
Q1: I'm using this compound to modulate the circadian rhythm in my cell line, but I'm not observing any significant period lengthening. Is my experiment failing?
A1: Not necessarily. This is a commonly observed and expected outcome. While this compound is a potent and selective inhibitor of CK1ε in vitro, studies have consistently shown that it has a minimal effect on the circadian clock period in both cell-based assays and in vivo models.[1][2] This is because Casein Kinase 1 delta (CK1δ), not CK1ε, is the predominant regulator of circadian timing.[1][2] For robustly altering the circadian clock, a pan-CK1δ/ε inhibitor like PF-670462 is more effective.[1][2]
Q2: Why is there a discrepancy between the high in vitro potency of this compound against CK1ε and its weak effect on the circadian clock?
A2: The discrepancy arises from the specific roles of the CK1 isoforms in the core clock machinery. While CK1ε is involved in the phosphorylation of PER proteins, its role in regulating the speed of the circadian clock is minor compared to CK1δ.[3] Therefore, even potent and selective inhibition of CK1ε alone is insufficient to cause a significant change in the circadian period.
Q3: At what concentration should I see an effect on the circadian period with this compound?
A3: Significant effects on the circadian period are generally not expected with this compound at concentrations that are selective for CK1ε.[3] Some studies have reported very slight effects at high concentrations (e.g., up to 30 µM), but this may be due to off-target effects, including inhibition of CK1δ.[3][4]
Q4: I am studying Wnt/β-catenin signaling. What effects should I expect with this compound?
A4: CK1ε is a positive regulator of the Wnt/β-catenin pathway through the phosphorylation of Dishevelled (Dvl).[5] Therefore, treatment with this compound is expected to inhibit this pathway. However, the cellular potency for anti-proliferative effects in cancer cell lines, which can be linked to Wnt signaling, is often much higher than the enzymatic IC50, with GI50 values reported in the high micromolar range (e.g., 28-79 µM).[6]
Q5: Are there any known off-target effects of this compound?
A5: this compound is considered highly selective for CK1ε over CK1δ (over 20-fold).[7][8] However, like any kinase inhibitor, the potential for off-target effects at higher concentrations exists. It has shown greater selectivity than PF-670462 against other kinases like PKA, PKC, p38, and GSK3β.[4] When interpreting results, especially at high concentrations, it is crucial to consider potential off-target activities.
Troubleshooting Guides
Problem: No observable phenotype after treating with this compound.
This troubleshooting guide will help you determine if the lack of a phenotype is an expected outcome or due to an experimental issue.
Troubleshooting Workflow
Caption: Troubleshooting workflow for interpreting a lack of phenotype with this compound.
Data Presentation
Table 1: In Vitro and Cellular Potency of this compound
| Target | Assay Type | IC50 | Reference |
| Casein Kinase 1 epsilon (CK1ε) | Enzymatic | 32 nM | [7][8] |
| Casein Kinase 1 delta (CK1δ) | Enzymatic | 711 nM | [7][8] |
| CK1ε | Whole Cell | 2.65 µM | [8] |
| CK1δ | Whole Cell | 20.38 µM | [8] |
Table 2: Effects of this compound and PF-670462 on Circadian Period
| Compound | Target(s) | Effect on Circadian Period | Reference |
| This compound | Selective CK1ε inhibitor | Minimal effect | [1][2] |
| PF-670462 | Pan-CK1δ/ε inhibitor | Robust period lengthening | [1][2] |
Experimental Protocols
Protocol 1: Assessing PER Protein Nuclear Localization
This protocol can be used to verify that this compound is engaging its target, CK1ε, in cells, as CK1ε is known to mediate the nuclear localization of PER proteins.[4]
-
Cell Culture and Transfection:
-
Culture cells (e.g., COS-7) in appropriate media.
-
Co-transfect cells with expression vectors for a fluorescently tagged PER protein (e.g., PER3-GFP) and either wild-type CK1ε or a kinase-dead CK1ε mutant as a control.
-
-
Compound Treatment:
-
24 hours post-transfection, treat cells with a range of this compound concentrations (e.g., 0.01 µM to 10 µM) or a vehicle control (e.g., DMSO).
-
-
Microscopy and Analysis:
-
After a suitable incubation period (e.g., 4-6 hours), fix the cells.
-
Visualize the subcellular localization of the fluorescently tagged PER protein using fluorescence microscopy.
-
Quantify the nuclear to cytoplasmic fluorescence ratio to determine the extent of nuclear localization.
Expected Result: this compound should block the CK1ε-mediated nuclear translocation of PER3, resulting in a more cytoplasmic localization of the protein compared to the vehicle control.[4]
-
Protocol 2: Measuring PER2 Protein Degradation
This protocol assesses the effect of this compound on another known function of CK1ε, the regulation of PER2 protein stability.[1]
-
Cell Culture and Transfection:
-
Culture cells (e.g., COS-7) and co-transfect with expression vectors for a fluorescently tagged PER2 (e.g., PER2-YFP) and wild-type CK1ε.
-
-
Protein Synthesis Inhibition and Compound Treatment:
-
24 hours post-transfection, add cycloheximide to the media to inhibit new protein synthesis.
-
Treat cells with this compound or a vehicle control.
-
-
Time-Lapse Microscopy:
-
Monitor the decay of the PER2-YFP fluorescence signal over time using live-cell imaging.
-
-
Data Analysis:
-
Calculate the degradation rate of PER2-YFP in the presence and absence of this compound.
Expected Result: this compound should inhibit the CK1ε-mediated degradation of PER2, leading to a slower decay of the fluorescence signal compared to the vehicle control.[1]
-
Signaling Pathway Diagrams
CK1ε and CK1δ in the Circadian Clock
Caption: Role of CK1ε and CK1δ in the core circadian clock feedback loop.
Interpreting Circadian Rhythm Results
Caption: Logical relationship between inhibitor choice and expected circadian outcome.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective inhibition of casein kinase 1 epsilon minimally alters circadian clock period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Entrainment of disrupted circadian behavior through inhibition of casein kinase 1 (CK1) enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Facts and myths of selective casein kinase 1 ε inhibition [imrpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
PF-4800567 quality control and purity testing
Welcome to the technical support center for PF-4800567. This guide is designed for researchers, scientists, and drug development professionals, providing comprehensive information on quality control, purity testing, and troubleshooting for experiments involving this selective Casein Kinase 1 epsilon (CK1ε) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Casein Kinase 1 epsilon (CK1ε).[1][2] Its mechanism of action involves competing with ATP to bind to the kinase domain of CK1ε, thereby inhibiting its catalytic activity. This inhibition prevents the phosphorylation of downstream targets. In the context of the circadian rhythm, this compound blocks the CK1ε-mediated phosphorylation of PERIOD (PER) proteins, which in turn affects their nuclear translocation and degradation, key processes in the regulation of the molecular clock.[3][4]
Q2: What is the purity of commercially available this compound?
A2: Commercially available this compound is typically supplied at a high purity, often greater than 98% or 99%, as determined by High-Performance Liquid Chromatography (HPLC) and confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.[5] It is recommended to always request a Certificate of Analysis (CoA) from your supplier for batch-specific purity data.
Q3: How should I prepare stock solutions of this compound?
A3: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol. It is sparingly soluble in aqueous buffers. For most in vitro experiments, a concentrated stock solution is prepared in DMSO. For example, it is soluble up to 120 mg/mL in fresh DMSO, a process that can be aided by warming to 50°C or ultrasonication.[5] For aqueous solutions, it is recommended to first dissolve the compound in DMF and then dilute with the aqueous buffer of choice.
Q4: What are the recommended storage conditions for this compound?
A4: For long-term storage, solid this compound should be stored at -20°C. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to one year. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use vials.
Q5: What is the selectivity of this compound?
A5: this compound is a highly selective inhibitor for CK1ε over its closely related isoform, CK1δ. It exhibits more than 20-fold greater potency for CK1ε (IC50 = 32 nM) compared to CK1δ (IC50 = 711 nM).[4][5] At higher concentrations, some off-target effects on other kinases, such as the epidermal growth factor receptor (EGFR), have been observed.
Quality Control and Purity Testing
Ensuring the quality and purity of this compound is critical for the reproducibility of experimental results. The following tables summarize key quality control parameters and provide an overview of typical analytical methods used for purity assessment.
Table 1: Physicochemical Properties and Quality Control Parameters
| Parameter | Value | Reference |
| Molecular Formula | C₁₇H₁₈ClN₅O₂ | [2] |
| Molecular Weight | 359.81 g/mol | [2] |
| Appearance | Crystalline solid | |
| Purity (typical) | ≥98% (by HPLC) | |
| Solubility (DMSO) | up to 120 mg/mL | [5] |
| Solubility (Ethanol) | Soluble | |
| Solubility (Water) | Insoluble | |
| Storage (Solid) | -20°C | |
| Storage (in DMSO) | -20°C (short-term), -80°C (long-term) |
Table 2: Analytical Methods for Purity Determination
| Method | Purpose | Typical Observations |
| HPLC | Quantifies purity and detects impurities. | A single major peak corresponding to this compound with minimal impurity peaks. |
| Mass Spectrometry (MS) | Confirms molecular weight and structural integrity. | Detection of the expected molecular ion peak. |
| NMR Spectroscopy | Elucidates the chemical structure and confirms identity. | A spectrum consistent with the known structure of this compound. |
Experimental Protocols
Below are detailed methodologies for the quality control and analysis of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Objective: To determine the purity of a this compound sample.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO. Dilute this stock solution with the mobile phase to a final concentration of approximately 10-20 µg/mL.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and water, both containing 0.1% formic acid. A typical gradient might be:
-
0-2 min: 10% Acetonitrile
-
2-15 min: 10-90% Acetonitrile
-
15-18 min: 90% Acetonitrile
-
18-20 min: 10% Acetonitrile
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Column Temperature: 30°C
-
-
Analysis: Inject the sample and record the chromatogram. The purity is calculated by dividing the area of the main peak by the total area of all peaks.
Mass Spectrometry (MS) for Identity Confirmation
Objective: To confirm the molecular weight of this compound.
Materials:
-
This compound sample
-
LC-MS grade solvent (e.g., methanol or acetonitrile)
-
Mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in an appropriate solvent.
-
Infusion: Infuse the sample directly into the mass spectrometer or inject it through an LC system.
-
MS Parameters (ESI Positive Mode):
-
Capillary Voltage: 3-4 kV
-
Cone Voltage: 20-40 V
-
Source Temperature: 120-150°C
-
Desolvation Temperature: 300-400°C
-
Gas Flow: Nitrogen, as per instrument recommendations
-
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range (e.g., m/z 100-500).
-
Analysis: Look for the protonated molecular ion [M+H]⁺ at m/z corresponding to the molecular weight of this compound (359.81).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Objective: To confirm the chemical structure of this compound.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve the this compound sample in the deuterated solvent in an NMR tube.
-
NMR Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Analysis: Compare the obtained chemical shifts, coupling constants, and integration values with a reference spectrum or with predicted values for the known structure of this compound.
Troubleshooting Guide
Issue 1: Compound Precipitation in Cell Culture Media
-
Question: I observed precipitation after adding my this compound DMSO stock to the cell culture medium. What should I do?
-
Answer:
-
Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to maintain cell health and compound solubility.
-
Pre-warm Media: Pre-warming the cell culture media to 37°C before adding the compound can sometimes improve solubility.
-
Increase Mixing: Vortex or pipette vigorously immediately after adding the stock solution to the media to ensure rapid and even dispersion.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock in the media.
-
Issue 2: Inconsistent or No-Effect Experimental Results
-
Question: My results are not consistent, or I am not observing the expected inhibitory effect of this compound. What could be the cause?
-
Answer:
-
Compound Degradation: Ensure that the compound has been stored correctly and that stock solutions have not undergone multiple freeze-thaw cycles. Consider preparing fresh stock solutions. The stability of this compound in aqueous solutions for extended periods is not well-documented, so for long-term experiments, consider replenishing the compound with fresh media.
-
Incorrect Concentration: Verify the calculations for your working concentrations. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
-
Cell Line Specificity: The effect of this compound can be cell-type dependent. Confirm that your cell line expresses CK1ε and that the pathway you are studying is active.
-
Assay Interference: Some assay components may interfere with the compound. Run appropriate vehicle controls (DMSO only) to rule out non-specific effects.
-
Issue 3: Potential Off-Target Effects
-
Question: I am observing unexpected cellular effects that may not be related to CK1ε inhibition. How can I investigate this?
-
Answer:
-
Concentration Matters: High concentrations of this compound may lead to off-target effects. Try to use the lowest effective concentration determined from your dose-response experiments.
-
Use a Control Compound: Compare the effects of this compound with a structurally different CK1ε inhibitor or a less selective CK1δ/ε inhibitor like PF-670462 to see if the observed phenotype is specific to CK1ε inhibition.
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Rescue Experiments: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of CK1ε to confirm that the observed effect is on-target.
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Knockdown/Knockout Controls: Use siRNA or CRISPR to knockdown or knockout CK1ε and compare the phenotype to that observed with this compound treatment.
-
Visualizations
Signaling Pathway of this compound in Circadian Rhythm Regulation
Caption: this compound inhibits CK1ε, preventing PER/CRY phosphorylation and degradation.
Experimental Workflow for Quality Control
Caption: A logical workflow for the quality control of this compound.
Troubleshooting Logic for Inconsistent Results
Caption: A step-by-step guide to troubleshooting inconsistent experimental results.
References
Avoiding PF-4800567 degradation during storage
Welcome to the technical support center for PF-4800567. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the stability and storage of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the storage and handling of this compound.
Issue 1: Reduced Potency or Inconsistent Experimental Results
If you observe a decrease in the expected biological activity of this compound or inconsistent results between experiments, it may be indicative of compound degradation.
Possible Causes and Solutions:
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Improper Storage: Verify that the compound has been stored according to the recommended conditions. For long-term storage, this compound solid should be kept at -20°C.[1][2][3][4] Stock solutions in DMSO can be stored at -20°C for up to one year or at -80°C for up to two years.[4][5][6]
-
Frequent Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can accelerate degradation. It is highly recommended to aliquot the stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles.[6]
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Aqueous Solution Instability: this compound is not stable in aqueous solutions for extended periods. It is advised not to store aqueous solutions for more than one day.[2] Prepare fresh dilutions in your aqueous experimental buffer from a frozen DMSO stock solution immediately before use.
-
Exposure to Light: While specific data on the photosensitivity of this compound is limited, many complex organic molecules are sensitive to light. Store the compound in a light-protected vial (e.g., amber vial) and minimize its exposure to direct light during handling.
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Oxidation: The pyrazolopyrimidine core of this compound could be susceptible to oxidation. Ensure the container is tightly sealed to minimize exposure to air. Storing under an inert gas like argon or nitrogen can also be considered for long-term storage of the solid compound.
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound degradation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at -20°C in a tightly sealed, light-resistant container.[1][2][3][4] Some suppliers indicate stability for at least four years under these conditions.[1][2]
Q2: How should I prepare and store stock solutions of this compound?
This compound is soluble in DMSO, DMF, and ethanol.[1][2][3] For stock solutions, dissolve the compound in high-purity, anhydrous DMSO. To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.[6] These aliquots should be stored at -80°C for up to two years or at -20°C for up to one year.[4][5][6]
Q3: Can I store this compound in an aqueous buffer?
It is not recommended to store this compound in aqueous solutions for more than one day, as this can lead to degradation.[2] For experiments, freshly dilute the DMSO stock solution into your aqueous buffer immediately before use.
Q4: My this compound solution has changed color. Is it still usable?
A change in the color of the solution could be an indication of compound degradation or contamination. It is recommended to perform a purity analysis (e.g., by HPLC) to check the integrity of the compound. If a significant decrease in purity is observed, the solution should be discarded.
Q5: What are the potential degradation pathways for this compound?
While specific degradation products for this compound have not been extensively documented in publicly available literature, molecules with similar chemical structures, such as a pyrazolopyrimidine core and an ether linkage, can be susceptible to certain degradation pathways:
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Hydrolysis: The ether linkage or the pyrimidine ring could potentially undergo hydrolysis, especially in non-neutral pH aqueous solutions.
-
Oxidation: The nitrogen atoms in the pyrazolopyrimidine ring system could be susceptible to oxidation, potentially forming N-oxides.
-
Photodegradation: Exposure to UV light can induce degradation in aromatic and heterocyclic compounds.
-
Thermal Degradation: At elevated temperatures, the ether linkage can be a point of cleavage.
Data Summary
Table 1: Recommended Storage Conditions and Stability of this compound
| Form | Solvent | Storage Temperature | Stability |
| Solid | N/A | -20°C | ≥ 4 years[1][2] |
| Stock Solution | DMSO | -20°C | 1 year[4][5][6] |
| -80°C | 2 years[4][5][6] | ||
| Aqueous Solution | Aqueous Buffer | Room Temperature / 4°C | ≤ 1 day[2] |
Experimental Protocols
Protocol 1: Stability Assessment of this compound Stock Solution
This protocol outlines a method to assess the stability of a this compound stock solution in DMSO over time.
Materials:
-
This compound solid
-
Anhydrous DMSO
-
HPLC system with a C18 column
-
HPLC grade acetonitrile and water
-
Formic acid (or other suitable mobile phase modifier)
-
-20°C and -80°C freezers
-
Light-protected microcentrifuge tubes
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system. This will serve as the baseline (T=0) purity measurement.
-
Aliquoting and Storage: Aliquot the remaining stock solution into multiple single-use, light-protected tubes. Store half of the aliquots at -20°C and the other half at -80°C.
-
Time-Point Analysis: At regular intervals (e.g., 1, 3, 6, 12, and 24 months), remove one aliquot from each storage temperature.
-
HPLC Analysis: Allow the aliquots to thaw completely at room temperature. Dilute to the same concentration as the T=0 sample and analyze by HPLC under the same conditions.
-
Data Analysis: Compare the peak area of the parent this compound compound at each time point to the T=0 sample. A decrease in the main peak area and the appearance of new peaks would indicate degradation.
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A suitable gradient to elute this compound and potential degradation products (e.g., 5% to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
Signaling Pathway
This compound is a selective inhibitor of Casein Kinase 1 Epsilon (CK1ε).[7][8][9] CK1ε is a key regulator of the circadian clock through its phosphorylation of PERIOD (PER) proteins, which leads to their degradation. By inhibiting CK1ε, this compound can block PER protein degradation.
Caption: Inhibition of CK1ε signaling by this compound.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups [mdpi.com]
- 3. Oxidative Aromatization of 4,7-Dihydro-6-nitroazolo[1,5-a]pyrimidines: Synthetic Possibilities and Limitations, Mechanism of Destruction, and the Theoretical and Experimental Substantiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
Cell permeability issues with PF-4800567
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with PF-4800567, a selective inhibitor of Casein Kinase 1 epsilon (CK1ε).
Troubleshooting Guide
Issue: Limited or No Cellular Effect Observed
Researchers may encounter situations where this compound does not produce the expected biological effect in cell-based assays, despite its high potency in biochemical assays. This discrepancy often points to issues with cell permeability and compound availability at the intracellular target.
Possible Cause 1: Poor Cell Permeability
This compound exhibits a significant difference between its cell-free and whole-cell IC50 values, suggesting a potential barrier to cellular uptake.
-
Recommendation:
-
Increase Incubation Time: Allow for longer exposure of the cells to this compound to facilitate gradual accumulation within the cell.
-
Optimize Compound Concentration: While the biochemical IC50 is low (32 nM for CK1ε), the effective concentration in whole-cell assays is significantly higher (IC50 of 2.65 µM for CK1ε).[1] Experiment with a concentration range that accounts for this difference.
-
Use Permeabilizing Agents (with caution): In certain experimental setups, very low concentrations of mild detergents or permeabilizing agents can be used to facilitate compound entry. However, this approach should be used with extreme caution as it can impact cell health and introduce artifacts. This should be a last resort and thoroughly validated.
-
Possible Cause 2: Compound Precipitation in Aqueous Media
This compound has low solubility in aqueous buffers, which can lead to precipitation and a lower effective concentration.[2]
-
Recommendation:
-
Prepare Fresh Stock Solutions: this compound is soluble in organic solvents like DMSO, DMF, and ethanol.[2] Prepare high-concentration stock solutions in these solvents.
-
Proper Dilution Technique: To minimize precipitation when diluting into aqueous media, first dilute the stock solution in a small volume of serum-free media, vortex thoroughly, and then add this intermediate dilution to the final volume of cell culture media.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot stock solutions to prevent degradation and precipitation that can occur with multiple freeze-thaw cycles.[3]
-
Visual Inspection: Before adding to cells, visually inspect the final media for any signs of precipitation. If precipitation is observed, the working solution should be remade.
-
Experimental Workflow for Troubleshooting Cellular Assays
Caption: Troubleshooting workflow for this compound cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Casein Kinase 1 epsilon (CK1ε).[1][3] It functions by blocking the phosphorylation of CK1ε substrates, such as the PER proteins, which are key components of the circadian clock.[4][5] This inhibition prevents the nuclear localization and degradation of these proteins.[4][5]
Signaling Pathway of this compound Action
Caption: this compound inhibits CK1ε-mediated phosphorylation of PER proteins.
Q2: What are the recommended solvent and storage conditions for this compound?
A2: this compound is soluble in organic solvents such as DMSO (up to 120 mg/mL), DMF (approximately 25 mg/mL), and ethanol (approximately 1 mg/mL).[2][3] It is sparingly soluble in aqueous buffers.[2] For long-term storage, the solid compound should be stored at -20°C.[2] Stock solutions in DMSO can be stored at -80°C for up to one year.[3] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[3]
Q3: What are the IC50 values for this compound?
A3: The inhibitory potency of this compound varies between cell-free and whole-cell systems.
| Assay Type | Target | IC50 |
| Cell-free | CK1ε | 32 nM[1][3] |
| Cell-free | CK1δ | 711 nM[1][3] |
| Whole-cell | CK1ε | 2.65 µM[1] |
| Whole-cell | CK1δ | 20.38 µM[1] |
Q4: How selective is this compound?
A4: this compound is highly selective for CK1ε, with over 20-fold greater potency for CK1ε compared to CK1δ in cell-free assays.[1][3] This selectivity is also observed in whole-cell assays.[1]
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (10 mM in DMSO):
-
Equilibrate the vial of solid this compound (Molecular Weight: 359.81 g/mol ) to room temperature.
-
Add the appropriate volume of fresh, high-quality DMSO to achieve a 10 mM concentration. For example, to 1 mg of this compound, add 277.9 µL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 50°C water bath and ultrasonication can aid dissolution.[3]
-
Aliquot the stock solution into smaller volumes in tightly sealed tubes to minimize freeze-thaw cycles.
-
Store aliquots at -80°C.
-
-
Working Solution Preparation (e.g., 10 µM in Cell Culture Media):
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform a serial dilution. For example, dilute the 10 mM stock 1:100 in serum-free media to create a 100 µM intermediate solution.
-
Add the appropriate volume of the 100 µM intermediate solution to your final volume of complete cell culture media to achieve the desired final concentration (e.g., 10 µM).
-
Mix the final working solution thoroughly by gentle inversion or pipetting.
-
Visually inspect for any precipitation before adding to the cells.
-
Protocol 2: General Cell-Based Assay for CK1ε Inhibition
-
Cell Seeding: Plate your cells of interest at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Cell Culture: Culture the cells overnight to allow for attachment and recovery.
-
Treatment:
-
Prepare fresh working solutions of this compound at various concentrations (e.g., a dose-response curve from 0.1 µM to 25 µM). Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).
-
Remove the old media from the cells and replace it with the media containing the different concentrations of this compound or the vehicle control.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours). The optimal incubation time may need to be determined empirically.
-
Assay Readout: Analyze the cells for the desired endpoint. This could include:
-
Western blotting for the phosphorylation status of a known CK1ε substrate.
-
Immunofluorescence to observe the subcellular localization of a target protein.
-
A cell viability or proliferation assay.
-
Reporter gene assays for signaling pathways regulated by CK1ε.
-
References
Adjusting PF-4800567 concentration for different cell types
This technical support guide provides researchers, scientists, and drug development professionals with essential information for effectively using PF-4800567, a potent and selective inhibitor of Casein Kinase 1 epsilon (CK1ε). Here you will find frequently asked questions and troubleshooting advice to help you optimize its concentration for various cell types and experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, ATP-competitive inhibitor of the serine/threonine kinase Casein Kinase 1 epsilon (CK1ε). It shows high selectivity for CK1ε over the closely related isoform, CK1δ.[1][2][3] Its primary role in cell signaling involves the regulation of circadian rhythms by phosphorylating PER proteins, which affects their stability and nuclear translocation.[2][4][5] It is also implicated in other pathways, including Wnt/β-catenin signaling.[6][7]
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is soluble in DMSO.[1][5] To prepare a high-concentration stock solution (e.g., 10-100 mM), dissolve the compound in fresh, anhydrous DMSO.[1][2] For cellular experiments, it is critical to use newly opened or properly stored anhydrous DMSO, as the compound's solubility can be reduced by moisture.[1] Store the stock solution in small aliquots at -20°C or -80°C for long-term stability.[2] Manufacturer guidelines suggest storage at -20°C for up to one year or -80°C for up to two years in solvent.[2]
Q3: What is a recommended starting concentration for my cell-based experiments?
A3: A common challenge is selecting an initial concentration. While the cell-free IC50 for this compound against CK1ε is very low (32 nM), the effective concentration in whole-cell assays is significantly higher, typically in the low micromolar range (e.g., IC50 of 2.65 µM).[1][2] Therefore, a starting concentration between 1 µM and 10 µM is recommended for most initial experiments.[4][6] However, the optimal concentration is highly dependent on the cell type and the specific biological question. A dose-response experiment is always recommended to determine the optimal concentration for your system.
Troubleshooting Guide
Q1: I am using this compound at nanomolar concentrations based on its IC50, but I'm not observing any effect. Why?
A1: This is a frequent issue that arises from the difference between the inhibitor's potency in a cell-free biochemical assay versus a whole-cell context. The widely cited IC50 of 32 nM was determined in a cell-free kinase assay.[1][2][8] In living cells, factors such as cell membrane permeability, intracellular ATP concentration, and potential for efflux can necessitate much higher concentrations to achieve target inhibition. The reported whole-cell IC50 for inhibiting CK1ε is approximately 2.65 µM.[2]
Data Summary: Potency of this compound
| Assay Type | Target | IC50 Value | Reference |
|---|---|---|---|
| Cell-Free Kinase Assay | CK1ε | 32 nM | [1][2] |
| Cell-Free Kinase Assay | CK1δ | 711 nM | [1][2] |
| Whole-Cell Assay | CK1ε | 2.65 µM | [2] |
| Whole-Cell Assay | CK1δ | 20.38 µM |[2] |
Q2: I'm observing an unexpected phenotype that may be related to CK1δ inhibition. How is this possible if the compound is selective for CK1ε?
A2: While this compound is over 20-fold more selective for CK1ε than CK1δ, this selectivity is concentration-dependent.[1] At higher concentrations (e.g., >10-20 µM), the compound can begin to inhibit CK1δ significantly in cellular assays.[2] If your experimental results suggest off-target effects or a phenotype consistent with CK1δ inhibition (such as a dramatic lengthening of the circadian period), consider reducing the concentration or using a lower dose as a control to confirm that the observed effect is specific to CK1ε inhibition.[9][10]
Q3: My research focuses on circadian rhythms, but this compound has a minimal effect on period length in my cells. Is this expected?
A3: Yes, this is an expected and important finding from studies on this compound. Unlike dual CK1δ/ε inhibitors (like PF-670462) which cause a robust lengthening of the circadian period, the selective inhibition of CK1ε by this compound has been shown to have only a minor effect on the period of the core clock.[9][10] This makes this compound a valuable tool to dissect the specific roles of CK1ε from those of CK1δ in regulating circadian rhythms and other cellular processes.
Q4: I am studying cancer, but this compound is not inhibiting the proliferation of my cancer cell line. Why might this be?
A4: The antiproliferative effects of CK1 inhibitors can be highly cell-type dependent. While CK1ε has been identified as a pro-survival factor in some cancers, studies have shown that this compound does not inhibit the growth of certain cancer cell lines, such as HEK293 and HT1080.[6] This contrasts with less selective CK1 inhibitors that may induce cell cycle arrest or apoptosis through off-target effects or inhibition of CK1δ.[6] The response to this compound will depend on the specific reliance of the cell line on CK1ε-mediated signaling pathways for survival and proliferation.
Experimental Protocols & Data
Protocol: Determining Optimal Concentration via Dose-Response Experiment
This protocol provides a general framework for determining the effective concentration of this compound in your specific cell line by analyzing the phosphorylation of a downstream target or assessing cell viability.
1. Materials:
- This compound stock solution (e.g., 10 mM in DMSO)
- Cell line of interest
- Appropriate cell culture plates (e.g., 6-well for Western Blot, 96-well for viability)
- Cell culture medium and supplements
- Phosphate-buffered saline (PBS)
- Reagents for endpoint analysis (e.g., lysis buffer and antibodies for Western Blot, or MTT/CellTiter-Glo for viability)
2. Procedure:
- Cell Seeding: Plate your cells at a density that will ensure they are in a logarithmic growth phase (e.g., 60-70% confluency) at the time of treatment. Allow cells to adhere overnight.
- Prepare Dilutions: Prepare a series of dilutions of this compound in cell culture medium. A common range to test is 0.1, 0.5, 1, 2.5, 5, 10, and 20 µM. Always include a "vehicle-only" control containing the same final concentration of DMSO as the highest drug concentration.
- Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
- Incubation: Incubate the cells for a duration relevant to your experimental endpoint. For signaling pathway analysis (e.g., phosphorylation), a shorter incubation of 1-16 hours may be sufficient.[6] For cell viability or proliferation assays, a longer incubation of 24-72 hours is typical.
- Endpoint Analysis:
- Western Blot: Wash cells with cold PBS, lyse them, and determine protein concentration. Analyze the phosphorylation status of a known or suspected downstream target of CK1ε.
- Viability Assay: Perform the assay according to the manufacturer's instructions (e.g., add MTT reagent and measure absorbance).
- Data Analysis: Plot the results as a function of this compound concentration. For Western blot, quantify band intensity. For viability, normalize the data to the vehicle control. This will allow you to determine the EC50 (half-maximal effective concentration) for your specific cell type and endpoint.
Data Summary: Example Concentrations Used in Published Studies
| Cell Line | Assay Type | Concentration(s) Used | Reference |
|---|---|---|---|
| HEK293 | Autophosphorylation, Wnt Signaling | 1 µM | [6] |
| COS-7 | PER2 Degradation Analysis | 0.5 µM | [9] |
| Rat1 Fibroblasts | Circadian Period Analysis | Up to 30 µM | [9] |
| HEK293 | PER3 Nuclear Localization | 0.01 - 10 µM | [4] |
| Ovarian Cancer Cells | Growth Rate Analysis | Not specified |[11] |
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Simplified pathway of this compound inhibiting CK1ε-mediated PER phosphorylation.
Caption: Workflow for determining the optimal concentration of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Structure-Based Development of Isoform Selective Inhibitors of Casein Kinase 1ε vs. Casein Kinase 1δ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. axonmedchem.com [axonmedchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Entrainment of disrupted circadian behavior through inhibition of casein kinase 1 (CK1) enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Impact of serum on PF-4800567 activity
Welcome to the technical support center for PF-4800567. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly concerning the impact of serum on the activity of this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of Casein Kinase 1 epsilon (CK1ε)[1][2][3]. It functions by competing with ATP for the ATP-binding pocket of the CK1ε enzyme, thereby preventing the phosphorylation of its downstream substrates[4]. It exhibits greater than 20-fold selectivity for CK1ε over the closely related isoform, CK1δ[1][2].
Q2: What are the key signaling pathways modulated by this compound?
This compound has been shown to modulate signaling pathways where CK1ε plays a key regulatory role. These include:
-
Circadian Rhythm: CK1ε is a core component of the molecular clock machinery, and its inhibition can affect the period length of circadian oscillations[5][6].
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Wnt/β-catenin Signaling: CK1ε is known to be involved in the Wnt signaling pathway. However, studies have shown that selective inhibition of CK1ε by this compound may have minimal effects on this pathway in some cell types, suggesting a more prominent role for CK1δ in this context[1].
Q3: Why is the observed activity of this compound different in serum-containing versus serum-free media?
The presence of serum in cell culture media can significantly impact the effective concentration and activity of small molecule inhibitors like this compound. The primary reasons for this are:
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Serum Protein Binding: Small molecules can bind to proteins in the serum, most notably albumin. This binding is reversible, but at any given time, a fraction of the inhibitor is sequestered by these proteins and is not available to enter the cells and interact with its target, CK1ε. This can lead to a decrease in the apparent potency (higher IC50) of the compound in serum-containing media[7][8][9].
-
Metabolic Stability: Serum contains various enzymes that could potentially metabolize this compound, reducing its concentration over time.
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Nutrient and Growth Factor Effects: Serum is a complex mixture of growth factors and nutrients that can alter the physiological state of the cells, potentially influencing the signaling pathways under investigation and, consequently, the cellular response to the inhibitor[7].
Q4: How can I account for the effect of serum protein binding in my experiments?
To obtain more accurate and reproducible results, it is crucial to consider the impact of serum protein binding. You can:
-
Determine the Free Fraction (fu): Experimentally determine the percentage of this compound that does not bind to the proteins in your specific serum concentration. A common method for this is equilibrium dialysis[10][11].
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Calculate the Effective Concentration: Once you know the free fraction, you can calculate the actual concentration of the inhibitor that is available to your cells. The formula is: Effective Concentration = Total Concentration × fu .
-
Run Dose-Response Curves in Varying Serum Concentrations: This can help you empirically determine the impact of serum on the IC50 of this compound in your specific cell line and assay.
Troubleshooting Guides
Issue 1: Reduced Potency of this compound in the Presence of Serum
Question: I've noticed that I need to use a much higher concentration of this compound to see an effect in my cell-based assay when I use serum-containing medium compared to serum-free conditions. Why is this happening and what can I do?
Answer:
This is a common observation and is most likely due to the binding of this compound to serum proteins, which reduces the free concentration of the inhibitor available to act on your cells.
Troubleshooting Steps:
| Potential Cause | Suggested Solution |
| High Serum Protein Binding | 1. Reduce Serum Concentration: If your cells can tolerate it, try reducing the percentage of serum in your culture medium during the treatment period. 2. Determine the Free Fraction (fu): Perform a serum protein binding assay (see Protocol 2) to quantify the extent of binding. 3. Adjust Dosing Concentration: Based on the determined fu, increase the total concentration of this compound to achieve the desired effective concentration. |
| Inhibitor Degradation | 1. Assess Stability: Test the stability of this compound in your serum-containing medium over the time course of your experiment. This can be done by incubating the compound in the medium, taking samples at different time points, and analyzing the concentration by LC-MS. 2. Replenish Inhibitor: If significant degradation is observed, consider replenishing the medium with fresh inhibitor during long-term experiments. |
| Cell-Specific Effects | The nutrient and growth factor composition of the serum might be influencing the signaling pathway you are studying, making it less sensitive to CK1ε inhibition. Consider performing your assay in a serum-starved condition for a period before adding the inhibitor, if your experimental design allows. |
Issue 2: High Variability in Results Between Experiments
Question: My results with this compound are not consistent from one experiment to the next, even though I'm using the same protocol. What could be the cause?
Answer:
Variability in cell-based assays can arise from several factors, many of which can be exacerbated by the presence of serum.
Troubleshooting Steps:
| Potential Cause | Suggested Solution |
| Inconsistent Serum Batches | Different lots of serum can have varying protein and growth factor compositions, leading to different levels of inhibitor binding and cellular responses. Whenever possible, use the same lot of serum for a series of related experiments. If you must switch lots, it is advisable to re-validate your assay. |
| Cell Passage Number and Density | As cells are passaged, their characteristics can change. High cell density can also alter the cellular response to a drug. Standardize the cell passage number and seeding density for all experiments. |
| Inhibitor Stock and Dilution Issues | Ensure your this compound stock solution is properly stored and that you are performing accurate serial dilutions for each experiment. This compound is soluble in DMSO[1][2]. Prepare fresh dilutions from a concentrated stock for each experiment. |
| Incubation Time | Ensure that the incubation time with the inhibitor is consistent across all experiments. |
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Target | Casein Kinase 1 epsilon (CK1ε) | [1][2][3] |
| IC50 (CK1ε, cell-free) | 32 nM | [1][2] |
| IC50 (CK1δ, cell-free) | 711 nM | [1][2] |
| Selectivity (CK1δ/CK1ε) | >20-fold | [1][2] |
| Solubility | Soluble in DMSO | [1][2] |
| Storage | Store stock solutions at -20°C or -80°C | [2][12] |
Experimental Protocols
Protocol 1: General Cell-Based Assay for this compound Activity
This protocol provides a general workflow for assessing the activity of this compound in a cell-based assay.
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Cell Seeding: Plate your cells of interest in a suitable multi-well plate at a predetermined density to ensure they are in the logarithmic growth phase during the experiment.
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Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in your desired cell culture medium (with or without serum) to achieve a range of final concentrations. Include a vehicle control (DMSO only) with the same final DMSO concentration as your highest inhibitor concentration.
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Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
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Incubation: Incubate the cells for the desired period (e.g., 16-24 hours), depending on the specific assay and the biological question.
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Assay Readout: Perform your desired assay to measure the biological effect. This could be a luciferase reporter assay for Wnt signaling, a cell viability assay, or analysis of protein phosphorylation by Western blot.
Protocol 2: Determination of this compound Serum Protein Binding by Equilibrium Dialysis
This protocol outlines a method to determine the fraction of this compound that binds to serum proteins.
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Prepare Dialysis Units: Use a rapid equilibrium dialysis (RED) device or a similar system. Pre-soak the dialysis membrane as per the manufacturer's instructions.
-
Prepare Samples:
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In the sample chamber, add a known concentration of this compound to your cell culture medium containing the desired percentage of serum.
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In the buffer chamber, add the same cell culture medium without the inhibitor.
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-
Dialysis: Assemble the dialysis unit and incubate at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-6 hours, but should be optimized).
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Sample Analysis: After incubation, collect samples from both the sample and buffer chambers. Analyze the concentration of this compound in each sample using a sensitive analytical method such as LC-MS/MS.
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Calculate Free Fraction (fu): The free fraction is calculated as the ratio of the concentration of the inhibitor in the buffer chamber to the concentration in the sample chamber: fu = [Inhibitor]buffer / [Inhibitor]sample
Visualizations
Caption: Wnt/β-catenin signaling pathway with the inhibitory action of this compound on CK1ε.
Caption: A logical workflow for troubleshooting the impact of serum on this compound activity.
References
- 1. Deriving protein binding‐corrected chemical concentrations for in vitro testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioivt.com [bioivt.com]
- 3. Testing for drug-human serum albumin binding using fluorescent probes and other methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening Major Binding Sites on Human Serum Albumin by Affinity Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 5. Determination of serum protein binding affinity of inhibitors from analysis of concentration-response plots in biochemical activity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Protein Binding Determination - Comparison Study of Techniques & Devices [sigmaaldrich.com]
Technical Support Center: Verifying CK1ε Inhibition after PF-4800567 Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for verifying the inhibition of Casein Kinase 1 Epsilon (CK1ε) following treatment with PF-4800567.
Quick Links
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Troubleshooting Guides
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
Western Blotting for Phosphorylated Substrates (e.g., p-PER2)
Question: I am not detecting a decrease in the phosphorylation of the CK1ε substrate (e.g., PER2) after this compound treatment. What could be the issue?
Answer: Several factors could contribute to this. Consider the following troubleshooting steps:
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Phosphatase Activity: Ensure that your lysis buffer contains freshly added phosphatase inhibitors (e.g., sodium fluoride and sodium orthovanadate) to prevent dephosphorylation of your target protein during sample preparation. Keep your samples on ice at all times.[1][2]
-
Antibody Specificity: Verify the specificity of your phospho-specific antibody. A good control is to treat a sample with a phosphatase (e.g., lambda protein phosphatase) to ensure the signal disappears, confirming that the antibody is detecting a phosphorylated protein.[3][4]
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Low Abundance of Phosphorylated Protein: The phosphorylated form of a protein can be of low abundance. You may need to load more protein onto your gel or enrich your sample for the phosphoprotein of interest using immunoprecipitation (IP) prior to western blotting.[3][5]
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Suboptimal Blocking Conditions: Avoid using milk as a blocking agent, as it contains casein, a phosphoprotein that can cause high background. Use 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) instead.[5][6]
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Incorrect Buffer Composition: Use Tris-based buffers (e.g., TBST) for all washing and antibody incubation steps. Phosphate-buffered saline (PBS) contains phosphate ions that can interfere with the binding of some phospho-specific antibodies.[3]
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Timing of Treatment and Harvest: The phosphorylation status of proteins can be dynamic. Optimize the duration of this compound treatment and the time of cell harvest to capture the expected decrease in phosphorylation.
Question: I am seeing high background on my western blot for the phosphorylated target. How can I reduce it?
Answer: High background can obscure your results. Try these optimization steps:
-
Blocking: As mentioned, switch to 5% BSA in TBST for blocking and incubate for at least 1 hour at room temperature or overnight at 4°C.
-
Washing Steps: Increase the number and duration of your wash steps with TBST after primary and secondary antibody incubations to remove non-specific binding.[5]
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Antibody Concentration: Titrate your primary and secondary antibodies to determine the optimal concentration that provides a strong signal with minimal background.
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Membrane Choice: Ensure you are using a high-quality PVDF or nitrocellulose membrane suitable for chemiluminescent or fluorescent detection.
Cellular Thermal Shift Assay (CETSA)
Question: I am not observing a thermal shift for CK1ε after treating my cells with this compound. Does this mean the inhibitor is not engaging its target?
Answer: Not necessarily. A lack of a thermal shift in a CETSA experiment can be due to several reasons:
-
Incorrect Temperature Range: The optimal temperature for denaturation varies between proteins. You need to perform a temperature gradient experiment (e.g., from 40°C to 70°C) to determine the melting temperature of CK1ε in your specific cell line.[7]
-
Insufficient Drug Concentration or Incubation Time: Ensure you are using an appropriate concentration of this compound and a sufficient incubation time for it to engage with CK1ε within the cells.
-
Cell Lysis Issues: Inefficient cell lysis can lead to a loss of soluble protein and affect the results. A common method is repeated freeze-thaw cycles. Ensure your lysis is complete without causing aggregation of the soluble fraction.[8][9]
-
Antibody Quality for Detection: The final step in a traditional CETSA is often a western blot. The quality of the antibody against the target protein (CK1ε in this case) is crucial for detecting the soluble fraction.
-
Target Protein Characteristics: Not all proteins exhibit a significant thermal shift upon ligand binding. The magnitude of the shift can be influenced by the nature of the protein-ligand interaction.[10]
Question: My CETSA results are not reproducible. What are the common sources of variability?
Answer: Reproducibility in CETSA can be challenging. Key factors to control are:
-
Consistent Cell Handling: Use cells from the same passage number and ensure they are in a similar growth phase for each replicate.
-
Precise Temperature Control: Use a PCR machine or a thermal cycler with a heated lid for accurate and uniform heating of your samples.
-
Consistent Lysis: Standardize your lysis procedure to ensure uniform release of cellular contents.
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Equal Protein Loading: Accurately quantify the protein concentration in the soluble fraction and load equal amounts for western blot analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and selective inhibitor of Casein Kinase 1 Epsilon (CK1ε).[11] It functions as an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the kinase, preventing the transfer of a phosphate group to its substrates.[3]
Q2: How selective is this compound for CK1ε over other kinases?
A2: this compound displays significant selectivity for CK1ε over its closely related isoform, CK1δ. In vitro studies have shown it to be approximately 22-fold more potent towards CK1ε.[3]
Q3: What are the known cellular effects of CK1ε inhibition by this compound?
A3: Inhibition of CK1ε by this compound has been shown to block the phosphorylation of key proteins involved in the circadian clock, such as PERIOD (PER) proteins. This can lead to the suppression of PER2 degradation and block the nuclear localization of PER3.[12]
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is soluble in organic solvents like DMSO.[13] For cell culture experiments, it is common to prepare a high-concentration stock solution in DMSO (e.g., 10-100 mM) and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[12][14] It is sparingly soluble in aqueous buffers, so for experiments, the DMSO stock should be diluted directly into the cell culture medium.[13]
Q5: What is the difference between the in vitro IC50 and the cellular IC50 of this compound?
A5: The in vitro IC50 is the concentration of the inhibitor required to reduce the activity of the purified enzyme by 50%. For this compound against CK1ε, this is approximately 32 nM.[12] The cellular IC50 is the concentration required to achieve 50% inhibition in a whole-cell context, which for this compound's activity against CK1ε is in the micromolar range (e.g., 2.65 µM).[12] The difference is due to factors like cell membrane permeability and intracellular ATP concentrations.
Quantitative Data Summary
| Parameter | Value | Source |
| In Vitro IC50 (CK1ε) | 32 nM | [12] |
| In Vitro IC50 (CK1δ) | 711 nM | [12] |
| Cellular IC50 (CK1ε) | 2.65 µM | [12] |
| Cellular IC50 (CK1δ) | 20.38 µM | [12] |
| Solubility in DMSO | Up to 100 mM | [14] |
Experimental Protocols
Protocol 1: Western Blot for Phospho-PER2
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle (DMSO) for the optimized duration.
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Mix the lysate with 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-polyacrylamide gel.
-
Run the gel and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-PER2 (at the recommended dilution) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Image the blot using a chemiluminescence detection system.
-
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody for total PER2 and a loading control (e.g., GAPDH or β-actin) to normalize the data.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat cultured cells with this compound or vehicle (DMSO) at the desired concentration and for the appropriate duration.
-
Heating:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.[15]
-
-
Separation of Soluble Fraction:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Analysis:
-
Analyze the soluble fractions by western blotting for CK1ε as described in Protocol 1.
-
Quantify the band intensities and plot the percentage of soluble CK1ε as a function of temperature to generate a melting curve. A shift in the melting curve in the this compound-treated samples compared to the vehicle control indicates target engagement.
-
Signaling Pathways and Workflows
Caption: CK1ε-mediated phosphorylation of PER2 and its inhibition by this compound.
Caption: Experimental workflow for verifying CK1ε inhibition by Western Blot.
Caption: Troubleshooting decision tree for CETSA experiments.
References
- 1. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 2. researchgate.net [researchgate.net]
- 3. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 4. Content Not Available [sigmaaldrich.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. researchgate.net [researchgate.net]
- 7. annualreviews.org [annualreviews.org]
- 8. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 9. reddit.com [reddit.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. rndsystems.com [rndsystems.com]
- 15. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Introduction to Casein Kinase 1 and Its Inhibitors
A Comprehensive Comparison of PF-4800567 and Other Casein Kinase 1 (CK1) Inhibitors for Researchers
This guide provides an objective comparison of the casein kinase 1 (CK1) inhibitor this compound with other notable CK1 inhibitors. The information is intended for researchers, scientists, and drug development professionals, offering a detailed look at the biochemical potency, selectivity, and cellular effects of these compounds. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for key assays. Visual diagrams of relevant signaling pathways and experimental workflows are included to facilitate understanding.
Casein Kinase 1 (CK1) is a family of serine/threonine kinases that play crucial roles in various cellular processes, including circadian rhythms, Wnt and Hedgehog signaling pathways, and DNA repair. The CK1 family consists of several isoforms (α, γ1, γ2, γ3, δ, and ε). The high degree of homology among these isoforms, particularly between CK1δ and CK1ε, presents a challenge for the development of isoform-selective inhibitors. Such inhibitors are valuable tools for dissecting the specific functions of each isoform and for developing targeted therapeutics.
This compound is a potent and selective inhibitor of CK1ε.[1] This guide compares its performance against other well-characterized CK1 inhibitors: PF-670462, a potent inhibitor of both CK1δ and CK1ε; IC261, a dual inhibitor of CK1δ and CK1ε; and D4476, a multi-kinase inhibitor with activity against CK1.
Biochemical Potency and Selectivity
The in vitro inhibitory activity of this compound and its counterparts has been determined against various CK1 isoforms. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.
Table 1: In Vitro IC50 Values of CK1 Inhibitors Against CK1 Isoforms
| Inhibitor | CK1ε IC50 (nM) | CK1δ IC50 (nM) | CK1α IC50 (nM) | Selectivity (CK1δ/CK1ε) | Reference |
| This compound | 32 | 711 | - | >20-fold for CK1ε | [1] |
| PF-670462 | 7.7 - 90 | 13 - 14 | - | ~0.15 - 1.8-fold for CK1δ | [2][3] |
| IC261 | 1000 | 1000 | 16000 | Non-selective | [4] |
| D4476 | - | 300 | - | - | [5] |
Note: IC50 values can vary between different studies due to variations in experimental conditions.
Table 2: Cellular Activity of CK1 Inhibitors
| Inhibitor | Cellular Assay | Cell Type | Cellular IC50 (µM) | Reference |
| This compound | Inhibition of CK1ε in whole cells | - | 2.65 | [1] |
| This compound | Inhibition of CK1δ in whole cells | - | 20.38 | [1] |
| IC261 | G2/M cell cycle arrest | AC1-M88 | 1 | [4] |
| IC261 | Apoptosis induction | Extravillous trophoblast hybrid cells | 1 | [4] |
| D4476 | Inhibition of FOXO1a phosphorylation | H4IIE hepatoma cells | - | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments cited in the comparison of these CK1 inhibitors.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.
Materials:
-
Recombinant CK1 enzyme (e.g., CK1ε or CK1δ)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Substrate (e.g., casein or a specific peptide)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Test inhibitors dissolved in DMSO
-
Phosphocellulose paper or membrane
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, substrate, and recombinant CK1 enzyme.
-
Add varying concentrations of the test inhibitor (e.g., this compound) to the reaction mixture. A DMSO control (no inhibitor) is also prepared.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase activity relative to the DMSO control for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Wnt Signaling Pathway Assay (Luciferase Reporter)
This cell-based assay measures the activity of the Wnt/β-catenin signaling pathway.
Materials:
-
HEK293T cells stably expressing a TCF/LEF-responsive luciferase reporter (TOPflash)
-
Wnt3a conditioned media or recombinant Wnt3a
-
Test inhibitors
-
Luciferase assay reagent
Procedure:
-
Seed the HEK293T-TOPflash cells in a 96-well plate.
-
Treat the cells with varying concentrations of the CK1 inhibitor.
-
Stimulate the Wnt pathway by adding Wnt3a.
-
Incubate for a specified period (e.g., 24 hours).
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Normalize the luciferase activity to a control for cell viability (e.g., a constitutively expressed Renilla luciferase).
-
Determine the effect of the inhibitor on Wnt-induced luciferase expression.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in their understanding.
Caption: Role of CK1 in Wnt/β-catenin signaling.
Caption: Role of CK1 in Hedgehog signaling.
Caption: General workflow for kinase inhibitor profiling.
Conclusion
This compound is a valuable research tool due to its high selectivity for CK1ε over CK1δ.[1] This property allows for the specific investigation of CK1ε's role in various cellular pathways. In contrast, inhibitors like PF-670462 and IC261, with their activity against both CK1δ and CK1ε, are useful for studying the combined effects of inhibiting these two closely related isoforms. D4476, being a broader spectrum inhibitor, may be less suitable for studies requiring high specificity for CK1. The choice of inhibitor will ultimately depend on the specific research question and the experimental context. This guide provides the necessary data and protocols to assist researchers in making an informed decision for their studies.
References
Validating PF-4800567 Selectivity for CK1ε over CK1δ: A Comparative Guide
This guide provides a comprehensive comparison of the inhibitor PF-4800567's selectivity for Casein Kinase 1 epsilon (CK1ε) over Casein Kinase 1 delta (CK1δ). It is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons with alternative inhibitors, supported by experimental data and detailed methodologies.
Quantitative Analysis of Inhibitor Potency
The selectivity of a kinase inhibitor is a critical parameter in drug discovery, indicating its ability to preferentially bind to the intended target over other kinases. This selectivity is often quantified by comparing the half-maximal inhibitory concentration (IC50) values against different kinases. A lower IC50 value signifies higher potency.
This compound, a drug developed by Pfizer, is a potent and selective inhibitor of CK1ε.[1][2][3][4] Experimental data demonstrates that this compound exhibits a greater than 20-fold selectivity for CK1ε over CK1δ.[2][3][5][6] The IC50 values for this compound are 32 nM for CK1ε and 711 nM for CK1δ.[2][3][7]
For comparative purposes, another widely used inhibitor, PF-670462, displays the opposite selectivity profile, with a preference for CK1δ.[5] The table below summarizes the IC50 values for both inhibitors against CK1ε and CK1δ.
| Inhibitor | Target Kinase | IC50 (nM) | Selectivity |
| This compound | CK1ε | 32[2][3][7] | >20-fold for CK1ε[2][3][5][6] |
| CK1δ | 711[2][3][7] | ||
| PF-670462 | CK1ε | 90[7] | ~6-fold for CK1δ[5][6] |
| CK1δ | 13[7] |
Signaling Pathway Context
CK1ε and CK1δ are serine/threonine kinases that play crucial roles in various cellular processes, most notably in the regulation of the circadian rhythm. They are key components of the negative feedback loop that governs the cyclical expression of clock genes. Understanding the signaling pathway provides context for the importance of selective inhibition.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Entrainment of disrupted circadian behavior through inhibition of casein kinase 1 (CK1) enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleck.co.jp [selleck.co.jp]
Unveiling the Kinase Selectivity Profile of PF-4800567
A comprehensive analysis of the cross-reactivity of the potent Casein Kinase 1 epsilon (CK1ε) inhibitor, PF-4800567, reveals a high degree of selectivity, with notable off-target activity primarily observed at higher concentrations against the Epidermal Growth Factor Receptor (EGFR). This guide provides a detailed comparison of its inhibitory activity against its primary target and a broad panel of other kinases, supported by experimental data and protocols for researchers in drug discovery and development.
This compound is a well-characterized, potent, and ATP-competitive inhibitor of Casein Kinase 1 epsilon (CK1ε), a key regulator of various cellular processes, including circadian rhythm.[1][2][3][4] In vitro biochemical assays have determined its IC50 value for CK1ε to be 32 nM.[1][5] Notably, it exhibits a greater than 20-fold selectivity for CK1ε over the closely related isoform, Casein Kinase 1 delta (CK1δ), which it inhibits with an IC50 of 711 nM.[1][2][3][4][5] This selectivity has made this compound a valuable tool for dissecting the specific roles of CK1ε in cellular signaling pathways.
To further elucidate its specificity, this compound was profiled against a diverse panel of 50 other protein kinases. The screening revealed that at a concentration of 1 µM, this compound demonstrates significant inhibition (69%) only against the Epidermal Growth Factor Receptor (EGFR) in addition to its primary target. At a higher concentration of 10 µM, the inhibition of EGFR activity increased to 83%.[5] This indicates that while highly selective at lower concentrations, caution should be exercised in interpreting results from experiments using this compound at concentrations in the micromolar range due to potential off-target effects on EGFR signaling. KINOMEscan profiling of this compound against 97 kinases also showed a weak binding affinity for Platelet-Derived Growth Factor Receptor Beta (PDGFRB) and Tropomyosin receptor kinase A (TRKA), in addition to CK1δ.
Comparative Kinase Inhibition Profile of this compound
The following table summarizes the inhibitory activity of this compound against its primary targets and key off-targets. The data is compiled from in vitro kinase assays.
| Kinase Target | IC50 (nM) | % Inhibition at 1 µM | % Inhibition at 10 µM |
| CK1ε | 32 | - | - |
| CK1δ | 711 | - | - |
| EGFR | - | 69% | 83% |
Experimental Protocols
The determination of the kinase inhibitory activity of this compound was performed using a standardized in vitro kinase assay platform. The following protocol provides a detailed methodology for assessing the cross-reactivity of kinase inhibitors.
Kinase Inhibition Assay (General Protocol):
This protocol is based on the widely used radiometric assay format, which measures the incorporation of radiolabeled phosphate from ATP into a substrate by the kinase.
-
Reaction Mixture Preparation: A reaction buffer is prepared containing the purified kinase, a specific substrate peptide, and a mixture of unlabeled ATP and radiolabeled [γ-³²P]ATP. The final ATP concentration is typically set at or near the Km value for each specific kinase to ensure accurate determination of inhibitory potency.
-
Compound Incubation: The test compound, this compound, is serially diluted to the desired concentrations. A fixed volume of each dilution is pre-incubated with the kinase in the reaction buffer for a specified period (e.g., 10-15 minutes) at room temperature to allow for binding to the kinase.
-
Initiation of Kinase Reaction: The kinase reaction is initiated by the addition of the ATP mixture. The reaction is allowed to proceed for a defined time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Termination of Reaction: The reaction is stopped by the addition of a solution that denatures the kinase and precipitates the substrate, such as trichloroacetic acid (TCA).
-
Separation of Phosphorylated Substrate: The phosphorylated substrate is separated from the unincorporated [γ-³²P]ATP. This is commonly achieved by spotting the reaction mixture onto a filter membrane (e.g., phosphocellulose paper) which binds the peptide substrate. The filter is then washed multiple times with a suitable buffer (e.g., phosphoric acid) to remove any unbound ATP.
-
Quantification of Kinase Activity: The amount of radioactivity incorporated into the substrate on the filter paper is quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase activity remaining at each compound concentration is calculated relative to a control reaction containing no inhibitor (DMSO vehicle). The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is then determined by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
For broader kinase profiling, such as the Invitrogen SelectScreen™ Kinase Profiling Service, a similar principle is applied but often utilizes non-radiometric, fluorescence-based detection methods for higher throughput.
Experimental Workflow for Kinase Cross-Reactivity Screening
Caption: Workflow for assessing kinase inhibitor cross-reactivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective inhibition of casein kinase 1 epsilon minimally alters circadian clock period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
A Comparative Guide: Pharmacological vs. Genetic Inhibition of Casein Kinase 1 Epsilon
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological inhibitor PF-4800567 and genetic models for the inhibition of Casein Kinase 1 Epsilon (CK1ε). The following sections detail the quantitative data, experimental methodologies, and visual representations of key biological pathways and workflows to assist in the selection of the most appropriate research model.
Introduction to CK1ε Inhibition Strategies
Casein Kinase 1 Epsilon (CK1ε) is a serine/threonine kinase implicated in a multitude of cellular processes, most notably the regulation of circadian rhythms and the Wnt signaling pathway. Dysregulation of CK1ε has been linked to various pathologies, including cancer and sleep disorders. Researchers employ two primary strategies to investigate the function of CK1ε: pharmacological inhibition using small molecules like this compound, and genetic knockdown or knockout of the CSNK1E gene. Each approach presents distinct advantages and limitations that are critical to consider when designing experiments.
Quantitative Data Comparison
The following tables summarize the key quantitative parameters of this compound and the typical outcomes of genetic inhibition of CK1ε.
Table 1: In Vitro and In Vivo Efficacy of this compound
| Parameter | Value | Species/System | Reference |
| IC50 (CK1ε) | 32 nM | Purified Human Enzyme | [1][2] |
| IC50 (CK1δ) | 711 nM | Purified Human Enzyme | [1][2] |
| Selectivity (CK1δ/CK1ε) | >20-fold | Purified Human Enzymes | [1][2] |
| Cellular IC50 (CK1ε) | 2.65 µM | Whole-cell assay | [2] |
| Cellular IC50 (CK1δ) | 20.38 µM | Whole-cell assay | [2] |
Table 2: Phenotypic Comparison of this compound and Genetic Inhibition of CK1ε
| Phenotype | This compound Treatment | Genetic Inhibition (Knockout/siRNA) | Key Differences |
| Circadian Period | Minimal effect on period length.[1][3] | CK1ε knockout mice show a slight shortening or no significant change in circadian period.[3] | Both methods suggest CK1ε is not the primary regulator of circadian period length, unlike CK1δ.[1][3] |
| PER2 Degradation | Potently blocks CK1ε-mediated PER2 degradation.[1] | CK1ε knockdown impairs PER2 phosphorylation.[4] | Both approaches confirm CK1ε's role in PER2 phosphorylation and subsequent degradation. |
| Wnt/β-catenin Signaling | Can inhibit Wnt signaling, though effects on cancer cell proliferation are not always potent.[5][6] | CK1ε knockdown can suppress Wnt signaling and reduce cancer cell viability.[7] | Genetic knockdown may produce more robust anti-proliferative effects in certain cancer cell lines compared to this compound alone.[6][7] |
| Cancer Cell Proliferation | Limited anti-proliferative activity in some cancer cell lines when used alone.[5][6] | CK1ε knockdown can impair the growth of certain cancer cells, such as bladder cancer.[7] | The discrepancy may be due to off-target effects of the inhibitor at higher concentrations or compensatory mechanisms that are bypassed with genetic knockdown.[8] |
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and experimental designs is crucial for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.
Signaling Pathways
Figure 1: Simplified Wnt/β-catenin signaling pathway highlighting the role of CK1ε.
Figure 2: Core components of the mammalian circadian clock feedback loop involving CK1ε.
Experimental Workflows
Figure 3: A logical workflow for comparing pharmacological and genetic inhibition of CK1ε.
Detailed Experimental Protocols
In Vitro Kinase Assay (Adapted from Promega)
This protocol is for determining the in vitro inhibitory activity of this compound on CK1ε.
Materials:
-
Recombinant human CK1ε (e.g., Promega V4211)
-
CK1/2 Kinase Substrate (RRKDLHDDEE)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound
-
DMSO
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ATP
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in Kinase Buffer to the desired final concentrations. Include a DMSO-only control.
-
In a 384-well plate, add 1 µl of the diluted this compound or DMSO control.
-
Add 2 µl of CK1ε enzyme solution (concentration to be optimized) to each well.
-
Add 2 µl of a substrate/ATP mixture (final concentrations to be optimized, e.g., 25 µM substrate and 25 µM ATP) to initiate the reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot for Phosphorylated PER2 (p-PER2)
This protocol is designed to detect changes in the phosphorylation status of PER2 following CK1ε inhibition.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies: anti-p-PER2 (specific for the CK1ε phosphorylation site) and anti-total PER2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Culture and treat cells as per the experimental design (e.g., with this compound or after siRNA transfection).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-p-PER2 or anti-total PER2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the p-PER2 signal to the total PER2 signal.
Immunoprecipitation of CK1ε and PER2
This protocol is used to assess the interaction between CK1ε and PER2.
Materials:
-
Cell lysis buffer (non-denaturing, e.g., Triton X-100 based buffer) with protease and phosphatase inhibitors.
-
Primary antibody for immunoprecipitation (e.g., anti-CK1ε or anti-PER2).
-
Protein A/G magnetic beads or agarose beads.
-
Wash buffer (e.g., lysis buffer with lower detergent concentration).
-
Elution buffer (e.g., Laemmli buffer).
Procedure:
-
Lyse cells as described in the western blot protocol, using a non-denaturing lysis buffer.
-
Pre-clear the lysate by incubating with beads for 30-60 minutes to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C with gentle rotation.
-
Add the protein A/G beads and incubate for 1-2 hours at 4°C.
-
Wash the beads with wash buffer three to five times to remove unbound proteins.
-
Elute the protein complexes from the beads by adding elution buffer and boiling for 5-10 minutes.
-
Analyze the eluted proteins by western blotting using antibodies against the interaction partner (e.g., blot for PER2 after immunoprecipitating CK1ε).
Conclusion
Both pharmacological inhibition with this compound and genetic models of CK1ε inhibition are valuable tools for elucidating the function of this kinase. This compound offers the advantage of acute, reversible, and dose-dependent inhibition, which is particularly useful for studying dynamic cellular processes. However, concerns about off-target effects, especially at higher concentrations, and the discrepancy between in vitro and cellular potency must be considered.[8]
Genetic models, such as siRNA-mediated knockdown or CRISPR-Cas9-mediated knockout, provide high specificity for CK1ε and are suitable for studying the long-term consequences of its loss.[9] However, these models may induce compensatory mechanisms and do not allow for the study of the kinase's non-catalytic functions.[8]
The choice between these two approaches should be guided by the specific research question. For studying the immediate effects of inhibiting CK1ε's catalytic activity, this compound is a suitable tool. For investigating the long-term roles of CK1ε as a protein, genetic models are more appropriate. A combination of both approaches, where genetic models are used to validate the on-target effects of this compound, often provides the most robust and comprehensive understanding of CK1ε's biological functions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 4. CK1δ/ε protein kinase primes the PER2 circadian phosphoswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Facts and myths of selective casein kinase 1 ε inhibition [imrpress.com]
- 7. Structure-Based Development of Isoform Selective Inhibitors of Casein Kinase 1ε vs. Casein Kinase 1δ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. web.stanford.edu [web.stanford.edu]
A Comparative Analysis of PF-4800567 and IC261: Efficacy and Mechanism of Action
This guide provides a detailed comparison of two widely studied small molecule inhibitors, PF-4800567 and IC261, both of which target the Casein Kinase 1 (CK1) family of serine/threonine kinases. While both compounds interact with CK1 isoforms, their distinct selectivity profiles and mechanisms of action lead to significantly different biological outcomes. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these two inhibitors.
Divergent Mechanisms of Action
This compound is a potent and highly selective inhibitor of Casein Kinase 1 epsilon (CK1ε).[1][2] Developed by Pfizer, it has primarily been utilized as a research tool to investigate the role of CK1ε in regulating circadian rhythms.[3] Its high selectivity for CK1ε over other CK1 isoforms, particularly CK1δ, makes it a valuable tool for dissecting the specific functions of CK1ε.[1][2]
IC261 , on the other hand, exhibits a broader inhibitory profile, targeting both CK1δ and CK1ε.[4] Crucially, subsequent research has revealed that IC261 possesses a dual mechanism of action. In addition to its activity as a CK1δ/ε inhibitor, IC261 is a potent inhibitor of microtubule polymerization.[5][6] This latter activity is largely responsible for its observed anti-cancer effects, which include inducing mitotic arrest and apoptosis in cancer cells.[5][6] This is a critical distinction, as the cytotoxic effects of IC261 in cancer cells are largely independent of its CK1 inhibitory activity.[5][6]
Quantitative Comparison of Inhibitory Activity
The following tables summarize the in vitro and cellular inhibitory activities of this compound and IC261.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 (nM) | Reference |
| This compound | CK1ε | 32 | [1][2] |
| CK1δ | 711 | [1][2] | |
| IC261 | CK1δ | ~1000 | [4] |
| CK1ε | ~1000 | [4] |
Table 2: Cellular Activity and Off-Target Effects
| Compound | Cellular Effect | Key Off-Target | Reference |
| This compound | Weak inhibitor of cancer cell proliferation | Highly selective for CK1ε | [7][8] |
| IC261 | Potent induction of cancer cell cycle arrest and apoptosis | Tubulin (inhibits microtubule polymerization) | [5][9][10] |
Signaling Pathway Involvement: Wnt/β-catenin
Casein Kinase 1 isoforms, particularly CK1δ and CK1ε, are key regulators of the Wnt/β-catenin signaling pathway. They participate in the phosphorylation of components of the β-catenin destruction complex, which ultimately influences the stability and nuclear translocation of β-catenin, a critical transcriptional co-activator in this pathway.
Caption: Role of CK1δ/ε in the Wnt/β-catenin signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Kinase Assay (Representative Protocol)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.
-
Reagent Preparation:
-
Prepare a serial dilution of the inhibitor (this compound or IC261) in a suitable buffer (e.g., DMSO).
-
Dilute the recombinant CK1ε or CK1δ enzyme to a working concentration in kinase assay buffer.
-
Prepare a substrate solution containing a specific peptide substrate for CK1 and ATP (at a concentration near the Km for the enzyme).
-
-
Kinase Reaction:
-
Add the diluted inhibitor or vehicle (DMSO) to the wells of a microplate.
-
Add the diluted kinase to each well and pre-incubate briefly at room temperature.
-
Initiate the reaction by adding the substrate/ATP mixture.
-
Incubate the plate at 30°C for a predetermined time, ensuring the reaction remains in the linear range.
-
-
Signal Detection:
-
Stop the kinase reaction.
-
Detect the amount of phosphorylated substrate or the amount of ATP remaining. Luminescence-based methods (e.g., ADP-Glo™) are commonly used, where the amount of ADP produced is converted to a light signal.
-
-
Data Analysis:
-
Measure the signal using a plate reader.
-
Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
-
Caption: Workflow for a typical in vitro kinase inhibition assay.
In Vitro Microtubule Polymerization Assay (Representative Protocol)
This assay measures the effect of a compound on the polymerization of purified tubulin in vitro.
-
Reagent Preparation:
-
Reconstitute purified tubulin in a polymerization buffer (e.g., G-PEM buffer containing GTP). Keep on ice.
-
Prepare a serial dilution of the test compound (e.g., IC261) in polymerization buffer.
-
-
Polymerization Reaction:
-
In a temperature-controlled spectrophotometer, add the tubulin solution to a cuvette.
-
Add the test compound or vehicle control to the cuvette.
-
Initiate polymerization by raising the temperature to 37°C.
-
-
Data Acquisition:
-
Monitor the change in absorbance (turbidity) at 340 nm over time. An increase in absorbance indicates microtubule polymerization.
-
Alternatively, a fluorescence-based assay can be used where a fluorescent reporter binds preferentially to polymerized microtubules.
-
-
Data Analysis:
-
Plot the absorbance or fluorescence intensity as a function of time.
-
Compare the polymerization curves in the presence of the inhibitor to the control to determine the effect on the rate and extent of polymerization.
-
Conclusion
This compound and IC261 are both inhibitors of CK1 isoforms, but their utility and biological effects differ significantly. This compound is a highly selective tool compound for studying the specific roles of CK1ε, particularly in the context of circadian biology. In contrast, the potent anti-cancer activity of IC261 is primarily attributed to its off-target effect as a microtubule polymerization inhibitor, a property not shared by this compound. This fundamental difference in their mechanisms of action is critical for the design and interpretation of experiments utilizing these compounds. Researchers should carefully consider the distinct properties of each inhibitor when selecting a tool for their specific biological questions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. IC261 induces cell cycle arrest and apoptosis of human cancer cells via CK1δ/ɛ and Wnt/β-catenin independent inhibition of mitotic spindle formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IC261 induces cell cycle arrest and apoptosis of human cancer cells via CK1δ/ɛ and Wnt/β-catenin independent inhibition of mitotic spindle formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Facts and myths of selective casein kinase 1 ε inhibition [imrpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of highly selective casein kinase 1δ/1ε (CK1δ/ε) inhibitors with potent antiproliferative properties - PMC [pmc.ncbi.nlm.nih.gov]
Phenotypic differences between PF-4800567 and PF-670462 treatment
A Comparative Guide to the Phenotypic Effects of PF-4800567 and PF-670462
This guide provides a detailed comparison of the phenotypic differences observed upon treatment with this compound and PF-670462, two widely used inhibitors of Casein Kinase 1 (CK1). The information presented is intended for researchers, scientists, and drug development professionals working in areas such as circadian biology, neuropharmacology, and oncology.
Introduction
This compound and PF-670462 are small molecule inhibitors targeting members of the Casein Kinase 1 family, specifically the delta (δ) and epsilon (ε) isoforms. While both compounds interact with these closely related kinases, their distinct selectivity profiles lead to significantly different phenotypic outcomes. This guide will explore these differences through a comparative analysis of their mechanisms of action, effects on circadian rhythms, and other reported biological activities, supported by experimental data.
Mechanism of Action and Target Selectivity
The primary difference between this compound and PF-670462 lies in their selectivity for CK1δ and CK1ε. This compound is a potent and selective inhibitor of CK1ε, with a more than 20-fold selectivity over CK1δ[1][2][3][4]. In contrast, PF-670462 is a pan-inhibitor of both CK1δ and CK1ε, with slightly higher potency for CK1δ[5]. This differential selectivity is the foundation for their distinct biological effects.
Quantitative Data: In Vitro Kinase Inhibition
| Compound | Target | IC50 (nM) | Selectivity | Reference |
| This compound | CK1ε | 32 | >20-fold vs CK1δ | [1][2][3][4] |
| CK1δ | 711 | [2][4] | ||
| PF-670462 | CK1δ | 14 | ~6-fold vs CK1ε | [5] |
| CK1ε | 7.7 |
Phenotypic Differences in Circadian Rhythms
The most striking phenotypic difference between these two inhibitors is their effect on the circadian clock.
PF-670462 robustly lengthens the period of circadian rhythms in a dose-dependent manner. This has been observed in various experimental models, including fibroblasts, suprachiasmatic nucleus (SCN) slices, and in vivo locomotor activity in mice[1][3][5]. The period lengthening is attributed to the inhibition of CK1δ, which plays a crucial role in the phosphorylation and subsequent degradation of the core clock protein PERIOD (PER)[5][6]. Inhibition of CK1δ by PF-670462 leads to the nuclear retention of PER2, thereby extending the negative feedback loop of the circadian clock[5][6].
This compound , despite its potent inhibition of CK1ε, has a minimal effect on the circadian period at concentrations that are significantly above its IC50 for CK1ε[1][3][7][8]. This finding has been instrumental in demonstrating that CK1δ, not CK1ε, is the predominant regulator of circadian period length[1][3]. While this compound can block CK1ε-mediated phosphorylation of PER proteins, this does not translate into a significant alteration of the core clock's timing[1][3].
Quantitative Data: Effect on Circadian Period
| Compound | Model System | Concentration | Effect on Period | Reference |
| PF-670462 | Wild-type fibroblasts | 1 µM | Lengthened to ~33 hours | [5] |
| Wild-type SCN slices | 1 µM | Lengthened by up to 8 hours | [5] | |
| This compound | Wild-type fibroblasts | up to 30 µM | Minor effect | [9] |
| Wild-type SCN slices | 1 µM | No significant effect | [5] |
Other Reported Phenotypic Effects
Beyond their effects on circadian rhythms, both compounds have been utilized to probe other biological processes.
-
Neuropharmacology: Both inhibitors have been shown to enhance behavioral responses to drugs of abuse, such as methamphetamine and fentanyl, suggesting a role for both CK1δ and CK1ε in the negative regulation of sensitivity to these drugs[10]. PF-670462 has also been investigated for its potential to improve cognitive-affective behavior and reduce amyloid load in a mouse model of Alzheimer's disease[11].
-
Pulmonary Fibrosis: PF-670462 has demonstrated anti-fibrotic effects in preclinical models of pulmonary fibrosis, suggesting a role for CK1δ/ε in fibrogenic processes[12].
-
Oncology: Neither this compound nor PF-670462 have shown significant single-agent anti-cancer activity[13][14].
Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against purified CK1δ and CK1ε.
Method:
-
Purified recombinant CK1δ or CK1ε enzyme is incubated with a specific substrate (e.g., a peptide substrate) and ATP in a reaction buffer.
-
Increasing concentrations of the inhibitor (this compound or PF-670462) or DMSO (vehicle control) are added to the reaction.
-
The kinase reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactive ATP (³²P-ATP) and autoradiography, or by using fluorescence-based assays that measure ATP consumption[9].
-
The percentage of kinase activity inhibition is calculated for each inhibitor concentration relative to the DMSO control.
-
IC50 values are determined by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism)[9].
Cellular Circadian Rhythm Assay (Bioluminescence Recording)
Objective: To measure the effect of the inhibitors on the period of the circadian clock in cultured cells or tissues.
Method:
-
Fibroblasts or SCN slices from a PER2::LUCIFERASE reporter mouse are cultured. This reporter system allows for the real-time monitoring of PER2 protein expression, a core component of the circadian clock.
-
The cells or slices are synchronized to initiate a circadian rhythm (e.g., by a serum shock for fibroblasts).
-
The cultured cells/tissues are then treated with different concentrations of this compound, PF-670462, or vehicle (DMSO).
-
Bioluminescence is continuously recorded over several days using a luminometer.
-
The period of the circadian rhythm is calculated by analyzing the rhythmic pattern of bioluminescence using specialized software[5].
Signaling Pathways and Experimental Workflows
Caption: Regulation of the core circadian clock by CK1δ/ε and the sites of inhibition by this compound and PF-670462.
Caption: A generalized workflow for determining the effect of CK1 inhibitors on the circadian period using bioluminescence recording.
References
- 1. Selective inhibition of casein kinase 1 epsilon minimally alters circadian clock period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Entrainment of disrupted circadian behavior through inhibition of casein kinase 1 (CK1) enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Entrainment of disrupted circadian behavior through inhibition of casein kinase 1 (CK1) enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. Inhibition of casein kinase 1δ/εimproves cognitive-affective behavior and reduces amyloid load in the APP-PS1 mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Casein Kinase 1δ/ε Inhibitor, PF670462 Attenuates the Fibrogenic Effects of Transforming Growth Factor-β in Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of highly selective casein kinase 1δ/1ε (CK1δ/ε) inhibitors with potent antiproliferative properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Facts and myths of selective casein kinase 1 ε inhibition [imrpress.com]
Head-to-head comparison of PF-4800567 and SR-3029
A Comprehensive Guide for Researchers in Drug Development
In the landscape of kinase inhibitor research, particularly targeting Casein Kinase 1 (CK1), two compounds, PF-4800567 and SR-3029, have emerged as critical tools for dissecting cellular signaling pathways. This guide provides a detailed, data-supported comparison of these two inhibitors, offering insights into their respective mechanisms of action, target selectivity, and functional effects in various experimental models. This objective analysis is intended to assist researchers in selecting the appropriate tool for their specific scientific inquiries.
At a Glance: Key Differentiators
| Feature | This compound | SR-3029 |
| Primary Target(s) | Casein Kinase 1ε (CK1ε)[1][2][3] | Casein Kinase 1δ (CK1δ) and Casein Kinase 1ε (CK1ε)[4] |
| Selectivity | Highly selective for CK1ε over CK1δ (>20-fold)[1][3] | Potent dual inhibitor of CK1δ and CK1ε[4] |
| Primary Signaling Pathway Applications | Circadian Rhythm Regulation[2] | Wnt/β-catenin Signaling, Cancer Proliferation[4][5] |
Biochemical Profile and Potency
A critical aspect of any kinase inhibitor is its potency and selectivity. The table below summarizes the in vitro inhibitory activities of this compound and SR-3029 against their primary targets.
| Compound | Target | IC₅₀ (nM) | ATP Competition |
| This compound | CK1ε | 32[1][3] | Yes |
| CK1δ | 711[1][3] | Yes | |
| SR-3029 | CK1δ | 44[4] | Yes[4] |
| CK1ε | 260[4] | Yes[4] |
IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Cellular and In Vivo Activity: A Comparative Overview
The differential selectivity of this compound and SR-3029 translates to distinct functional consequences in cellular and whole-organism models.
Wnt/β-catenin Signaling
The Wnt/β-catenin pathway is a crucial signaling cascade involved in embryonic development and cancer. CK1δ and CK1ε play significant roles in this pathway.
-
SR-3029 has been extensively shown to be a potent inhibitor of the Wnt/β-catenin signaling pathway. By inhibiting CK1δ/ε, SR-3029 can suppress the phosphorylation of key pathway components, leading to a reduction in nuclear β-catenin and subsequent downregulation of Wnt target genes.[4][5] This has been demonstrated to inhibit the growth of cancer cells that are dependent on this pathway, such as certain breast cancers.[6]
-
This compound , with its selectivity for CK1ε, has a less pronounced effect on the Wnt/β-catenin pathway compared to dual CK1δ/ε inhibitors in some contexts.[7]
Circadian Rhythm
The circadian clock is an internal timekeeping mechanism that regulates various physiological processes. CK1δ and CK1ε are key regulators of the circadian period.
-
This compound has been instrumental in dissecting the specific role of CK1ε in circadian rhythm. Studies have shown that selective inhibition of CK1ε by this compound has a minimal effect on the circadian clock period, suggesting that CK1δ is the primary isoform regulating this process.[6]
-
In contrast, non-selective CK1δ/ε inhibitors like PF-670462 (a compound often compared alongside this compound and SR-3029) robustly alter the circadian clock.
Cancer Cell Proliferation
The anti-proliferative effects of these inhibitors are a key area of investigation.
-
SR-3029 demonstrates potent anti-proliferative activity in various cancer cell lines, particularly those with high levels of CK1δ.[8] For example, it has an EC₅₀ of 86 nM in A375 melanoma cells.[4] In vivo, SR-3029 has been shown to inhibit tumor growth in xenograft models of breast cancer.[9]
-
This compound has shown limited anti-cancer activity on its own in some studies, which is consistent with the hypothesis that CK1δ is a more critical target for anti-cancer therapies in certain contexts.[8]
Experimental Protocols
To facilitate the replication and extension of the findings discussed, detailed methodologies for key experiments are provided below.
In Vitro Kinase Assay
Objective: To determine the IC₅₀ of this compound and SR-3029 against purified CK1δ and CK1ε.
Materials:
-
Purified recombinant human CK1δ and CK1ε enzymes
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)
-
ATP (at a concentration close to the Kₘ for each enzyme)
-
Substrate (e.g., α-casein)
-
[γ-³²P]ATP
-
This compound and SR-3029 (serially diluted in DMSO)
-
96-well plates
-
Phosphocellulose paper and wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase buffer, substrate, and the respective kinase (CK1δ or CK1ε).
-
Add serial dilutions of this compound or SR-3029 to the wells of a 96-well plate. Include a DMSO-only control.
-
Add the kinase reaction mixture to each well.
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with wash buffer to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC₅₀ values by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cell Viability (MTT) Assay
Objective: To assess the anti-proliferative effects of this compound and SR-3029 on cancer cell lines.
Materials:
-
Cancer cell line (e.g., A375 melanoma for SR-3029)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound and SR-3029 (serially diluted in culture medium)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Remove the medium and replace it with fresh medium containing serial dilutions of this compound or SR-3029. Include a vehicle (DMSO) control.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the EC₅₀ values by plotting the percentage of viability against the log of the inhibitor concentration.
In Vivo Xenograft Tumor Model
Objective: To evaluate the in vivo anti-tumor efficacy of SR-3029.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line (e.g., MDA-MB-231 breast cancer cells)
-
Matrigel (or other appropriate extracellular matrix)
-
SR-3029 formulated for in vivo administration (e.g., in a vehicle of DMSO, Tween 80, and saline)
-
Calipers for tumor measurement
-
Anesthesia and surgical equipment for orthotopic implantation (if applicable)
Procedure:
-
Harvest cancer cells and resuspend them in a mixture of sterile PBS and Matrigel.
-
Subcutaneously or orthotopically inject the cell suspension into the flank or mammary fat pad of the mice, respectively.
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer SR-3029 (e.g., 20 mg/kg, intraperitoneally, daily) or the vehicle control to the respective groups.[2]
-
Measure tumor volume using calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Plot the average tumor volume over time for each group to assess the anti-tumor efficacy.
Signaling Pathway Diagrams
To visually represent the mechanisms of action of these inhibitors, the following diagrams illustrate their impact on key signaling pathways.
Caption: Target selectivity of this compound and SR-3029.
References
- 1. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Entrainment of disrupted circadian behavior through inhibition of casein kinase 1 (CK1) enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.amsbio.com [resources.amsbio.com]
- 9. Therapeutic targeting of casein kinase 1δ in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Precision Tool for Cellular Signaling: Why PF-4800567 is the Researcher's Choice Over Pan-CK1 Inhibitors
In the intricate world of cellular signaling, targeting specific protein kinases with precision is paramount for both elucidating biological pathways and developing novel therapeutics. While pan-inhibitors offer a broad approach, their lack of specificity can lead to off-target effects and ambiguous results. This guide provides a comprehensive comparison of the selective Casein Kinase 1 epsilon (CK1ε) inhibitor, PF-4800567, with pan-Casein Kinase 1 (CK1) inhibitors, offering a data-driven rationale for its use in specific research contexts.
Distinguishing this compound: A Profile of High Selectivity
This compound is a potent and highly selective inhibitor of CK1ε.[1][2][3][4] This selectivity is its defining feature when compared to pan-CK1 inhibitors, which target multiple CK1 isoforms, or dual inhibitors like PF-670462 that inhibit both CK1δ and CK1ε.[5][6] The various CK1 isoforms (α, δ, ε, γ) play distinct and sometimes opposing roles in crucial cellular processes, including Wnt signaling, circadian rhythms, and cell cycle control.[7][8][9][10][11] Therefore, the ability to dissect the function of a single isoform is critical.
The primary advantage of using this compound lies in its ability to probe the specific functions of CK1ε without significantly affecting other CK1 isoforms, particularly CK1δ, which shares high homology with CK1ε.[12] This is especially relevant in fields like circadian rhythm research, where CK1δ, not CK1ε, has been identified as the principal regulator of the clock period.[6][13][14][15]
Comparative Inhibitor Potency and Selectivity
The following table summarizes the in vitro potency of this compound and a commonly used pan-CK1δ/ε inhibitor, PF-670462, against their primary targets.
| Inhibitor | Target | IC50 (nM) | Selectivity |
| This compound | CK1ε | 32[1][2] | >20-fold vs CK1δ[1][2][3] |
| CK1δ | 711[2] | ||
| PF-670462 | CK1δ | 13[16] | ~7-fold vs CK1ε |
| CK1ε | 90[16] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50% in vitro.
Deciphering Circadian Rhythms: A Case Study in Selectivity
A key area where the specificity of this compound has been instrumental is the study of the mammalian circadian clock. Both CK1δ and CK1ε are known to phosphorylate the core clock protein PERIOD (PER), affecting its stability and nuclear translocation.[15][17][18] However, studies using selective inhibitors have elucidated their distinct roles.
Pharmacological inhibition of CK1δ with PF-670462 robustly lengthens the circadian period.[5][15] In stark contrast, this compound has a minimal effect on the circadian clock period at concentrations well above its IC50 for CK1ε.[5][6] This demonstrates that while both isoforms can phosphorylate PER proteins in vitro, CK1δ is the dominant regulator of circadian timing in a physiological context.[6]
The use of this compound allows researchers to investigate the specific, non-circadian roles of CK1ε without the confounding variable of altering the primary clock mechanism.
Experimental Protocols
To aid researchers in their experimental design, detailed methodologies for key experiments are provided below.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of an inhibitor against a specific kinase.
Protocol:
-
Purified recombinant CK1ε or CK1δ enzyme is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a reaction buffer.
-
The inhibitor (e.g., this compound) is added at a range of concentrations.
-
The kinase reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using methods such as radioactive ATP (³²P-ATP) and autoradiography, or non-radioactive methods like ADP-Glo™ Kinase Assay which measures ADP formation.
-
The percentage of kinase activity inhibition is calculated for each inhibitor concentration relative to a DMSO control.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Assay for PER2 Degradation
Objective: To assess the effect of CK1 inhibitors on the degradation of the PER2 protein in cells.
Protocol:
-
HEK293 cells are co-transfected with plasmids expressing YFP-tagged PER2 and either CK1ε or CK1δ.
-
After 24 hours, protein synthesis is inhibited by the addition of cycloheximide.
-
Cells are then treated with either DMSO (vehicle control), this compound, or a pan-CK1 inhibitor at various concentrations.
-
Cells are harvested at different time points (e.g., 0, 2, 4, 6 hours) after treatment.
-
Whole-cell lysates are prepared, and protein concentrations are determined.
-
Equal amounts of protein are subjected to SDS-PAGE and Western blotting using an anti-YFP antibody to detect PER2-YFP levels.
-
The intensity of the PER2-YFP bands is quantified, and the degradation rate is calculated.
Visualizing the Pathways
To better understand the mechanisms discussed, the following diagrams illustrate the core circadian clock feedback loop and a generalized workflow for comparing kinase inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Selective inhibition of casein kinase 1 epsilon minimally alters circadian clock period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological functions of casein kinase 1 isoforms and putative roles in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Casein kinase 1 - Wikipedia [en.wikipedia.org]
- 9. The casein kinase 1 family: participation in multiple cellular processes in eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CK1: Casein kinase 1 - Creative Enzymes [creative-enzymes.com]
- 12. Structure-Based Development of Isoform Selective Inhibitors of Casein Kinase 1ε vs. Casein Kinase 1δ - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Casein Kinase 1 Delta Regulates the Pace of the Mammalian Circadian Clock - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DSpace [repository.escholarship.umassmed.edu]
- 15. Entrainment of disrupted circadian behavior through inhibition of casein kinase 1 (CK1) enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. Auto-kinase activity of Casein Kinase 1 δ/ε Governs the Period of Mammalian Circadian Rhythms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
Control Experiments for PF-4800567 Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of control experiments for studies involving PF-4800567, a selective inhibitor of Casein Kinase 1 epsilon (CK1ε). By understanding and implementing appropriate controls, researchers can ensure the specificity and validity of their findings. This document outlines key experimental comparisons, presents quantitative data for this compound and its common alternative, PF-670462, and provides detailed experimental protocols and signaling pathway diagrams.
Introduction to this compound
This compound is a potent and selective small molecule inhibitor of CK1ε, an enzyme implicated in the regulation of various cellular processes, most notably the circadian rhythm.[1][2][3][4] Its selectivity for CK1ε over the closely related isoform CK1δ makes it a valuable tool for dissecting the specific roles of CK1ε in biological systems.[5][6][7]
Key Comparative Controls
To rigorously assess the specific effects of this compound, it is essential to employ control experiments that account for off-target effects and isoform specificity. The most common and critical control is the parallel use of PF-670462 .
-
PF-670462: A potent, non-selective inhibitor of both CK1δ and CK1ε.[1][2] By comparing the effects of this compound with those of PF-670462, researchers can attribute observed phenotypes specifically to the inhibition of CK1ε (effects seen with this compound and PF-670462) versus the inhibition of CK1δ (effects seen only with PF-670462) or the combined inhibition of both (differential effects between the two compounds).
-
Vehicle Control (DMSO): As this compound and other kinase inhibitors are typically dissolved in dimethyl sulfoxide (DMSO), a vehicle-only control is mandatory to account for any effects of the solvent on the experimental system.[8]
-
Inactive Structural Analogs: While not always readily available, an inactive analog of this compound would serve as an excellent negative control to rule out off-target effects unrelated to CK1ε inhibition.
-
Genetic Controls: The use of CK1ε knockout or knockdown cell lines or animal models can provide the most definitive evidence for the on-target effects of this compound.
Quantitative Data Summary
The following tables summarize the in vitro and in-cell potency of this compound and PF-670462 from various studies. These values can vary depending on the experimental conditions (e.g., ATP concentration, substrate used).
Table 1: In Vitro Inhibitory Potency (IC50) of this compound and Alternatives
| Compound | Target | IC50 (nM) | Fold Selectivity (CK1δ/CK1ε) | Reference |
| This compound | CK1ε | 32 | >20 | [3][4][5][6] |
| CK1δ | 711 | [5][6][7] | ||
| PF-670462 | CK1ε | ~150 | ~0.17 | [1] |
| CK1δ | ~25 | [1] |
Table 2: Whole-Cell Inhibitory Potency (IC50) of this compound
| Compound | Target | Cell Line | IC50 (µM) | Reference |
| This compound | CK1ε | Not Specified | 2.65 | [8] |
| CK1δ | Not Specified | 20.38 | [8] |
Signaling Pathways and Experimental Workflows
Circadian Rhythm Pathway
CK1ε and CK1δ play crucial roles in the phosphorylation of the PERIOD (PER) and CRYPTOCHROME (CRY) proteins, which are core components of the circadian clock. Phosphorylation by CK1 signals these proteins for degradation, thus regulating the period length of the circadian rhythm. This compound, by selectively inhibiting CK1ε, allows for the dissection of the specific role of this isoform in the clock mechanism.
Figure 1: Simplified circadian rhythm pathway showing the role of CK1ε and its inhibition by this compound.
Wnt/β-catenin Signaling Pathway
CK1ε is also a positive regulator of the canonical Wnt signaling pathway. It phosphorylates components of the β-catenin destruction complex, leading to its disassembly and the subsequent stabilization and nuclear translocation of β-catenin, which then activates target gene transcription.
Figure 2: Wnt/β-catenin signaling showing the role of CK1ε and the inhibitory effect of this compound.
Experimental Protocols
In Vitro Kinase Assay
This assay directly measures the ability of this compound and control compounds to inhibit the enzymatic activity of purified CK1ε and CK1δ.
Objective: To determine the IC50 of this compound and control compounds against CK1ε and CK1δ.
Materials:
-
Purified recombinant CK1ε and CK1δ enzymes
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Substrate (e.g., α-casein or a specific peptide substrate)
-
[γ-32P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™)
-
This compound, PF-670462, and DMSO
-
96-well plates
-
Incubator, plate reader (scintillation counter or luminometer)
Procedure:
-
Prepare serial dilutions of this compound and PF-670462 in DMSO. A final DMSO concentration of ≤1% in the reaction is recommended.
-
In a 96-well plate, add the kinase buffer, the respective enzyme (CK1ε or CK1δ), and the substrate.
-
Add the diluted inhibitors or DMSO (vehicle control) to the wells.
-
Pre-incubate the plate at 30°C for 10-15 minutes.
-
Initiate the kinase reaction by adding ATP (spiked with [γ-32P]ATP if using the radioactive method).
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).
-
Quantify the amount of phosphorylated substrate.
-
Plot the percentage of kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Controls:
-
Negative Control: No enzyme.
-
Positive Control: No inhibitor (DMSO only).
-
Comparative Control: PF-670462.
PER2 Degradation Assay
This cell-based assay assesses the effect of CK1ε inhibition on the stability of the PER2 protein, a key component of the circadian clock.[3][9][10]
Objective: To determine if this compound stabilizes PER2 by inhibiting CK1ε-mediated degradation.
Materials:
-
Cells expressing a PER2 fusion protein (e.g., PER2-Luciferase or PER2-GFP)
-
Cell culture medium and reagents
-
This compound, PF-670462, and DMSO
-
Cycloheximide (protein synthesis inhibitor)
-
Lysis buffer
-
Apparatus for detecting luminescence or fluorescence
Procedure:
-
Plate the cells and allow them to adhere.
-
Synchronize the cells' circadian clocks if necessary (e.g., by a serum shock).
-
Treat the cells with this compound, PF-670462, or DMSO for a specified period.
-
Add cycloheximide to block new protein synthesis.
-
At various time points after cycloheximide addition, lyse the cells and measure the luminescence or fluorescence of the PER2 fusion protein.
-
Plot the signal intensity over time for each treatment condition. A slower decay rate in the presence of an inhibitor indicates protein stabilization.
Controls:
-
Vehicle Control: DMSO.
-
Comparative Control: PF-670462.
-
Negative Control (optional): A kinase-dead mutant of CK1ε co-expressed with PER2.
Wnt Signaling Reporter Assay
This assay measures the activity of the Wnt/β-catenin signaling pathway in response to CK1ε inhibition.
Objective: To evaluate the effect of this compound on Wnt pathway activation.
Materials:
-
A reporter cell line containing a Wnt-responsive element driving the expression of a reporter gene (e.g., Luciferase), such as HEK293STF3A cells.[11]
-
Cell culture medium and reagents
-
Wnt ligand (e.g., Wnt3a conditioned media) or a GSK3β inhibitor (e.g., CHIR99021) to activate the pathway.
-
This compound, PF-670462, and DMSO
-
Luciferase assay reagent
Procedure:
-
Plate the reporter cells in a 96-well plate.
-
Treat the cells with this compound, PF-670462, or DMSO.
-
Stimulate the Wnt pathway with a Wnt ligand or GSK3β inhibitor.
-
Incubate for a sufficient time to allow for reporter gene expression (e.g., 16-24 hours).[11]
-
Lyse the cells and measure luciferase activity according to the manufacturer's protocol.
-
A decrease in luciferase activity in the presence of the inhibitor indicates suppression of the Wnt pathway.
Controls:
-
Vehicle Control: DMSO.
-
Positive Control: Wnt ligand or GSK3β inhibitor treatment without a CK1 inhibitor.
-
Negative Control: No Wnt stimulation.
-
Comparative Control: PF-670462.
Conclusion
The selective CK1ε inhibitor this compound is a powerful tool for elucidating the specific functions of this kinase. However, the validity of research findings heavily relies on the implementation of robust control experiments. The use of the non-selective CK1δ/ε inhibitor PF-670462 as a comparator is paramount for attributing effects to the specific inhibition of CK1ε. This guide provides a framework for designing and interpreting experiments with this compound, ensuring that researchers can confidently dissect the intricate roles of CK1ε in cellular signaling.
References
- 1. Entrainment of disrupted circadian behavior through inhibition of casein kinase 1 (CK1) enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Selective inhibition of casein kinase 1 epsilon minimally alters circadian clock period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Hierarchical and scaffolded phosphorylation of two degrons controls PER2 stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Replicating Published Findings with PF-4800567: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PF-4800567, a selective inhibitor of Casein Kinase 1 epsilon (CK1ε), with the non-selective CK1δ/ε inhibitor, PF-670462. The information presented herein is based on published scientific literature and is intended to assist researchers in replicating and building upon previous findings.
Introduction
This compound is a potent and highly selective small molecule inhibitor of Casein Kinase 1 epsilon (CK1ε)[1][2][3]. It has been instrumental in elucidating the specific role of CK1ε in various cellular processes, most notably the regulation of the circadian clock[4][5][6][7]. Its selectivity allows for the dissection of CK1ε functions from those of the closely related isoform, Casein Kinase 1 delta (CK1δ). This guide compares the in vitro and in vivo activities of this compound with PF-670462, a widely used tool compound that inhibits both CK1δ and CK1ε[4][8]. Understanding the distinct pharmacological profiles of these compounds is critical for the accurate interpretation of experimental results.
Data Presentation
The following tables summarize the key quantitative data from published studies, offering a direct comparison between this compound and PF-670462.
Table 1: In Vitro Kinase Inhibition
| Compound | Target | IC50 (nM) | Selectivity (over CK1δ) | Reference |
| This compound | CK1ε | 32 | >20-fold | [1][2] |
| CK1δ | 711 | - | [1] | |
| PF-670462 | CK1ε | 77 | ~0.17-fold (less selective for ε) | [9] |
| CK1δ | 13 | - | [10] |
Table 2: Cell-Based Assay Performance
| Assay | Compound | Cell Line | Key Finding | Concentration | Reference |
| PER3 Nuclear Localization | This compound | COS-7 | Blocks CK1ε-mediated nuclear localization | IC50 = 2.65 µM | [2][6] |
| PF-670462 | COS-7 | Blocks both CK1ε and CK1δ-mediated nuclear localization | IC50 ≈ 0.1 µM | [11] | |
| PER2 Degradation | This compound | COS-7 | Inhibits CK1ε-enhanced PER2 degradation | 0.5 µM | [2] |
| PF-670462 | COS-7 | Inhibits CK1ε-enhanced PER2 degradation | 0.5 µM | [2] | |
| Circadian Period Lengthening | This compound | Rat-1 Fibroblasts | Minimal effect | Up to 30 µM | [11] |
| PF-670462 | Rat-1 Fibroblasts | Robust, dose-dependent period lengthening | Starting at 1 µM | [11] |
Table 3: In Vivo Effects on Circadian Rhythm
| Compound | Animal Model | Dosing | Effect on Circadian Period | Reference |
| This compound | Mice (C57BL/6J) | 100 mg/kg, s.c. | Minimal effect | [1][7] |
| PF-670462 | Mice (C57BL/6J) | 10 mg/kg/day | Significant period lengthening | [1] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication.
In Vitro Kinase Assay
This protocol is adapted from studies determining the IC50 values of CK1 inhibitors[9][10].
-
Enzyme Preparation : Recombinant human CK1ε and CK1δ are expressed and purified.
-
Reaction Buffer : Prepare a buffer containing 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and 0.01% Triton X-100.
-
Substrate : A synthetic peptide substrate, such as α-casein, is used.
-
Inhibitor Preparation : this compound and PF-670462 are serially diluted in DMSO.
-
Assay Procedure :
-
Add 5 µL of diluted inhibitor or DMSO (vehicle control) to a 384-well plate.
-
Add 10 µL of a solution containing the kinase and substrate in reaction buffer.
-
Initiate the reaction by adding 10 µL of ATP solution (e.g., 100 µM).
-
Incubate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection : Quantify kinase activity by measuring ATP consumption or phosphate incorporation. This can be done using various methods, such as ADP-Glo™ Kinase Assay (Promega) which measures ADP production via a luminescence-based assay[12].
-
Data Analysis : Plot the percentage of inhibition against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
PER Protein Nuclear Localization Assay
This cell-based assay is used to assess the ability of inhibitors to block CK1-mediated nuclear translocation of PER proteins[2][11].
-
Cell Culture and Transfection :
-
Culture COS-7 cells in DMEM supplemented with 10% FBS.
-
Co-transfect cells with plasmids expressing a fluorescently tagged PER protein (e.g., PER3-GFP) and either CK1ε or CK1δ.
-
-
Compound Treatment : 24 hours post-transfection, treat the cells with various concentrations of this compound, PF-670462, or DMSO for a specified duration (e.g., 6 hours).
-
Imaging :
-
Fix the cells with 4% paraformaldehyde.
-
Counterstain the nuclei with DAPI.
-
Acquire images using a fluorescence microscope.
-
-
Quantification :
-
Measure the fluorescence intensity of the PER-GFP signal in the nucleus and the cytoplasm.
-
Calculate the nuclear-to-cytoplasmic fluorescence ratio to quantify nuclear localization.
-
In Vivo Circadian Rhythm Analysis
This protocol describes the assessment of circadian period in mice treated with CK1 inhibitors[1][7].
-
Animal Housing : House male C57BL/6J mice individually in cages equipped with running wheels. Maintain a 12:12 hour light:dark cycle for at least two weeks for entrainment.
-
Constant Darkness : Transfer the mice to constant darkness to allow their endogenous circadian rhythms to free-run.
-
Drug Administration :
-
Prepare a formulation of this compound (e.g., 100 mg/kg in a suitable vehicle) or PF-670462 (e.g., 10 mg/kg/day).
-
Administer the compounds via a specific route (e.g., subcutaneous injection) at the same time each day.
-
-
Data Collection : Continuously record wheel-running activity throughout the experiment.
-
Data Analysis :
-
Generate actograms to visualize the activity patterns.
-
Calculate the circadian period (tau) for each mouse during the treatment period using software such as ClockLab.
-
Compare the period length between the vehicle-treated and drug-treated groups to determine the effect of the inhibitors.
-
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: CK1ε/δ signaling in the circadian clock.
Caption: In Vitro Kinase Assay Workflow.
Caption: In Vivo Circadian Rhythm Experimental Workflow.
References
- 1. Entrainment of disrupted circadian behavior through inhibition of casein kinase 1 (CK1) enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Entrainment of disrupted circadian behavior through inhibition of casein kinase 1 (CK1) enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical Control of Mammalian Circadian Behavior through Dual Inhibition of Casein Kinase Iα and δ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Casein Kinase 1 Delta (CK1δ) Regulates Period Length of the Mouse Suprachiasmatic Circadian Clock In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. worldwide.promega.com [worldwide.promega.com]
The Synergy of Selective CK1ε Inhibition: A Comparative Guide to PF-4800567 in Combination with Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cellular signaling, the targeted inhibition of protein kinases has emerged as a cornerstone of modern therapeutic development. PF-4800567, a potent and highly selective inhibitor of Casein Kinase 1 epsilon (CK1ε), has garnered significant interest for its role in modulating critical cellular processes, including circadian rhythms and Wnt/β-catenin signaling. This guide provides an objective comparison of this compound's performance, particularly when its inhibitory action is conceptually combined with that of other kinase inhibitors, supported by experimental data from related compounds and detailed methodologies for key assays.
Understanding this compound: A Selective CK1ε Inhibitor
This compound distinguishes itself through its high selectivity for CK1ε, an isoform implicated in various pathological conditions. This selectivity minimizes off-target effects, a crucial aspect in the development of precision medicines.
Table 1: In Vitro Inhibitory Activity of this compound and Comparators against CK1 Isoforms
| Compound | Target(s) | IC50 (nM) | Selectivity | Reference |
| This compound | CK1ε | 32 | >20-fold vs CK1δ | [1] |
| CK1δ | 711 | [1] | ||
| PF-670462 | CK1δ/ε | 14 (CK1δ), 7.7 (CK1ε) | Dual Inhibitor | [2] |
| IC261 | CK1δ/ε | 1000 (CK1δ), 1000 (CK1ε) | Non-selective, off-target effects on tubulin | [3] |
The Rationale for Combination Kinase Inhibition
The complexity of signaling pathways often necessitates a multi-pronged approach to effectively combat diseases like cancer. By simultaneously targeting different nodes within a pathway or intersecting pathways, combination therapies can achieve synergistic effects, overcome resistance mechanisms, and enhance therapeutic efficacy. The dual inhibition of CK1ε and other key kinases, such as Phosphoinositide 3-kinase delta (PI3Kδ), represents a promising strategy.
Umbralisib: A Clinical Exemplar of Dual CK1ε and PI3Kδ Inhibition
While direct combination studies of this compound with other kinase inhibitors are not extensively reported in publicly available literature, the clinical development of Umbralisib , a dual inhibitor of PI3Kδ and CK1ε, provides a powerful case study for the potential of this combination approach, particularly in hematological malignancies.
Table 2: Clinical Efficacy of Umbralisib in Relapsed/Refractory Lymphoma (UNITY-NHL Phase 2b Trial)
| Lymphoma Subtype | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Median Duration of Response | Reference |
| Marginal Zone Lymphoma (MZL) | 49% | 16% | 33% | Not Reached | [4] |
| Follicular Lymphoma (FL) | 43% | 3% | 39% | 11.1 months | [4] |
These data highlight the clinical potential of concurrently inhibiting CK1ε and PI3Kδ. The manageable safety profile of Umbralisib further supports the viability of this combination strategy.
Key Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways modulated by these inhibitors is crucial for rational drug design and combination strategies.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is fundamental in embryonic development and its dysregulation is a hallmark of many cancers. CK1ε plays a pivotal role in this pathway by phosphorylating key components, including β-catenin and Dishevelled (Dvl), which ultimately leads to the stabilization of β-catenin and the transcription of Wnt target genes. Selective inhibition of CK1ε with this compound can thus attenuate oncogenic Wnt signaling. The PI3K/Akt pathway can also converge on this pathway through the regulation of GSK3β, a key component of the β-catenin destruction complex.
Figure 1: Simplified Wnt/β-catenin and PI3K/Akt signaling pathways.
Circadian Rhythm Pathway
The circadian clock is a complex autoregulatory feedback loop that governs daily physiological and behavioral rhythms. CK1ε is a core component of this clock, responsible for the phosphorylation of the PERIOD (PER) and CRYPTOCHROME (CRY) proteins. This phosphorylation event regulates their stability and nuclear entry, thereby controlling the timing of the negative feedback loop. This compound, by inhibiting CK1ε, can modulate the period of the circadian clock.
Figure 2: Core components of the mammalian circadian clock machinery.
Experimental Protocols for Evaluating Kinase Inhibitor Combinations
To assess the potential synergistic or additive effects of combining this compound with other kinase inhibitors in a preclinical setting, a series of in vitro assays can be employed.
Cell Viability Assays (e.g., MTT or CellTiter-Glo®)
Objective: To determine the effect of single agents and their combination on the proliferation and viability of cancer cell lines.
Methodology:
-
Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a dose-response matrix of this compound and the other kinase inhibitor, both alone and in combination. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Assay: Add the viability reagent (e.g., MTT or CellTiter-Glo®) and measure the signal according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control. Synergy can be quantified using methods such as the Chou-Talalay method to calculate a Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Western Blot Analysis
Objective: To investigate the molecular mechanism of action by assessing the phosphorylation status of key proteins in the targeted signaling pathways.
Methodology:
-
Cell Treatment and Lysis: Treat cells with the inhibitors (single agents and combination) for a specified time. Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membranes with primary antibodies against total and phosphorylated forms of target proteins (e.g., p-Akt, total Akt, p-β-catenin, total β-catenin).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation upon treatment.
Figure 3: A general experimental workflow for assessing kinase inhibitor combinations.
Conclusion
This compound, as a highly selective CK1ε inhibitor, holds significant promise for targeted therapy. While direct evidence for its use in combination with other kinase inhibitors is emerging, the clinical success of the dual PI3Kδ/CK1ε inhibitor Umbralisib provides a compelling rationale for exploring such combination strategies. The experimental protocols outlined in this guide offer a framework for researchers to investigate the synergistic potential of this compound with inhibitors of other key signaling pathways, paving the way for the development of novel and more effective therapeutic regimens.
References
Assessing the Specificity of PF-4800567 in a New Model System: A Comparative Guide
Performance Comparison of CK1 Inhibitors
The following table summarizes the key characteristics and performance metrics of PF-4800567 and its alternatives. This quantitative data allows for a direct comparison of their potency and selectivity.
| Inhibitor | Primary Target(s) | IC50 (nM) | Selectivity Profile | Key Features & Considerations |
| This compound | CK1ε | 32 [1][2][3][4] | >20-fold selective for CK1ε over CK1δ (IC50 = 711 nM) [1][2][3][4] | Potent and selective for CK1ε. Minimal effect on the circadian clock at concentrations near its CK1ε IC50[5]. Some off-target activity on EGFR has been noted at higher concentrations (69% inhibition at 1 µM)[6]. |
| PF-670462 | CK1δ/ε | 14 (CK1δ), 7.7 (CK1ε) | Pan-CK1δ/ε inhibitor. Greater than 30-fold selectivity over 42 other kinases[7]. However, a broader kinome scan revealed it to be a non-selective kinase inhibitor, hitting numerous kinases, including JNK, p38, and EGFR isoforms, at 10 µM[8]. | Potent inhibitor of both CK1δ and CK1ε. Widely used to study the combined roles of these isoforms, particularly in circadian rhythm research where it robustly alters the clock[5]. |
| D4476 | CK1 | 300 (CK1δ)[9][10] | Also inhibits ALK5 (IC50 = 500 nM) and has been reported to inhibit CK1α[10][11]. Displays >20-fold selectivity over SAPK2/p38[12]. | A less selective, cell-permeable CK1 inhibitor. Its broader activity profile should be considered when interpreting results. |
| Umbralisib | PI3Kδ, CK1ε | Not specified for CK1ε alone | Dual inhibitor of PI3Kδ and CK1ε[11]. Also has activity against other kinases like BCR-ABL1[13]. | Offers a unique mechanism for studying the interplay between PI3K and CK1ε signaling. Its approval for lymphoma was withdrawn due to safety concerns[13]. |
Experimental Protocols for Specificity Assessment
To rigorously assess the specificity of this compound in a new model system, a combination of in vitro and cellular assays is recommended. Below are detailed methodologies for key experiments.
In Vitro Kinase Assay
This assay directly measures the inhibitory activity of this compound against a panel of purified kinases to determine its selectivity profile.
Materials:
-
Purified recombinant kinases (CK1ε, CK1δ, and a panel of off-target kinases)
-
Kinase-specific substrate (e.g., a peptide or protein)
-
This compound and other inhibitors
-
ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for alternative detection methods)
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
SDS-PAGE equipment
-
Phosphorimager or appropriate detection system
Procedure:
-
Prepare a master mix containing the kinase buffer, the specific substrate, and the purified kinase.
-
Aliquot the master mix into reaction tubes.
-
Add varying concentrations of this compound (or other inhibitors) to the reaction tubes. Include a vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Detect substrate phosphorylation. If using [γ-³²P]ATP, this can be done by autoradiography. For non-radioactive methods, a phospho-specific antibody and western blotting can be used.
-
Quantify the phosphorylation signal and calculate the IC50 values for each kinase.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context. It relies on the principle that ligand binding stabilizes the target protein against thermal denaturation.
Materials:
-
Cells from the new model system
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., PBS with 0.4% NP-40 and protease/phosphatase inhibitors)[1]
-
Thermal cycler or heating block
-
Centrifuge
-
SDS-PAGE and western blotting equipment
-
Antibody specific to CK1ε
Procedure:
-
Culture the cells and treat with either vehicle (DMSO) or this compound at a desired concentration for a specific time.
-
Harvest the cells and wash with PBS.
-
Resuspend the cell pellet in lysis buffer.
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots to a range of different temperatures for a short duration (e.g., 3 minutes)[1].
-
Cool the samples to room temperature for 3 minutes[1].
-
Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins[1].
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble CK1ε in the supernatant by western blotting.
-
A positive result is indicated by a shift in the melting curve to a higher temperature in the presence of this compound, signifying that the inhibitor has bound to and stabilized CK1ε.
Western Blotting for Downstream Signaling
This method assesses the effect of this compound on the phosphorylation of known CK1ε substrates within the cell.
Materials:
-
Cells from the new model system
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA or Bradford protein assay kit
-
SDS-PAGE and western blotting equipment
-
Primary antibodies: anti-phospho-substrate, anti-total-substrate, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with varying concentrations of this compound for a specified time. Include a vehicle control.
-
Lyse the cells and quantify the protein concentration.
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA in TBST, as milk can interfere with phospho-antibody binding).
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for the total substrate and a loading control to ensure equal protein loading.
-
A decrease in the phosphorylation of a known CK1ε substrate upon treatment with this compound indicates on-target activity.
PER3 Nuclear Translocation Assay
CK1ε is known to regulate the nuclear translocation of the PERIOD3 (PER3) protein, a key component of the circadian clock. This cellular assay can be used to assess the functional activity of this compound.
Materials:
-
A suitable cell line (e.g., COS7 or U2OS)
-
Expression vector for a fluorescently tagged PER3 (e.g., GFP-PER3)
-
Transfection reagent
-
This compound
-
Fluorescence microscope
-
Nuclear stain (e.g., DAPI)
Procedure:
-
Transfect the cells with the GFP-PER3 expression vector.
-
Allow 24-48 hours for protein expression.
-
Treat the cells with different concentrations of this compound or a vehicle control.
-
After the desired incubation time, fix the cells.
-
Stain the nuclei with DAPI.
-
Visualize the subcellular localization of GFP-PER3 using a fluorescence microscope.
-
Quantify the percentage of cells showing nuclear versus cytoplasmic localization of GFP-PER3.
-
Inhibition of CK1ε by this compound is expected to block the nuclear translocation of PER3, resulting in increased cytoplasmic fluorescence[14].
PER2 Degradation Assay
CK1ε-mediated phosphorylation of PERIOD2 (PER2) is a critical step leading to its degradation. Monitoring PER2 stability can serve as a functional readout of this compound activity.
Materials:
-
Cell line expressing PER2 (endogenously or via transfection)
-
This compound
-
Cycloheximide (CHX) to inhibit new protein synthesis
-
Lysis buffer
-
Western blotting reagents as described above
-
Antibody specific to PER2
Procedure:
-
Treat cells with this compound or a vehicle control.
-
Add cycloheximide to the cell culture medium to block protein synthesis.
-
Harvest cells at different time points after CHX addition (e.g., 0, 2, 4, 6 hours).
-
Lyse the cells and perform western blotting for PER2.
-
Quantify the PER2 protein levels at each time point and determine the protein's half-life.
-
Inhibition of CK1ε by this compound should slow the degradation of PER2, leading to an increased half-life[15][16].
Visualizing Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the CK1ε signaling pathway and a typical experimental workflow for assessing inhibitor specificity.
Caption: Simplified signaling pathways involving CK1ε in Wnt/β-catenin and circadian rhythm regulation.
Caption: Experimental workflow for assessing the specificity of a kinase inhibitor in a new model system.
References
- 1. Cellular thermal shift assay. [bio-protocol.org]
- 2. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. In vitro protein kinase assay [bio-protocol.org]
- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 7. PF 670462 | Casein Kinase 1 | Tocris Bioscience [tocris.com]
- 8. Development of highly selective casein kinase 1δ/1ε (CK1δ/ε) inhibitors with potent antiproliferative properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. In vitro kinase assay [protocols.io]
- 12. D 4476 | Casein Kinase 1 | Tocris Bioscience [tocris.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. researchgate.net [researchgate.net]
- 15. Mutation of a PER2 phosphodegron perturbs the circadian phosphoswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Control of Mammalian Circadian Rhythm by CKIɛ-Regulated Proteasome-Mediated PER2 Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of PF-4800567's Effect on Different Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of PF-4800567's performance across various cell lines, supported by experimental data. This compound is a potent and selective inhibitor of Casein Kinase 1 epsilon (CK1ε), a key enzyme implicated in circadian rhythm regulation and various oncogenic signaling pathways.
This document summarizes quantitative data in structured tables, offers detailed experimental protocols for key assays, and visualizes complex biological pathways and workflows using Graphviz diagrams.
Mechanism of Action
This compound is a selective inhibitor of Casein Kinase 1 epsilon (CK1ε) with an IC50 value of 32 nM. It demonstrates over 20-fold selectivity for CK1ε compared to Casein Kinase 1 delta (CK1δ), which has an IC50 of 711 nM[1][2][3][4]. This selectivity makes it a valuable tool for dissecting the specific roles of CK1ε in cellular processes. The primary mechanism of action involves the inhibition of the kinase activity of CK1ε, thereby preventing the phosphorylation of its downstream substrates.
Comparative Efficacy Across Cell Lines
The effect of this compound on cell viability and proliferation varies significantly across different cell lines. While it shows limited cytotoxic effects on some cell lines at lower concentrations, it exhibits growth inhibitory properties at higher doses in specific cancer cell types.
| Cell Line | Cell Type | Parameter | Value (µM) | Reference(s) |
| Enzymatic Assay | - | IC50 (CK1ε) | 0.032 | [1][2][5] |
| - | IC50 (CK1δ) | 0.711 | [1][2][5] | |
| Breast Cancer | T-47D | GI50 | 79 | [6] |
| MDA-MB-453 | GI50 | 58 | [6] | |
| Non-Small Cell Lung Cancer | SW1573 | GI50 | 76 | [6] |
| Human Embryonic Kidney | HEK293 | No significant inhibition of proliferation | at 1 µM | [6][7] |
| Human Fibrosarcoma | HT1080 | No significant inhibition of proliferation | at 1 µM | [6][7] |
| Colon Cancer | HCT-116, HT-29, SW480, SW620 | Anti-proliferative effects noted | - | [8] |
| Ovarian Cancer | Various | Reduction in growth rates | - | [5] |
Note: GI50 (Growth Inhibition 50) is the concentration of a drug that causes 50% inhibition of cell growth. IC50 (Inhibitory Concentration 50) is the concentration of a drug that inhibits a specific biological or biochemical function by 50%.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. Entrainment of disrupted circadian behavior through inhibition of casein kinase 1 (CK1) enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
Safety Operating Guide
Safe Disposal of PF-4800567: A Procedural Guide for Laboratory Professionals
This guide provides essential information for the proper disposal of PF-4800567, a selective inhibitor of casein kinase 1 epsilon (CK1ε), ensuring the safety of laboratory personnel and compliance with standard laboratory practices. While this compound is not classified as a hazardous substance under REACH Regulation (EC) No. 1907/2006, necessitating a specific Safety Data Sheet (SDS), it is prudent to handle its disposal with care, following established protocols for chemical and pharmaceutical waste.[1]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. This information is critical for understanding its behavior and handling requirements.
| Property | Value |
| IUPAC Name | 3-(3-chloro-phenoxymethyl)-1-(tetrahydro-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine |
| Molecular Formula | C17H18ClN5O2 |
| Molecular Weight | 359.81 g/mol [2] |
| CAS Number | 1188296-52-7[2][3] |
| Appearance | Beige solid |
| Solubility | Soluble in DMSO (up to 120 mg/mL)[2]; Insoluble in water and ethanol[2] |
| Purity | ≥98% (HPLC) |
| Storage | Recommended storage at -20°C for long-term stability (up to 3 years as a powder)[2] |
Disposal Protocol
As a research compound developed by Pfizer and used in laboratory settings, this compound should be treated as pharmaceutical waste.[4] General guidelines for the disposal of laboratory chemical waste, such as those from the National Institutes of Health (NIH), stipulate that pharmaceutical wastes should not be disposed of down the sanitary sewer.[5] The following step-by-step procedure outlines the recommended disposal process for this compound.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses, when handling this compound.
2. Waste Segregation:
-
Solid Waste: Collect any unused or expired this compound powder in a designated, clearly labeled hazardous waste container. This includes any contaminated consumables such as weigh boats, pipette tips, and microfuge tubes.
-
Liquid Waste: Solutions containing this compound (e.g., dissolved in DMSO) should be collected in a separate, labeled hazardous waste container for liquid chemical waste. Do not mix with other incompatible waste streams.
-
Empty Containers: Rinse the original container three times with a suitable solvent (e.g., DMSO, followed by a solvent that will solubilize DMSO like ethanol or isopropanol). Collect the rinsate as liquid chemical waste. Once decontaminated, the empty container can be disposed of according to institutional guidelines for non-hazardous lab glass or plastic.
3. Waste Labeling:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Follow your institution's specific labeling requirements.
4. Storage of Waste:
-
Store the sealed hazardous waste containers in a designated, secure area away from general laboratory traffic. Ensure the storage area is well-ventilated and that the waste is segregated from incompatible chemicals.
5. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling PF-4800567
Disclaimer: A specific Safety Data Sheet (SDS) for PF-4800567 could not be definitively located. The following guidance is based on general best practices for handling potent, biologically active research compounds and should be supplemented by a thorough risk assessment by the user and consultation with your institution's Environmental Health and Safety (EHS) department. Information from suppliers suggests this compound should be treated as potentially hazardous.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and maintaining a safe laboratory environment.
Personal Protective Equipment (PPE)
The appropriate level of PPE is critical to minimize exposure risk during the handling of this compound. The following table summarizes recommended PPE for various laboratory activities.
| Activity | Engineering Controls | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receipt and Storage | General Laboratory Ventilation | Safety Glasses | Single Pair of Nitrile Gloves | Laboratory Coat | Not generally required |
| Weighing of Powder | Chemical Fume Hood or Ventilated Balance Enclosure | Safety Goggles or Face Shield | Double Nitrile Gloves | Disposable Gown or Coverall | N95 Respirator or higher |
| Solution Preparation | Chemical Fume Hood | Safety Goggles | Double Nitrile Gloves | Laboratory Coat | Not generally required if handled in a fume hood |
| In Vitro Experiments | Biological Safety Cabinet (if applicable) or Chemical Fume Hood | Safety Glasses | Single Pair of Nitrile Gloves | Laboratory Coat | Not generally required |
| Spill Cleanup | N/A | Safety Goggles and Face Shield | Double Nitrile Gloves (heavy-duty) | Disposable Coverall | N95 Respirator or higher |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is essential for the safe handling of this compound from receipt to disposal.
1. Receipt and Inspection:
-
Upon receipt, inspect the package for any signs of damage or leakage.
-
Wear a lab coat and single-use nitrile gloves during inspection.
-
Verify that the primary container is sealed and intact.
-
If any damage is noted, consult your institution's EHS protocol for handling compromised chemical packages.
2. Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The compound is typically supplied as a crystalline solid and should be stored at -20°C for long-term stability.[1]
-
Ensure the storage location is clearly labeled as containing a potent compound.
3. Weighing and Aliquoting (Powder):
-
All handling of powdered this compound must be conducted in a designated area within a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles.
-
Don the appropriate PPE as outlined in the table above (double gloves, disposable gown, safety goggles, and respirator).
-
Use dedicated spatulas and weigh boats.
-
Handle the powder gently to minimize aerosolization.
-
Clean the balance and surrounding surfaces thoroughly with a suitable solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
4. Solution Preparation:
-
Prepare solutions in a chemical fume hood.
-
This compound is soluble in organic solvents such as DMSO, ethanol, and dimethylformamide (DMF).[1]
-
When dissolving, slowly add the solvent to the solid to prevent splashing.
-
Keep the container capped or covered as much as possible during dissolution.
5. Experimental Use:
-
Clearly label all solutions of this compound with the compound name, concentration, solvent, and date of preparation.
-
When using in cell culture or other in vitro assays, handle solutions within a biological safety cabinet or chemical fume hood.
-
Avoid the generation of aerosols.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste:
-
All unused solid this compound and stock solutions must be disposed of as hazardous chemical waste.
-
Collect all waste in a designated, properly labeled, and sealed hazardous waste container.
-
Do not dispose of this compound down the drain or in the regular trash.
-
-
Contaminated Labware:
-
Disposable items such as gloves, weigh boats, pipette tips, and tubes that have come into contact with this compound must be collected in a designated hazardous waste container.
-
Non-disposable glassware should be decontaminated by rinsing with a suitable solvent, and the rinsate collected as hazardous waste.
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area and alert colleagues.
-
Wearing appropriate PPE (as specified for spill cleanup), contain the spill with an absorbent material from a chemical spill kit.
-
Clean the area from the outside in, and collect all cleanup materials in a sealed bag for disposal as hazardous waste.
-
Report the spill to your laboratory supervisor and EHS department.
-
Workflow for Safe Handling of this compound
References
Retrosynthesis Analysis
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
